molecular formula C5H7NO2S B083924 3-Ethyl-2-thioxo-4-oxazolidinone CAS No. 10574-66-0

3-Ethyl-2-thioxo-4-oxazolidinone

Cat. No.: B083924
CAS No.: 10574-66-0
M. Wt: 145.18 g/mol
InChI Key: ZILKBTSQUZJHOI-UHFFFAOYSA-N
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Description

3-Ethyl-2-thioxo-4-oxazolidinone may be used in chemical synthesis.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one
Source PubChem
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InChI

InChI=1S/C5H7NO2S/c1-2-6-4(7)3-8-5(6)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILKBTSQUZJHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)COC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065128
Record name 4-Oxazolidinone, 3-ethyl-2-thioxo-
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Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10574-66-0
Record name 3-Ethyl-2-thioxo-4-oxazolidinone
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Record name 4-Oxazolidinone, 3-ethyl-2-thioxo-
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Record name 4-Oxazolidinone, 3-ethyl-2-thioxo-
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Record name 4-Oxazolidinone, 3-ethyl-2-thioxo-
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Record name 3-ethyl-2-thioxooxazolidin-4-one
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Foundational & Exploratory

3-Ethyl-2-thioxo-4-oxazolidinone molecular structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethyl-2-thioxo-4-oxazolidinone: Structure, Synthesis, and Applications

Executive Summary: this compound is a heterocyclic compound belonging to the oxazolidinone family, a class of molecules renowned for its significant contributions to medicinal chemistry. The substitution of the C2 carbonyl oxygen with sulfur—creating a thioxo group—imparts unique physicochemical properties and biological activities, distinguishing it from conventional oxazolidinones. This guide provides a comprehensive technical overview of its molecular structure, properties, synthesis, reactivity, and key applications, with a focus on its potential in anticancer and antimicrobial research. It is intended for researchers and professionals in drug development, offering insights grounded in established chemical principles and experimental evidence.

Introduction to the 2-Thioxo-4-Oxazolidinone Scaffold

The oxazolidinone ring is a privileged scaffold in modern drug discovery, most famously represented by the antibiotic Linezolid. These five-membered heterocyclic systems are valued for their synthetic tractability and their ability to interact with biological targets. The introduction of a thioxo group at the C2 position, as seen in this compound, significantly modulates the electronic and steric profile of the molecule. This modification enhances the nucleophilicity of the exocyclic sulfur, creating a versatile handle for synthetic elaboration, and can lead to novel mechanisms of biological action, including the generation of reactive oxygen species (ROS).[1] This guide focuses specifically on the N-ethylated derivative, a key intermediate and a subject of study in its own right.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's physical and structural characteristics is fundamental to its application. These properties dictate its solubility, stability, reactivity, and potential for interaction with biological systems.

Molecular Identity

Correctly identifying a chemical entity is the first step in any scientific investigation. The key identifiers for this compound are summarized below.

Identifier Value Source
IUPAC Name 3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one[1][2]
CAS Number 10574-66-0
Molecular Formula C₅H₇NO₂S[1]
Molecular Weight 145.18 g/mol [1][2]
SMILES CCN1C(=O)COC1=S[1]
InChI Key ZILKBTSQUZJHOI-UHFFFAOYSA-N[1]
Structural Features

The molecule is built upon a five-membered oxazolidinone ring containing nitrogen, oxygen, and sulfur atoms.[1] The ethyl group at the N3 position provides steric bulk and influences the molecule's lipophilicity. The two key functional groups are the C4-ketone and the C2-thioketone (thioxo group). The thioxo group is particularly important, serving as a soft nucleophile that can readily react with soft electrophiles, a property crucial for the synthesis of derivatives.[1]

G A Ethyl Chloroacetate + Ethyl Thiourea B Base (e.g., NaOEt) Solvent (e.g., Ethanol) A->B Step 1: Reactants C Cyclization Reaction B->C Step 2: Conditions D Workup & Purification (e.g., Crystallization) C->D Step 3: Process E This compound D->E Final Product

Figure 2: General Synthetic Workflow

Protocol: Synthesis via Cyclization

This protocol describes a representative method for laboratory-scale synthesis.

  • Rationale: Sodium ethoxide is used as a strong base to deprotonate the thiourea, creating a nucleophile that attacks the electrophilic carbon of ethyl chloroacetate. Ethanol is a suitable polar protic solvent for these reactants. The subsequent intramolecular cyclization is a thermodynamically favorable process leading to the stable five-membered ring.

  • Step-by-Step Methodology:

    • Preparation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add N-ethylthiourea (1.0 equivalent) portion-wise at room temperature.

    • Addition: Stir the mixture for 30 minutes to ensure complete formation of the thiourea salt. Subsequently, add ethyl chloroacetate (1.05 equivalents) dropwise to the reaction mixture.

    • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Workup: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). The resulting precipitate is collected by vacuum filtration.

    • Purification: The crude product is washed with cold water and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

  • Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 3.0 (NMR, IR, MS) and by melting point analysis. A sharp melting point consistent with the literature value indicates high purity.

Chemical Reactivity

The reactivity of this compound is dominated by the thioxo group at the C2 position.

  • Nucleophilic Substitution at Sulfur: The exocyclic sulfur atom is a soft nucleophile and readily participates in S-alkylation reactions with alkyl halides (e.g., benzyl bromide) in a polar aprotic solvent like DMF. [1]This reaction is a cornerstone for creating libraries of derivatives, as it allows for the introduction of diverse functionalities. These S-alkylated intermediates are critical precursors for synthesizing other biologically active heterocycles. [1]* Hydrolysis: The oxazolidinone ring can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening. This instability should be considered when planning reactions or formulating the compound. [1]* Cyclization Reactions: The bifunctional nature of the molecule allows it to react with various electrophiles to form more complex, fused cyclic structures. [1]

Applications in Research and Drug Development

The unique structural features of this compound make it a compound of interest in several areas of therapeutic research.

Anticancer Potential

Derivatives of 2-thioxo-oxazolidinones have demonstrated significant biological activity in anticancer research. [1]The proposed mechanism of action is often multifactorial.

  • Induction of Apoptosis: Studies have shown that these compounds can induce programmed cell death (apoptosis) in cancer cells. [1]* Mitochondrial Pathway Activation: A key mechanism involves the activation of the intrinsic apoptotic pathway. Exposure of cancer cells to related compounds has been shown to trigger a significant increase in reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential. [1]This leads to the release of cytochrome c and the subsequent activation of caspases, executing the apoptotic process. [1]* Cell Cycle Arrest: These molecules can also interfere with the cell cycle, arresting its progression and thereby inhibiting tumor growth. [1]

Antimicrobial Activity

The broader oxazolidinone class is well-known for its antibacterial properties. While traditional oxazolidinones target bacterial protein synthesis, the thioxo modification may introduce additional mechanisms of action. [1]Research has explored the potential of this compound and its derivatives as antimicrobial agents against various bacteria and fungi. [1]

Synthetic Intermediate

Beyond its own biological activity, this compound serves as a valuable precursor for synthesizing more complex molecules. [1]Its defined reactivity allows it to be incorporated into larger structures, making it a useful building block in a medicinal chemist's toolkit. For instance, it can be used in asymmetric alkylation strategies where the thioxo group helps to stabilize the enolate, enabling stereoselective bond formation. [1]

Safety and Handling

While a complete toxicological profile for this compound is not publicly available, standard laboratory safety practices for handling new chemical entities should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. * Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage class is for non-combustible solids. * Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

This compound is a versatile heterocyclic compound with a compelling profile for applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the reactive thioxo group, provides a platform for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Future research should focus on several key areas:

  • Derivative Library Synthesis: Leveraging the reactivity of the thioxo group to create a diverse library of derivatives for structure-activity relationship (SAR) studies.

  • In-depth Biological Profiling: Comprehensive screening of the compound and its analogs against a wide range of cancer cell lines and microbial strains to fully elucidate their therapeutic potential.

  • Toxicological Evaluation: Performing detailed in vitro and in vivo toxicological studies to establish a safety profile.

  • Crystallographic Studies: Obtaining a single-crystal X-ray structure to confirm its solid-state conformation and to aid in computational docking studies with biological targets.

By pursuing these avenues, the scientific community can unlock the full potential of this promising molecular scaffold.

References

  • PubChem. 4-Oxazolidinone, 3-ethyl-2-thioxo- | C5H7NO2S | CID 82734. [Link]

  • NIST. 4-Thiazolidinone, 3-ethyl-2-thioxo-. [Link]

  • Kamal, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to 3-Ethyl-2-thioxo-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on 3-Ethyl-2-thioxo-4-oxazolidinone, including its chemical data, synthesis, applications, and safety protocols.

Core Compound Identification

This compound is a heterocyclic compound belonging to the oxazolidinone family.[1] It is distinguished by a five-membered ring containing nitrogen, oxygen, and a thioxo group at the 2-position.[1] This structure is a key building block in synthetic organic chemistry and medicinal research.

  • CAS Number : 10574-66-0[1][2][3]

  • IUPAC Name : 3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one[1][3]

  • Molecular Formula : C₅H₇NO₂S[1][2][3]

  • Molecular Weight : 145.18 g/mol [1][2][3]

  • Synonyms : 4-Oxazolidinone, 3-ethyl-2-thioxo-

Physicochemical and Safety Data Summary

The key quantitative properties and safety classifications for this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 10574-66-0[2]
EC Number 234-162-0[2]
Molecular Weight 145.18 g/mol [2]
Melting Point (mp) 39-41 °C (lit.)[2]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Assay Purity ≥97%[2]
SMILES CCN1C(=O)COC1=S[1][2]
InChI Key ZILKBTSQUZJHOI-UHFFFAOYSA-N[1][2]
Storage Class 13 - Non-Combustible Solids[2]
WGK (Water Hazard Class) WGK 3 (highly hazardous to water)[2]

Synthesis Pathway and Protocol

The synthesis of this compound is commonly achieved through the cyclization of appropriate linear precursors.[1] One established method involves the reaction of an N-ethyl-substituted thiourea derivative with an acetate compound.

Conceptual Synthesis Workflow

The following diagram illustrates a representative synthesis route.

G reactant reactant reagent reagent intermediate intermediate product product A Ethyl Isothiocyanate D Intermediate Adduct A->D + B Glycolic Acid B->D C Carbodiimide (e.g., DCC) or other coupling agent C->D Coupling F This compound D->F Ring Closure E Intramolecular Cyclization (Base-catalyzed) E->F Catalysis

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis. Causality: The choice of a strong, non-nucleophilic base is critical in the cyclization step to deprotonate the hydroxyl group of the intermediate without attacking the thiocarbonyl, thus favoring the desired intramolecular ring closure.

  • Step 1: Formation of the Thiocarbamate Intermediate

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethyl isothiocyanate (1.0 eq) and glycolic acid (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq), dissolved in the same solvent.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Step 2: Cyclization to Form the Oxazolidinone Ring

    • Filter the reaction mixture to remove the urea byproduct (in the case of DCC).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude intermediate in a fresh portion of THF.

    • Add a strong, non-nucleophilic base, such as Sodium Hydride (NaH) (1.2 eq), portion-wise at 0 °C.

    • Stir the mixture at room temperature for 4-6 hours until cyclization is complete (monitored by TLC).

  • Step 3: Work-up and Purification

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Core Applications and Chemical Reactivity

The unique structure of this compound makes it a versatile tool in several scientific domains.

A. Chiral Auxiliary in Asymmetric Synthesis

Analogous to Evans' oxazolidinones, this compound serves as a powerful chiral auxiliary for stereoselective C-C bond formation.[1] The thioxo group at the C2 position enhances the stability and stereoselectivity of the corresponding enolate.[1]

  • Mechanism of Action : The bulky oxazolidinone ring creates a sterically hindered environment. After N-acylation and deprotonation to form an enolate, one face of the enolate is effectively blocked. An incoming electrophile is therefore directed to the opposite, less hindered face, resulting in a highly stereoselective alkylation. The thioxo group's electronic properties can further influence the enolate's geometry and reactivity.

The following diagram illustrates the logical flow of an asymmetric alkylation using this type of auxiliary.

G start start process process intermediate intermediate final final reagent reagent A 1. N-Acylation of This compound B N-Acyl Auxiliary A->B C 2. Enolate Formation B->C D Chiral Enolate C->D E 3. Electrophilic Attack D->E F Alkylated Auxiliary E->F G 4. Auxiliary Cleavage F->G H Chiral Carboxylic Acid (or derivative) G->H I Recovered Auxiliary G->I R1 LDA or NaHMDS R1->C R2 Electrophile (e.g., R-X) R2->E R3 LiOH / H₂O₂ R3->G

Caption: Logical workflow of asymmetric alkylation using a chiral auxiliary.

B. Scaffold in Medicinal Chemistry

The oxazolidinone core is a well-established pharmacophore, particularly known for its antimicrobial properties.[1] this compound and its derivatives are actively investigated for a range of therapeutic applications.

  • Anticancer Activity : Studies have shown that derivatives of 2-thioxo-oxazolidinones can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.[1] The mechanism often involves interaction with proteins that regulate the cell cycle and cell survival pathways.[1]

  • Antimicrobial Agents : As part of the broader oxazolidinone class, this compound serves as a template for developing new antibiotics.[1] The 4-thiazolidinone core, a related structure, is a privileged scaffold in medicinal chemistry with documented antimicrobial, antiviral, and anticancer properties.[4][5][6]

  • Chemical Intermediate : It is a valuable precursor for synthesizing more complex, biologically active molecules.[1] The thioxo group is a soft nucleophile that can react with electrophiles like alkyl halides to create S-alkylated derivatives, which are key intermediates in the synthesis of other heterocyclic systems.[1]

Analytical Characterization

To confirm the identity and purity of this compound, standard spectroscopic methods are employed.

  • Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for the key functional groups. Expect a strong stretching band for the carbonyl group (C=O) of the oxazolidinone ring, typically around 1700-1760 cm⁻¹, and a band for the thiocarbonyl group (C=S).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H-NMR : The proton NMR spectrum would clearly show signals corresponding to the ethyl group: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂-) protons. Additionally, a singlet would be present for the methylene protons within the oxazolidinone ring.

    • ¹³C-NMR : The carbon NMR would show distinct signals for the carbonyl carbon, the thiocarbonyl carbon, and the three different methylene carbons, as well as the methyl carbon.

  • Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound, showing a molecular ion peak (M+) corresponding to 145.18 g/mol .

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following precautions are based on available safety data.[2][8]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[2] Use a NIOSH/MSHA approved respirator (e.g., N95) if dust is generated.[2][8]

  • Handling : Use only in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, mist, or vapors.[8] Wash hands and any exposed skin thoroughly after handling.[8] Prevent contact with eyes, skin, and clothing.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from strong oxidizing agents. The compound is classified as a non-combustible solid.[2]

  • First Aid :

    • Inhalation : If inhaled, move the person to fresh air and seek immediate medical attention.[8]

    • Skin Contact : Take off contaminated clothing immediately. Rinse skin with plenty of water. If irritation or a rash occurs, get medical advice.[8][10]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][10]

    • Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

References

  • U.S. Environmental Protection Agency (EPA). 4-Oxazolidinone, 3-ethyl-2-thioxo- - Substance Details. Available at: [Link]

  • CHEMICAL POINT. This compound. Available at: [Link]

  • Cheméo. Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3). Available at: [Link]

  • Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet. Available at: [Link]

  • CPAChem. (2024, January 15). Safety data sheet. Available at: [Link]

  • Salman B.S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. Available at: [Link]

  • NIST. 4-Thiazolidinone, 3-ethyl-2-thioxo-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Lesyk, R., et al. 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. Available at: [Link]

  • SpectraBase. 3-Ethyl-2-oxazolidinone. Available at: [Link]

  • NIST. 4-Thiazolidinone, 3-ethyl-2-thioxo- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Journal of Pharmaceutical Sciences, 8(1), 2. Available at: [Link]

  • Al-Jaff, S. A., & Jassim, A. M. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Available at: [Link]

  • Gorniak, S., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Pharmaceuticals, 15(11), 1361. Available at: [Link]

  • Lesyk, R., et al. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science, 89(1), 57-67. Available at: [Link]

Sources

The Rising Therapeutic Potential of 3-Ethyl-2-thioxo-4-oxazolidinone and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the burgeoning field of 3-Ethyl-2-thioxo-4-oxazolidinone and its derivatives. We will delve into the core molecular structure, synthetic strategies, and the diverse biological activities that position this scaffold as a promising candidate for novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique properties of this heterocyclic compound family.

The Core Scaffold: Understanding this compound

This compound is a heterocyclic compound featuring a five-membered oxazolidinone ring. Its chemical structure, with a molecular formula of C₅H₇NO₂S, is distinguished by a thioxo group at the C2 position, an oxo group at C4, and an ethyl group attached to the nitrogen at N3.[1] This core structure is a member of the broader oxazolidinone family, a class of compounds renowned for its applications in medicinal chemistry, most notably as antimicrobial agents.[1]

The presence of the thioxo group and the ethyl substituent are critical determinants of the molecule's chemical reactivity and biological activity. The ethyl group at the N3 position, in particular, plays a significant role in defining the compound's overall bioactivity profile.[1] The scaffold's unique electronic and steric properties allow for diverse chemical modifications, making it an excellent starting point for the synthesis of a wide array of biologically active derivatives.

Synthesis of the Core and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various established chemical routes. A common method involves the cyclization of appropriate precursors.[1][2] The reactivity of the core scaffold, particularly the thioxo group at position 2, allows for further modifications. For instance, the thioxo group can act as a soft nucleophile, reacting with alkyl halides to form S-alkylated derivatives, which are crucial intermediates in synthesizing compounds with enhanced antimicrobial activity.[1]

A generalized workflow for the synthesis and derivatization is outlined below.

G cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization Strategies Start Ethyl Chloroacetate + Thiourea Analogs Cyclization Cyclization Reaction Start->Cyclization Core This compound (Core Molecule) Cyclization->Core Modification Chemical Modification Core->Modification S_Alkylation S-Alkylation (e.g., with alkyl halides) Modification->S_Alkylation N_Substitution Further N-Substitutions Modification->N_Substitution Aromatic_Sub Aromatic Ring Substitutions (if applicable) Modification->Aromatic_Sub Bio_Screening Biological Activity Screening S_Alkylation->Bio_Screening Leads to Antimicrobial Derivatives Aromatic_Sub->Bio_Screening Impacts Anticancer Activity

Caption: General workflow for synthesis and derivatization.

Anticancer Activity: A Primary Therapeutic Avenue

Significant research has highlighted the potential of this compound derivatives as potent anticancer agents.[1] Studies have demonstrated that these compounds can induce apoptosis (programmed cell death) and inhibit tumor proliferation across various cancer cell lines.[1]

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial, involving the modulation of key cellular pathways that regulate cell cycle progression and survival.[1] A primary mechanism involves the induction of apoptosis through the mitochondrial pathway.

Key mechanistic events include:

  • Cell Cycle Arrest: Treatment with these compounds has been shown to cause cell cycle arrest, particularly at the G1/S phase transition. This is correlated with a significant reduction in the expression of cyclin D1 and decreased phosphorylation of the retinoblastoma (Rb) protein.[1]

  • Induction of Oxidative Stress: The compounds can trigger a substantial increase in intracellular reactive oxygen species (ROS), leading to oxidative stress.[1]

  • Mitochondrial Disruption: The increase in ROS is coupled with a reduction in the mitochondrial membrane potential, a key event that initiates the intrinsic apoptotic cascade.[1]

G cluster_pathway Apoptotic Signaling Pathway Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS CyclinD1 ↓ Cyclin D1 Expression Derivative->CyclinD1 Cell Cancer Cell Mito ↓ Mitochondrial Membrane Potential ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Rb ↓ Rb Phosphorylation CyclinD1->Rb CellCycle G1/S Phase Arrest Rb->CellCycle CellCycle->Apoptosis

Caption: Anticancer mechanism of action diagram.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents.

  • Aromatic Ring Substitutions: For derivatives containing a phenyl ring system, the electronic properties of the substituents are crucial. Electron-withdrawing groups, particularly at the para position, generally enhance anticancer activity.[1]

  • N3-Position: The ethyl group at the N3 position is a key determinant of the molecule's overall bioactivity.[1]

Derivative/SubstituentTarget Cell LineIC₅₀ (µM)Reference
4-methoxyphenyl derivativeSf9 (insect cells)10.39[1]
(Z)-2-aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)-furansAnti-HIV-[3]
Thiazolidinone-isatin hybrid (7g)A549, MCF-7, PC3Potent Activity[4]

Antimicrobial Activity: A Broad Spectrum of Action

The oxazolidinone class is well-established for its antibacterial properties.[1] Derivatives of the 2-thioxo-4-oxazolidinone and the related 2-thioxo-imidazolidinone scaffolds have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][6][7]

Antibacterial and Antifungal Efficacy

Various studies have synthesized and screened novel derivatives, identifying compounds with significant minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[5][6]

  • Example 1: Compound N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (5b) showed antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with MIC values of 25 mg/mL.[5]

  • Example 2: Several derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger at varying MIC values.[5][6]

The structure-activity relationship studies reveal that lipophilicity and the specific nature of substituents significantly influence the antimicrobial potency.[8]

Compound IDTarget OrganismMICReference
Compound 5bS. aureus, P. aeruginosa25 mg/mL[5]
Compound 5a, 5b, 5c, 5eC. albicansVarious[5]
Various derivativesA. nigerVarious[5]

Experimental Protocols: Methodologies for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of newly synthesized compounds.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[4]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method is used for preliminary screening of antimicrobial activity.[7]

Objective: To qualitatively assess the antimicrobial activity of test compounds.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and pour into sterile Petri plates.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.

  • Lawn Culture: Evenly spread the microbial inoculum over the surface of the agar plate to create a lawn.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Use standard antibiotics (e.g., ampicillin, gentamicin) and a solvent control.[7]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

G Start Prepare Agar Plate & Microbial Inoculum Lawn Create Lawn Culture of Microbe Start->Lawn Well Punch Wells in Agar Lawn->Well Load Load Test Compounds & Controls into Wells Well->Load Incubate Incubate Plates (24-72 hours) Load->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure

Caption: Workflow for Agar Well Diffusion Assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly promising platform for the development of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology and infectious diseases. The structure-activity relationships explored to date indicate that targeted modifications can fine-tune the biological activity, enhancing potency and selectivity.

Future research should focus on:

  • Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by the most potent derivatives.

  • Lead Optimization: Systematic chemical modification to improve pharmacokinetic and pharmacodynamic properties (ADME/Tox).

  • In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to validate their efficacy and safety.

The continued exploration of this chemical space is poised to yield novel drug candidates to address unmet needs in cancer and antimicrobial therapy.

References

  • ResearchGate. (2022, August 6). (PDF) Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. [Link]

  • ACG Publications. (2022, December 30). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. [Link]

  • ResearchGate. Scheme 19. 4-Thiazolidinone derivatives showing antiviral activity (47e50). [Link]

  • PubMed. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. [Link]

  • National Institutes of Health. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. [Link]

  • ResearchGate. Synthesis and antimicrobial activity of some new N-glycosides of 2-thioxo-4-thiazolidinone derivatives | Request PDF. [Link]

  • ResearchGate. (2016, January 7). (PDF) Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity. [Link]

  • National Institutes of Health. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. [Link]

  • PubMed. (2015, May 1). Design, synthesis and preliminary bioactivity studies of 2-thioxo-4-thiazolidinone derivatives as Bcl-2 inhibitors. [Link]

  • PubMed Central. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. [Link]

  • Digital Medicine Association. (2022, January 28). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. [Link]

  • ResearchGate. synthesis, characterization and biological activities of 4-thiazolidinone and 2-azetidinone derivatives. [Link]

  • Biointerface Research in Applied Chemistry. (2021, December 5). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. [Link]

  • Amanote Research. Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. [Link]

  • Life Academy of Biomedicine and Science. (2022, April 20). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Link]

  • MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]

  • PubMed. (2001, April). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. [Link]

  • ResearchGate. A study on the biological activity of 2-thioxo-imidazolidin-4-ones. [Link]

  • Chemical Methodologies. (2022, June 25). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. [Link]

  • ResearchGate. (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. [Link]

  • CHEMICAL POINT. This compound. [Link]

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The Dual Threat Advantage: A Technical Guide to the Anticancer and Antimicrobial Potential of 3-Ethyl-2-thioxo-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant pathogens and the persistent challenge of cancer necessitate the exploration of novel chemical scaffolds with diverse biological activities. The oxazolidinone core, a well-established pharmacophore in antimicrobial agents, has garnered increasing attention for its potential in oncology. This technical guide provides an in-depth analysis of 3-Ethyl-2-thioxo-4-oxazolidinone, a distinct member of this class, highlighting its promising dual anticancer and antimicrobial properties. We will delve into its synthesis, molecular mechanisms of action, and provide detailed protocols for its evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Versatility of the 2-Thioxo-4-Oxazolidinone Scaffold

The oxazolidinone ring system is a cornerstone in medicinal chemistry, most famously represented by the antibiotic linezolid, which combats multidrug-resistant Gram-positive bacteria by inhibiting protein synthesis.[1][2] The substitution of the oxygen atom at the C2 position with a sulfur atom, creating the 2-thioxo-4-oxazolidinone scaffold, significantly alters the molecule's electronic and steric properties, unlocking a broader spectrum of biological activities.[3] This modification has been shown to not only retain but in some cases enhance antimicrobial efficacy but also to confer potent anticancer properties.[3]

This compound (Figure 1) emerges as a compound of particular interest within this class. The ethyl group at the N3 position provides an optimal balance of lipophilicity and steric bulk, contributing to its biological activity. This guide will explore the available scientific evidence supporting the dual therapeutic potential of this specific molecule.

Figure 1: Chemical Structure of this compound

  • IUPAC Name: 3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one

  • Molecular Formula: C₅H₇NO₂S

  • Molecular Weight: 145.18 g/mol

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method involves the cyclization of an appropriate precursor. One reported method involves the reaction of ethyl chloroacetate with N-ethylthiourea.[3]

Conceptual Synthesis Workflow:

A Ethyl Chloroacetate D Cyclization Reaction A->D B N-Ethylthiourea B->D C Base (e.g., NaOEt) C->D Catalyst E This compound D->E

Caption: Conceptual workflow for the synthesis of this compound.

While various specific protocols exist, the general principle involves a condensation and subsequent intramolecular cyclization to form the 5-membered oxazolidinone ring. The thioxo group at the C2 position can also serve as a nucleophile for further derivatization to explore structure-activity relationships.[3]

Anticancer Potential: A Multi-pronged Attack on Cancer Cells

Emerging evidence strongly suggests that this compound and its closely related derivatives possess significant anticancer activity. The proposed mechanisms are multifactorial, targeting key cellular processes involved in cancer cell proliferation and survival.

Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism of anticancer action for this compound is the induction of programmed cell death, or apoptosis. Studies indicate that this compound preferentially activates the intrinsic (mitochondrial) apoptosis pathway.

Key Events in the Intrinsic Apoptosis Pathway Induced by this compound:

  • Increased Reactive Oxygen Species (ROS) Production: The compound triggers a significant increase in intracellular ROS levels.

  • Mitochondrial Membrane Depolarization: The elevated ROS leads to a reduction in the mitochondrial membrane potential.

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

  • Apoptosome Formation and Caspase-9 Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell.

A This compound B Increased ROS A->B C Mitochondrial Membrane Depolarization B->C D Cytochrome c Release C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H A Growth Factor B Receptor Tyrosine Kinase A->B C PI3K B->C D PIP2 -> PIP3 C->D E AKT D->E F Downstream Effectors (e.g., mTOR, Bad) E->F G Cell Survival, Proliferation, Growth F->G H 2-Thioxo-4-oxazolidinone Derivatives (Potential) H->C Inhibition H->E Inhibition

Caption: Potential inhibition of the PI3K/AKT signaling pathway by 2-thioxo-4-oxazolidinone derivatives.

Quantitative Anticancer Activity

The cytotoxic effects of this compound have been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency.

Cell LineCancer TypeIC₅₀ (µM)Citation
MCF-7Breast Adenocarcinoma17.66
HeLaCervical Adenocarcinoma31.10

Antimicrobial Potential: Targeting Bacterial Protein Synthesis

The oxazolidinone class of antibiotics, including linezolid, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. [2][4]The 2-thioxo modification in this compound appears to enhance its binding affinity to the peptidyl transferase center of the 50S subunit, contributing to its potent antibacterial activity, particularly against resistant Gram-positive strains.

Mechanism of Action

The primary antimicrobial mechanism of this compound is the inhibition of bacterial protein synthesis.

  • Binding to the 50S Ribosomal Subunit: The molecule binds to the P-site of the 50S ribosomal subunit.

  • Inhibition of Initiation Complex Formation: This binding event prevents the formation of the functional 70S initiation complex, which is a crucial first step in protein synthesis.

  • Bacteriostatic Effect: By halting protein synthesis, the bacteria are unable to produce essential proteins for growth and replication, leading to a bacteriostatic effect.

A This compound C Binding to Peptidyl Transferase Center A->C B Bacterial 50S Ribosomal Subunit B->C D Inhibition of 70S Initiation Complex Formation C->D E Inhibition of Protein Synthesis D->E F Bacteriostatic Effect E->F

Caption: Mechanism of antimicrobial action of this compound.

Antimicrobial Spectrum and Potency

While specific MIC values for this compound are not widely reported, derivatives have shown significant activity against clinically relevant Gram-positive bacteria.

Bacterial SpeciesDerivativeMIC (µg/mL)Citation
Staphylococcus aureus5-Benzylidene-3-ethyl-2-thioxo-oxazolidin-4-one0.5 - 2[3]
Methicillin-resistant Staphylococcus aureus (MRSA)5-Thiourea derivative0.78[3]

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Cytotoxicity: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentrations for the desired time period. Include an untreated control.

  • Harvest the cells by trypsinization and collect the supernatant (containing floating apoptotic cells).

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. [3]5. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. [5]7. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 1 mL of PBS.

  • Add 100 µL of RNase A and incubate for 30 minutes at 37°C. [6]7. Add 400 µL of PI staining solution and incubate for 15 minutes in the dark. [6]8. Analyze the cells by flow cytometry.

Antimicrobial Susceptibility: Broth Microdilution (MIC Determination)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, E. faecalis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound stock solution

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Dilute the standardized bacterial inoculum 1:150 in MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculate each well with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with a desirable dual-action profile against two of the most significant global health threats: cancer and infectious diseases. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its potent inhibition of bacterial protein synthesis, makes it a compelling candidate for further drug development.

Future research should focus on several key areas:

  • In vivo efficacy studies: To validate the in vitro findings in animal models of cancer and infection.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of the compound.

  • Structure-activity relationship (SAR) studies: To optimize the scaffold for enhanced potency and selectivity against specific cancer types or bacterial strains.

  • Elucidation of additional molecular targets: To fully understand the compound's mechanism of action and identify potential biomarkers for patient stratification.

The in-depth technical information and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community to accelerate the investigation and potential clinical translation of this promising therapeutic agent.

References

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The Ascendancy of 3-Ethyl-2-thioxo-4-oxazolidinone in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for stereochemical control is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool for inducing asymmetry in carbon-carbon bond-forming reactions. Among these, the oxazolidinone family, particularly the derivatives popularized by Evans, has become a mainstay in the synthetic chemist's toolbox. This technical guide delves into a potent, yet sometimes overlooked, member of this class: 3-Ethyl-2-thioxo-4-oxazolidinone . We will explore its synthesis, unique advantages, and application in key asymmetric transformations, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: Beyond the Evans Auxiliary - The Thioxo Advantage

The power of oxazolidinone auxiliaries lies in their ability to confer a rigid and predictable chiral environment, directing the approach of electrophiles to a forming enolate.[1] While the classical Evans auxiliaries (2-oxazolidinones) are highly effective, their sulfur-containing counterparts, the 2-thioxo-4-oxazolidinones, offer distinct advantages that merit close attention.[2]

The replacement of the C2 carbonyl oxygen with sulfur imparts several beneficial properties:

  • Enhanced Enolate Stability and Acidity: The thiocarbonyl group is more electron-withdrawing, increasing the acidity of the α-protons of the N-acyl chain. This facilitates enolate formation under milder conditions.[3]

  • Modified Stereoselectivity: The change in the electronic nature and steric profile of the chelating atom can influence the geometry of the transition state, in some cases leading to improved or complementary diastereoselectivity compared to traditional oxazolidinones.[4]

  • Facilitated Cleavage: The N-acyl bond of a 2-thioxo-4-oxazolidinone is often more labile, allowing for cleavage of the auxiliary under milder conditions, which is particularly beneficial for sensitive substrates.[5]

This guide will focus on the practical application of this compound, a readily accessible and effective chiral auxiliary for a range of asymmetric transformations.

Synthesis of the Chiral Auxiliary

The enantiopure this compound is typically synthesized from the corresponding α-amino acid, in this case, L- or D-α-aminobutyric acid. The general and reliable two-step procedure involves reduction of the carboxylic acid to the corresponding amino alcohol, followed by cyclization.[5]

Experimental Protocol: Synthesis of (S)-3-Ethyl-2-thioxo-4-oxazolidinone

Step 1: Reduction of L-α-Aminobutyric Acid to (S)-2-Amino-1-butanol

A solution of L-α-aminobutyric acid in anhydrous tetrahydrofuran (THF) is slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The mixture is then refluxed until the reaction is complete (monitored by TLC). After cooling, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated to yield (S)-2-amino-1-butanol, which can be used in the next step without further purification.

Step 2: Cyclization to (S)-3-Ethyl-2-thioxo-4-oxazolidinone

To a solution of (S)-2-amino-1-butanol in a suitable solvent such as dichloromethane or toluene, is added carbon disulfide (CS₂) and a base like triethylamine. The reaction mixture is stirred, and then a coupling agent such as thiophosgene or a carbodiimide is added. Alternatively, microwave-assisted synthesis with carbon disulfide has been shown to be highly efficient.[6] After the reaction is complete, the mixture is worked up and purified by column chromatography to afford the desired (S)-3-Ethyl-2-thioxo-4-oxazolidinone.

Acylation of the Auxiliary: Preparing the Substrate for Asymmetry

The first step in utilizing the chiral auxiliary is its acylation to attach the desired acyl group that will be functionalized. A common and efficient method avoids the use of strong bases at low temperatures.[7]

Experimental Protocol: N-Propionylation of (S)-3-Ethyl-2-thioxo-4-oxazolidinone

To a solution of (S)-3-Ethyl-2-thioxo-4-oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at room temperature are added triethylamine (1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.). Propionic anhydride (1.2 equiv.) is then added dropwise, and the reaction mixture is stirred until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure N-propionyl-(S)-3-ethyl-2-thioxo-4-oxazolidinone.

Asymmetric Alkylation: Constructing Chiral Carboxylic Acid Derivatives

Asymmetric alkylation of N-acyl-2-thioxo-4-oxazolidinones provides a reliable route to enantiomerically enriched α-substituted carboxylic acids. The stereochemical outcome is dictated by the steric hindrance of the ethyl group on the auxiliary, which directs the electrophile to the opposite face of the chelated Z-enolate.[8]

Figure 1: General workflow for asymmetric alkylation.
Mechanistic Insight: The Role of the Chelated Enolate

Deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature generates a rigid, chelated (Z)-enolate. The sodium cation coordinates to both the enolate oxygen and the thiocarbonyl sulfur. The ethyl group at the C4 position effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face, thus ensuring high diastereoselectivity.

Experimental Protocol: Asymmetric Benzylation

A solution of N-propionyl-(S)-3-ethyl-2-thioxo-4-oxazolidinone (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of NaHMDS (1.0 M in THF, 1.05 equiv.) is added dropwise, and the mixture is stirred for 30 minutes to form the enolate. Benzyl bromide (1.2 equiv.) is then added, and the reaction is stirred at -78 °C until completion. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by column chromatography.

Electrophile (R-X)Product (R)Typical Yield (%)Typical Diastereomeric Ratio (dr)
Benzyl bromideBenzyl85-95>98:2
Allyl iodideAllyl80-90>97:3
Methyl iodideMethyl88-96>95:5
Ethyl iodideEthyl82-92>96:4
Data extrapolated from studies on analogous 2-thioxo-4-oxazolidinones and Evans auxiliaries.

Asymmetric Aldol Reactions: Diastereoselective Synthesis of β-Hydroxy Carbonyl Compounds

The aldol reaction is one of the most powerful C-C bond-forming reactions in organic synthesis. The use of N-acyl-2-thioxo-4-oxazolidinones, particularly with titanium enolates, allows for highly diastereoselective synthesis of syn-aldol products.[4][9]

Aldol_Mechanism cluster_0 Enolate Formation cluster_1 Zimmerman-Traxler Transition State cluster_2 Product Formation Acyl-Aux N-Propionyl Auxiliary Ti-Enolate (Z)-Titanium Enolate Acyl-Aux->Ti-Enolate TiCl4, Base (-)-Sparteine or i-Pr2NEt TS Chair-like Chelate Ti-Enolate->TS + Aldehyde (R'CHO) Syn-Adduct Syn-Aldol Adduct TS->Syn-Adduct Diastereoselective C-C bond formation

Figure 2: Key stages of the titanium-mediated asymmetric aldol reaction.
Causality of Stereoselection: The Zimmerman-Traxler Model

The high syn-diastereoselectivity is rationalized by the Zimmerman-Traxler transition state model.[3][10] The titanium enolate and the aldehyde coordinate to the titanium center, forming a rigid, chair-like six-membered transition state. To minimize steric interactions, the substituents on both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions. The ethyl group of the chiral auxiliary dictates the facial selectivity of the aldehyde's approach to the enolate, leading to the formation of the syn-aldol product with high fidelity.

Experimental Protocol: Titanium-Mediated Aldol Reaction with Isobutyraldehyde

To a solution of N-propionyl-(S)-3-ethyl-2-thioxo-4-oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ at 0 °C is added titanium(IV) chloride (1.1 equiv.). After stirring for 30 minutes, (-)-sparteine (1.2 equiv.) or diisopropylethylamine (DIPEA) (1.2 equiv.) is added dropwise, and the resulting mixture is stirred for 1-2 hours at 0 °C to form the titanium enolate. Isobutyraldehyde (1.5 equiv.) is then added, and the reaction is stirred at 0 °C until completion. The reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is filtered through celite, and the filtrate is extracted with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.

Aldehyde (R'CHO)Product (R')Typical Yield (%)Diastereoselectivity (syn:anti)
IsobutyraldehydeIsopropyl80-90>98:2
BenzaldehydePhenyl75-85>97:3
AcroleinVinyl70-80>95:5
Data based on studies with analogous N-acyl oxazolidinethiones and thiazolidinethiones.[11]

Asymmetric Diels-Alder Reactions

N-enoyl derivatives of 2-thioxo-4-oxazolidinones can serve as chiral dienophiles in asymmetric Diels-Alder reactions, typically in the presence of a Lewis acid. The Lewis acid coordinates to the carbonyl and thiocarbonyl groups, locking the dienophile in a reactive conformation and enhancing its reactivity. The chiral auxiliary then directs the approach of the diene to one face of the dienophile.[6][12]

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene

To a solution of the N-acryloyl derivative of (S)-3-ethyl-2-thioxo-4-oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ at -78 °C is added a solution of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl, 1.4 equiv.), dropwise. After stirring for 15 minutes, freshly distilled cyclopentadiene (3.0 equiv.) is added. The reaction is stirred at -78 °C for several hours. The reaction is quenched with a saturated solution of NaHCO₃. The mixture is extracted, and the combined organic layers are washed, dried, and concentrated. The endo:exo ratio and diastereomeric excess can be determined by NMR analysis of the crude product.

Cleavage of the Auxiliary: Liberating the Chiral Product

A critical step in this methodology is the high-yielding and non-racemizing removal of the chiral auxiliary. The 2-thioxo-4-oxazolidinone auxiliaries offer versatile cleavage options to furnish a variety of chiral products.[13]

Figure 3: Common methods for the cleavage of the chiral auxiliary.
Selected Cleavage Protocols:
  • To Carboxylic Acids: The N-acyl product is dissolved in a mixture of THF and water at 0 °C. Lithium hydroxide (LiOH) and aqueous hydrogen peroxide (H₂O₂) are added, and the mixture is stirred until the starting material is consumed. The reaction is quenched with sodium sulfite, and the auxiliary is extracted. The aqueous layer is acidified, and the chiral carboxylic acid is extracted.[7]

  • To Primary Alcohols: The N-acyl product is dissolved in an ethereal solvent like THF or diethyl ether and treated with a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) at 0 °C or -78 °C. After completion, the reaction is carefully quenched, and the chiral alcohol is isolated after workup.

  • To Esters: Transesterification can be achieved by treating the N-acyl product with a sodium alkoxide in the corresponding alcohol (e.g., NaOMe in MeOH).

The recovered this compound can be purified and reused, improving the overall efficiency and cost-effectiveness of the synthesis.

Conclusion

This compound stands as a highly effective and versatile chiral auxiliary in asymmetric synthesis. Its unique structural features, stemming from the presence of the thiocarbonyl group, offer tangible advantages in enolate formation, stereocontrol, and product isolation. While sharing the foundational principles of the celebrated Evans auxiliaries, the 2-thioxo variant provides a valuable alternative for researchers seeking to optimize their synthetic routes. The detailed protocols and mechanistic insights provided in this guide aim to empower scientists in leveraging the full potential of this powerful tool in the synthesis of complex, enantiomerically pure molecules.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

  • Smith, T. E.; et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85 (5), 695. [Link]

  • Padilla, F.; et al. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Curr. Org. Synth.2014 , 11 (3), 359-373. [Link]

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  • Kim, B. H.; et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules2018 , 23 (11), 2963. [Link]

  • Crimmins, M. T.; et al. Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. J. Am. Chem. Soc.2000 , 122 (35), 8453–8463. [Link]

  • Zakarian, A.; et al. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Org. Lett.2020 , 22 (15), 6046–6050. [Link]

  • Ghosh, A. K.; et al. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Adv.2019 , 9, 41755-41763. [Link]

  • Hitchcock, S. R. An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atazanavir. ISU ReD, 2023 . [Link]

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A Technical Guide to the Reactivity and Synthetic Utility of the Thioxo Group in 3-Ethyl-2-thioxo-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-Ethyl-2-thioxo-4-oxazolidinone scaffold is a cornerstone in modern synthetic and medicinal chemistry. While the oxazolidinone core is widely recognized, particularly from its role in linezolid-class antibiotics, the substitution of the C2-oxo group with a thioxo moiety introduces a profound shift in chemical reactivity and biological function. This guide provides an in-depth exploration of the thioxo group's role, moving beyond a simple catalog of reactions to explain the underlying electronic principles and their strategic application. We will dissect its nucleophilic character, its utility in stereocontrolled synthesis, and its critical function as a pharmacophore in drug development, offering researchers and drug development professionals both foundational knowledge and field-proven insights.

Core Concepts: The Electronic Character of the Thioxo Group

This compound is a heterocyclic compound with the molecular formula C₅H₇NO₂S and a molecular weight of approximately 145.18 g/mol .[1] The replacement of the C2 oxygen with sulfur is the defining structural feature. This substitution is not trivial; it fundamentally alters the electronic distribution within the molecule, thereby governing its reaction profile.

The carbon-sulfur double bond (C=S) is longer, weaker, and less polarized than its carbon-oxygen (C=O) counterpart. The larger atomic radius of sulfur and the lower electronegativity difference with carbon result in a "softer" and more polarizable π-system. Consequently, the sulfur atom in the thioxo group behaves as a soft nucleophile , a critical insight that explains its preferential reactivity with soft electrophiles like alkyl halides.[1] This inherent nucleophilicity is the starting point for many of the functionalization strategies discussed herein.

Furthermore, the thioxo group significantly influences the stability of key reaction intermediates. In its application as a chiral auxiliary, for instance, the thioxo group enhances the stability of the corresponding enolate, which is crucial for achieving high stereoselectivity in carbon-carbon bond-forming reactions.[1]

Caption: Core reactivity principles of the thioxo group.

Key Synthetic Transformations

The unique electronic nature of the thioxo group enables a diverse range of chemical transformations, making it a versatile handle for molecular elaboration.

S-Alkylation: Gateway to Functionalization

The most prominent reaction of the thioxo group is its nucleophilic attack on carbon electrophiles, primarily alkyl halides. This S-alkylation reaction proceeds efficiently and serves as a robust method for introducing a wide variety of substituents.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is typically employed. It effectively solvates the counter-ion of the base without forming a strong hydrogen-bonding shell around the sulfur nucleophile, thus maximizing its reactivity.

  • Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the N-H group of a precursor or to neutralize the acid formed during the reaction without competing with the sulfur nucleophile.

  • Electrophile: Soft electrophiles, such as benzyl bromide or methyl iodide, are ideal reaction partners for the soft sulfur nucleophile, leading to high yields of the S-alkylated product.[1]

These S-alkylated intermediates are not merely final products; they are critical precursors for the synthesis of other complex heterocyclic systems, such as thiazolidinones with potent antimicrobial activity.[1]

Caption: General workflow for S-alkylation of the thioxo group.

Experimental Protocol: S-Alkylation with Benzyl Bromide

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂), add potassium carbonate (1.5 eq).

  • Reaction: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the S-benzylated product.

Desulfurization: A Bridge to Oxo-Analogs

The conversion of the thioxo group to its corresponding carbonyl (oxo) analog is a strategically vital transformation. It allows for direct comparison in structure-activity relationship (SAR) studies, helping to elucidate the specific contribution of the sulfur atom to a molecule's biological activity.

Causality Behind Experimental Choices:

  • Methodology: Oxidative desulfurization is a common approach.[2] Reagents like m-chloroperbenzoic acid (m-CPBA) can effectively achieve this transformation. Another method involves reaction with oxiranes or 2-haloacetonitriles in the presence of a base, which proceeds through a different mechanism but achieves the same outcome.[3]

  • Control: The reaction must be carefully controlled to avoid over-oxidation or degradation of the heterocyclic ring. Temperature and stoichiometry are critical parameters.

This reaction highlights the thioxo group as a "masked" carbonyl, providing synthetic access to compounds that might be challenging to synthesize directly.

Cycloaddition Reactions

The C=S bond and the surrounding heterocyclic framework can participate in cycloaddition reactions, providing a sophisticated route to more complex polycyclic systems. For instance, the scaffold can engage in [3+2] cycloadditions with electrophilic partners like aziridines or epoxides, often catalyzed by transition metals such as nickel or palladium.[1][4] This approach leverages the inherent reactivity of the ring to build molecular complexity in a single, atom-economical step.

Application in Asymmetric Synthesis: The Thioxo Chiral Auxiliary

One of the most powerful applications of 2-thioxo-4-oxazolidinones is their role as chiral auxiliaries, building upon the seminal work of David A. Evans. In this context, the oxazolidinone scaffold provides a temporary chiral environment that directs the stereochemical outcome of a reaction on an attached prochiral substrate.

The Thioxo Advantage: The sulfur-containing analogs, including this compound, often outperform their oxygen-based counterparts for several reasons:

  • Enhanced Enolate Stability: The thioxo group increases the stability of the titanium or boron enolates formed during asymmetric alkylation or aldol reactions, leading to higher levels of diastereoselectivity.[1][5]

  • Predictable Stereochemistry: The ethyl group at the N3 position, along with the chiral center in the backbone (if present), effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face, resulting in predictable and high stereocontrol.

  • Facile Removal: The resulting N-acyl product can be cleaved under milder conditions (e.g., using sodium hydrogen sulfide) compared to the hydrolysis of the corresponding N-acyl oxazolidinone, which often requires harsher reagents like lithium hydroxide or lithium hydroperoxide.[6]

Caption: Workflow for asymmetric alkylation using a thioxo auxiliary.

Significance in Medicinal Chemistry

The thioxo group is not merely a synthetic tool; it is a potent pharmacophore that actively contributes to biological efficacy. Derivatives of 2-thioxo-oxazolidinones have demonstrated significant potential as both antimicrobial and anticancer agents.[1][7]

Dual Mechanism of Action: Unlike traditional oxazolidinones that primarily inhibit bacterial protein synthesis, the thioxo modification can introduce a dual mechanism of action. This includes not only targeting the bacterial ribosome but also generating reactive oxygen species (ROS) and targeting mitochondrial function.[1] This multi-pronged attack is a significant advantage in combating drug resistance.

Enhanced Target Binding: The sulfur atom can form unique interactions with biological targets. Studies have shown that the thioxo modification can confer enhanced binding affinity to the peptidyl transferase center of bacterial ribosomes.[1] This translates directly to improved potency.

FeatureOxo-Oxazolidinone (Analog)Thioxo-OxazolidinoneRationale for Advantage
Binding Affinity (K_d) ~0.45 µM~0.28 µM Enhanced interactions via sulfur atom at the ribosomal binding site.[1]
Mechanism of Action Protein Synthesis InhibitionDual Action: Protein Synthesis Inhibition + ROS GenerationBroader mechanism may overcome certain resistance pathways.[1]
Therapeutic Area Antimicrobial, AnticancerAntimicrobial, AnticancerThe thioxo group is a critical pharmacophore for both activities.[1][7]

Table 1: Comparison of properties between oxo- and thioxo-oxazolidinone analogs, highlighting the advantages conferred by the thioxo group.

Conclusion

The thioxo group in this compound is a feature of profound synthetic and medicinal importance. Its identity as a soft nucleophile provides a reliable handle for S-alkylation, opening pathways to diverse molecular architectures. Its electronic properties enhance the stereochemical control exerted in its role as a chiral auxiliary, making it a superior choice for complex stereoselective syntheses. Most critically, in the context of drug development, the thioxo group acts as a powerful pharmacophore, enhancing target binding and enabling dual mechanisms of action against challenging pathogens and cancer cells. A thorough understanding of the principles governing its reactivity is therefore essential for any scientist looking to leverage this versatile scaffold for the creation of novel chemical entities and next-generation therapeutics.

References

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An In-Depth Technical Guide to Cyclization Reactions for Forming the 3-Ethyl-2-thioxo-4-oxazolidinone Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Ethyl-2-thioxo-4-oxazolidinone Core

The this compound scaffold, a derivative of the broader rhodanine family, represents a privileged heterocyclic structure in medicinal chemistry and drug development.[1][2] These five-membered rings incorporating nitrogen, oxygen, and a thioxo group exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3] The ethyl substituent at the N-3 position plays a critical role in modulating the compound's bioactivity profile.[3] This guide provides an in-depth exploration of the primary cyclization strategies for the synthesis of this valuable heterocyclic core, with a focus on the underlying reaction mechanisms and practical experimental considerations for researchers in the field.

Core Synthetic Strategy: Cyclocondensation of Ethyl Isothiocyanate with α-Hydroxy-Substituted Carboxylic Acids

The most direct and widely employed method for the synthesis of the this compound ring is the cyclocondensation reaction between ethyl isothiocyanate and an α-hydroxy-substituted carboxylic acid, most commonly glycolic acid or its ester derivatives. This approach offers a convergent and atom-economical pathway to the target heterocycle.

Mechanistic Insights into the Cyclization Cascade

The formation of the this compound ring proceeds through a well-defined, multi-step mechanism initiated by the nucleophilic attack of the α-hydroxy acid on the electrophilic carbon of the isothiocyanate. The causality behind the reaction sequence is as follows:

  • Nucleophilic Addition: The reaction commences with the nucleophilic attack of the hydroxyl group of glycolic acid on the central carbon atom of ethyl isothiocyanate. This step is often facilitated by heat and can proceed under neutral or base-catalyzed conditions. The lone pair of electrons on the oxygen atom of the hydroxyl group initiates the bond formation, leading to the generation of a transient N-ethyl-thiocarbamate intermediate.

  • Intramolecular Cyclization and Dehydration: The newly formed thiocarbamate intermediate exists in equilibrium with its open-chain form. Under the reaction conditions, an intramolecular cyclization occurs, wherein the carboxylic acid moiety attacks the thiocarbonyl carbon. This is followed by the elimination of a water molecule, driving the reaction towards the formation of the stable five-membered ring. The cyclization is an entropically favored process, leading to the formation of the thermodynamically stable this compound.

The following diagram, generated using Graphviz, illustrates the proposed mechanistic pathway:

Mechanism of this compound Synthesis ethyl_isothiocyanate Ethyl Isothiocyanate (Et-N=C=S) intermediate N-Ethyl-thiocarbamate Intermediate ethyl_isothiocyanate->intermediate Nucleophilic Attack by Hydroxyl Group glycolic_acid Glycolic Acid (HO-CH2-COOH) glycolic_acid->intermediate product This compound intermediate->product Intramolecular Cyclization & Dehydration (-H2O)

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Approach

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for the synthesis of related rhodanine derivatives.[4] This protocol is designed to be a self-validating system, with clear endpoints and characterization steps.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Purity
Ethyl IsothiocyanateC3H5NS87.15≥98%
Glycolic AcidC2H4O376.05≥99%
TolueneC7H892.14Anhydrous
EthanolC2H5OH46.0795%
Glacial Acetic AcidCH3COOH60.05≥99.7%
Step-by-Step Synthesis Workflow
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl isothiocyanate (0.1 mol) and glycolic acid (0.12 mol). To this mixture, add 100 mL of anhydrous toluene to serve as the reaction solvent.

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting oily residue is poured into 200 mL of cold water with stirring. The crude product will precipitate as a slightly yellow solid.

  • Purification: The crude product is collected by vacuum filtration and washed with cold water. For further purification, the solid is recrystallized from a suitable solvent system, such as ethanol or a mixture of ethanol and glacial acetic acid.[4]

  • Characterization: The purified this compound is dried under vacuum. The final product should be a crystalline solid with a melting point of approximately 39-41 °C.[5] The structure and purity can be confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The IR spectrum should show a characteristic C=O stretching vibration in the range of 1754-1769 cm⁻¹.[4]

The following diagram outlines the experimental workflow:

Experimental Workflow start Start reactants Combine Ethyl Isothiocyanate, Glycolic Acid, and Toluene start->reactants reflux Reflux for 4-6 hours (110-120 °C) reactants->reflux cool_evaporate Cool to Room Temperature & Remove Solvent reflux->cool_evaporate precipitate Pour into Cold Water to Precipitate Product cool_evaporate->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Ethanol/Acetic Acid filter_wash->recrystallize dry_characterize Dry and Characterize (MP, IR, NMR, MS) recrystallize->dry_characterize end End dry_characterize->end

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The cyclocondensation of ethyl isothiocyanate with glycolic acid provides a reliable and efficient route to the this compound core. The straightforward nature of this reaction, coupled with the ready availability of the starting materials, makes it an attractive method for both academic research and industrial applications. Further investigations could focus on the development of catalytic and one-pot variations of this synthesis to enhance its efficiency and environmental friendliness. The exploration of a broader range of α-hydroxy acids as starting materials could also lead to the discovery of novel derivatives with enhanced biological activities, further solidifying the importance of this versatile heterocyclic scaffold in the field of drug discovery.

References

  • Uher, M., et al. (1971). Isothiocyanates. XLV. 3-Substituted rhodanines prepared from isothiocyanates containing sulfur beside the functional group. Chemical Papers, 25(1-6), 44-50. Available at: [Link]

  • SYNTHESIS OF SOME RHODANINE DERIVATIVES. (2009). Vietnam Journal of Chemistry. Available at: [Link]

  • (PDF) SYNTHESIS OF SOME RHODANINE DERIVATIVES - ResearchGate. Available at: [Link]

  • Chaurasiya, A., & Chawla, P. A. (2022). Synthetic strategy of 2-thioxo-4-thiazolidinone with core chemistry and biological importance. Pharmaspire, 14(3), 97-103. Available at: [Link]

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An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 3-Ethyl-2-thioxo-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 3-Ethyl-2-thioxo-4-oxazolidinone, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The document delves into the key reactive sites of the molecule, focusing on S-alkylation at the C2-thioxo position and Knoevenagel condensation at the C5-methylene position. Detailed mechanistic insights, field-proven experimental protocols, and extensive referencing to authoritative literature are provided to equip researchers with the practical and theoretical knowledge required to effectively utilize this compound in synthetic applications. The guide emphasizes the causality behind experimental choices and provides a framework for the rational design and synthesis of novel derivatives with potential therapeutic applications.

Introduction: The Chemical Versatility and Significance of this compound

This compound, a member of the oxazolidinone family of heterocyclic compounds, has emerged as a valuable building block in the synthesis of a diverse array of biologically active molecules.[1] Its structure, featuring a five-membered ring with nitrogen, oxygen, and a thiocarbonyl group, presents multiple sites for chemical modification, making it a privileged scaffold in drug discovery.[2] Derivatives of 2-thioxo-4-oxazolidinones have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

The reactivity of this compound is primarily dictated by three key structural features:

  • The C2-Thiocarbonyl Group: The sulfur atom of the thioxo group is a soft nucleophile, readily participating in reactions with soft electrophiles, most notably in S-alkylation reactions.[2]

  • The C5-Methylene Group: The protons on the carbon adjacent to the C4-carbonyl group are acidic, allowing for deprotonation and subsequent reaction with electrophiles, particularly aldehydes and ketones in Knoevenagel condensations.

  • The C4-Carbonyl Group: While generally less reactive than the thioxo group towards nucleophiles, the carbonyl group can undergo reactions such as hydrolysis and aminolysis under specific conditions.

This guide will provide an in-depth exploration of the nucleophilic substitution and condensation reactions at these key positions, offering both mechanistic understanding and practical synthetic protocols.

Nucleophilic Attack at the C2-Position: S-Alkylation Reactions

The most prominent nucleophilic substitution reaction of this compound involves the alkylation of the exocyclic sulfur atom. This S-alkylation is a cornerstone for the synthesis of a wide range of derivatives with significant therapeutic potential.

Mechanistic Rationale

The sulfur atom of the thiocarbonyl group is highly polarizable and readily donates its lone pair of electrons to suitable electrophiles. The reaction typically proceeds via an SN2 mechanism. The presence of a base is crucial to deprotonate the N-H group in related unsubstituted rhodanine structures, which is not necessary for the N-ethyl substituted title compound. However, a base is still often employed to facilitate the reaction, likely by increasing the nucleophilicity of the sulfur atom through tautomerization to the thiol form.

Diagram: Proposed Mechanism of S-Alkylation

Caption: S-Alkylation of this compound.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are commonly used.[4] DMF is particularly effective as it can solvate the cation of the base, leaving the anion more reactive, and it has a high boiling point, allowing for reactions to be conducted at elevated temperatures if necessary.

  • Base: Anhydrous potassium carbonate (K2CO3) is a frequently used base.[5] It is a mild, inexpensive, and effective base for promoting the reaction.[6] Triethylamine is another common choice, particularly when a soluble organic base is preferred.[7]

  • Electrophile: A variety of alkyl halides (iodides, bromides, and chlorides) can be used as electrophiles. Alkyl iodides are generally the most reactive, followed by bromides and then chlorides.

Experimental Protocol: Synthesis of S-Benzyl-3-ethyl-2-thioxo-4-oxazolidinone

This protocol is a representative example of an S-alkylation reaction.

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure S-benzyl derivative.

Reactivity at the C5-Methylene Position: Knoevenagel Condensation

The active methylene group at the C5 position of the this compound ring is another key site for functionalization, primarily through Knoevenagel condensation with aldehydes and ketones. This reaction is instrumental in the synthesis of 5-arylidene derivatives, which are a prominent class of compounds with diverse biological activities.[8]

Mechanistic Principles

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt.

Diagram: Knoevenagel Condensation Workflow

Knoevenagel_Workflow start Start: this compound + Aromatic Aldehyde step1 Step 1: Base-catalyzed Deprotonation of C5-Methylene start->step1 Weak Base (e.g., Piperidine) step2 Step 2: Nucleophilic Attack on Carbonyl Carbon step1->step2 step3 Step 3: Dehydration step2->step3 product Product: 5-Arylidene-3-ethyl-2-thioxo-4-oxazolidinone step3->product

Caption: Key steps in the Knoevenagel condensation.

Causality Behind Experimental Choices:

  • Catalyst: A weak base like piperidine is often used to deprotonate the active methylene group without promoting self-condensation of the aldehyde.

  • Solvent: Glacial acetic acid or ethanol are common solvents for this reaction. Acetic acid can act as both a solvent and a co-catalyst.

  • Dehydration: The removal of water drives the equilibrium towards the product. This can be achieved by azeotropic distillation or by the reaction conditions themselves at elevated temperatures.

Experimental Protocol: Synthesis of 5-(4-Chlorobenzylidene)-3-ethyl-2-thioxo-4-oxazolidinone

This protocol provides a general procedure for the Knoevenagel condensation.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Piperidine

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of this compound (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and a catalytic amount of piperidine in glacial acetic acid is heated to reflux.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol to remove impurities.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Nucleophilic Reactions at the C4-Carbonyl Group

The C4-carbonyl group of this compound is generally less susceptible to nucleophilic attack compared to the C2-thioxo group due to the delocalization of the lone pair of electrons from the adjacent nitrogen atom, which reduces the electrophilicity of the carbonyl carbon. However, under certain conditions, nucleophilic reactions at this position can occur.

Hydrolysis

Under strong acidic or basic conditions, the oxazolidinone ring can undergo hydrolytic cleavage. This is an important consideration for the stability of these compounds and for potential prodrug strategies. The mechanism involves nucleophilic attack of water or hydroxide ion at the C4-carbonyl, leading to the formation of a tetrahedral intermediate, followed by ring opening.

Aminolysis

Reaction with primary or secondary amines can lead to aminolysis of the ester-like bond at the C4-position, resulting in ring-opened products. The rate of aminolysis is influenced by the nucleophilicity of the amine and the reaction conditions. Studies on related thioxocephalosporins have shown that intramolecular aminolysis can be significantly faster than hydrolysis.[9]

Summary of Reactivity and Synthetic Utility

The nucleophilic reactions of this compound provide a powerful toolkit for the synthesis of a diverse range of derivatives. The following table summarizes the key reactions and their synthetic outcomes.

Reactive SiteReaction TypeTypical ReagentsProduct Class
C2-Thioxo S-AlkylationAlkyl halides, Base (K2CO3), DMFS-Alkyl derivatives
C5-Methylene Knoevenagel CondensationAldehydes/Ketones, Base (Piperidine)5-Ylidene derivatives
C4-Carbonyl HydrolysisStrong Acid/BaseRing-opened products
C4-Carbonyl AminolysisPrimary/Secondary AminesRing-opened amides

Conclusion

This compound is a highly versatile and synthetically valuable heterocyclic compound. Its propensity to undergo nucleophilic substitution and condensation reactions at the C2-thioxo and C5-methylene positions, respectively, allows for the straightforward introduction of a wide array of functional groups. This guide has provided a detailed overview of these key reactions, including their mechanistic underpinnings and practical experimental protocols. By understanding the principles governing the reactivity of this scaffold, researchers in medicinal chemistry and drug development can continue to exploit its potential in the design and synthesis of novel therapeutic agents.

References

  • (2019). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Journal of Heterocyclic Chemistry, 56(7), 1835-1863.
  • (2009). Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. European Journal of Medicinal Chemistry, 44(10), 4148-4152.
  • (2018). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. International Journal of ChemTech Research, 11(05), 230-238.
  • (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(16), 4965.
  • Pratap, U. R., Jawale, D. V., Waghmare, R. A., & Mane, R. A. (n.d.). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes.
  • (2019). Condition of synthesis: i) K2CO3, DMF, room temperature and then isomer resolution; ii) first method: 1) HCl 10% to afford deprotected compound 4 and 6; 2) CH3COCO2R 2 , NH3 25%, reflux; second method: CH3COCO2R 2 , NH3 25%, reflux (deprotection and ring closure in one pot).
  • Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.
  • (2014). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 35(3), 316-348.
  • (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(3), 1545-1555.
  • (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11).
  • (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-19.
  • (n.d.). Knoevenagel condensation reaction of aromatic aldehydes and ketone with thiazolidine-2,4-dione and 2-thioxothiazolidin-4-one.
  • (n.d.). N-alkylation and degradation of compound 23. (a) K2CO3, KI, DMF, rt, 4....
  • (2004). Kinetics and Mechanisms of Hydrolysis and Aminolysis of Thioxocephalosporins. The Journal of Organic Chemistry, 69(2), 339-344.
  • (n.d.). Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a.
  • (n.d.). Synthetic applications Reaction conditions: a17, K2CO3, DMF, 80 °C;....
  • (2010). Synthesis and antimicrobial activity of some new N-glycosides of 2-thioxo-4-thiazolidinone derivatives. European Journal of Medicinal Chemistry, 45(9), 4189-4195.
  • (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 27(3), 949.
  • (2015). Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. Chemistry of Heterocyclic Compounds, 51(4), 370-376.
  • (n.d.).
  • (2014).
  • (2001). Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. The Journal of Organic Chemistry, 66(12), 4340-4343.
  • (n.d.). Synthesis and antimicrobial activity of some new N-glycosides of 2-thioxo-4-thiazolidinone derivatives.
  • (2023). K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans. Molecules, 28(14), 5519.

Sources

Methodological & Application

Application Notes and Protocols: Asymmetric Aldol Reaction Using 3-Ethyl-2-thioxo-4-oxazolidinone Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules.[1][2] Among the various strategies to achieve high stereoselectivity, the use of chiral auxiliaries remains a robust and reliable method.[2][3] This guide focuses on the application of 3-Ethyl-2-thioxo-4-oxazolidinone, a sulfur-containing analog of the famed Evans oxazolidinone auxiliaries, in diastereoselective aldol reactions.

The replacement of the oxygen atom at the 2-position of the oxazolidinone ring with sulfur significantly influences the electronic and steric properties of the auxiliary. This modification has been shown to enhance the diastereoselectivity in certain aldol reactions, particularly with N-acetyl derivatives, offering a powerful tool for synthetic chemists.[4] These sulfur-based auxiliaries, like their oxygen counterparts, are typically derived from amino acids and provide a predictable and high degree of stereocontrol.[4]

This document provides a comprehensive overview of the theoretical underpinnings, practical considerations, and a detailed experimental protocol for conducting an asymmetric aldol reaction using the this compound auxiliary. The information presented is intended for researchers, scientists, and drug development professionals seeking to employ this methodology in their synthetic endeavors.

Mechanistic Insights and Rationale for Stereoselectivity

The stereochemical outcome of the aldol reaction using N-acyl-2-thioxo-4-oxazolidinones is dictated by the formation of a rigid, chelated transition state. The generally accepted model for the observed stereoselectivity is the Zimmerman-Traxler model, which postulates a chair-like six-membered ring transition state.[5]

The key steps and factors influencing the high diastereoselectivity are:

  • Formation of a (Z)-Enolate: The process begins with the deprotonation of the N-acyl group. The use of a Lewis acid, such as titanium tetrachloride (TiCl₄), in conjunction with a hindered base like diisopropylethylamine (DIPEA) or sparteine, promotes the formation of a specific enolate geometry. The chelation of the Lewis acid between the carbonyl oxygen and the thione sulfur atom directs the deprotonation to favor the formation of the (Z)-enolate.[4]

  • Chelated Chair-like Transition State: The (Z)-enolate then reacts with the incoming aldehyde. The Lewis acid, still coordinated to the enolate, also coordinates to the aldehyde's carbonyl oxygen. This brings the two reactants together in a highly organized, chair-like six-membered transition state.[5]

  • Stereodifferentiation by the Auxiliary: The ethyl group at the 3-position of the oxazolidinone ring projects from one face of the molecule, creating a significant steric barrier. To minimize steric repulsion, the substituent on the aldehyde (R') preferentially occupies a pseudo-equatorial position in the transition state. This orientation directs the attack of the enolate on one specific face of the aldehyde, leading to the formation of a single major diastereomer of the aldol adduct.

Visualization of the Reaction Mechanism

Aldol_Mechanism cluster_start Step 1: Enolate Formation cluster_reaction Step 2: Aldol Addition cluster_product Step 3: Product Formation cluster_cleavage Step 4: Auxiliary Cleavage N_Acyl N-Acyl-3-ethyl-2-thioxo- 4-oxazolidinone Z_Enolate (Z)-Enolate N_Acyl->Z_Enolate Deprotonation & Chelation Base_Lewis Base (e.g., DIPEA) + Lewis Acid (e.g., TiCl4) Transition_State Chair-like Transition State Z_Enolate->Transition_State Aldehyde Aldehyde (R'CHO) Aldehyde->Transition_State Aldol_Adduct Diastereomerically Enriched Aldol Adduct Transition_State->Aldol_Adduct Cleavage Cleavage Conditions Final_Product Chiral β-Hydroxy Carboxylic Acid Derivative Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the asymmetric aldol reaction.

Experimental Protocols

Part 1: N-Acylation of this compound

This initial step attaches the desired acyl group (e.g., propionyl) to the nitrogen atom of the auxiliary.

Materials:
  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acyl chloride (e.g., Propionyl chloride)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.).

  • Dissolve the auxiliary in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) or DIPEA (1.5 eq.) dropwise.

  • Slowly add the desired acyl chloride (1.2 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-acylated auxiliary.

Part 2: Asymmetric Aldol Addition

This is the key carbon-carbon bond-forming step where the stereocenters are established.

Materials:
  • N-Acyl-3-ethyl-2-thioxo-4-oxazolidinone (from Part 1)

  • Anhydrous Dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄) (1 M solution in DCM is recommended for easier handling)

  • Diisopropylethylamine (DIPEA) or (-)-Sparteine

  • Aldehyde (freshly distilled or purified)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:
  • In a flame-dried, multi-necked flask under an inert atmosphere, dissolve the N-acyl-3-ethyl-2-thioxo-4-oxazolidinone (1.0 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add titanium tetrachloride (1.0-1.1 eq.) dropwise. The solution will typically turn a deep red or yellow color. Stir for 5-10 minutes.

  • Add DIPEA (1.1-1.2 eq.) or (-)-Sparteine (1.1 eq.) dropwise. The choice of base can influence the diastereoselectivity. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add a solution of the aldehyde (1.2-1.5 eq.) in anhydrous DCM dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude aldol adduct by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_enolate Enolate Formation cluster_aldol Aldol Reaction cluster_workup Workup and Purification start Start: Flame-dried glassware under inert atmosphere dissolve_aux Dissolve N-acyl auxiliary in anhydrous DCM start->dissolve_aux cool_neg78 Cool to -78 °C dissolve_aux->cool_neg78 add_lewis Add TiCl4 dropwise cool_neg78->add_lewis add_base Add DIPEA or Sparteine dropwise add_lewis->add_base stir_enolate Stir for 30-60 min add_base->stir_enolate add_aldehyde Add aldehyde solution dropwise stir_enolate->add_aldehyde stir_reaction Stir for 2-4 hours at -78 °C add_aldehyde->stir_reaction quench Quench with sat. aq. NH4Cl stir_reaction->quench extract Extract with DCM quench->extract dry_concentrate Dry, filter, and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Caption: Step-by-step experimental workflow for the aldol addition.

Part 3: Cleavage of the Chiral Auxiliary

After the aldol reaction, the chiral auxiliary is removed to yield the desired chiral product. The auxiliary can often be recovered and reused.[6]

Common Cleavage Methods:
  • To form the Carboxylic Acid: Treatment with lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), in a mixture of THF and water.[7]

  • To form the Primary Alcohol: Reduction of the aldol adduct with lithium borohydride (LiBH₄) in a suitable solvent like diethyl ether or THF.[7]

  • To form the Methyl Ester: Transesterification using sodium methoxide (NaOMe) in methanol.

  • To form the Aldehyde: A two-step procedure involving reduction to the primary alcohol followed by oxidation (e.g., Swern or Dess-Martin oxidation).

General Procedure for Reductive Cleavage to the 1,3-Diol:
  • Dissolve the purified aldol adduct (1.0 eq.) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0-3.0 eq.) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous Rochelle's salt (potassium sodium tartrate) solution and stir vigorously for 1 hour.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the desired 1,3-diol and the recovered chiral auxiliary by column chromatography.

Summary of Key Parameters and Expected Outcomes

ParameterReagents/ConditionsExpected OutcomeRationale
Enolate Formation TiCl₄, DIPEA or (-)-Sparteine, -78 °CPredominantly (Z)-enolateChelation control by the Lewis acid directs deprotonation.
Aldol Addition Aldehyde, -78 °CHigh diastereoselectivity (typically >95:5 d.r.) for the syn-aldol productReaction proceeds through a highly organized, chair-like transition state.
Auxiliary Cleavage LiBH₄ (for alcohol), LiOOH (for acid)High yield of the desired chiral product and recovery of the auxiliaryMild conditions are chosen to avoid racemization or side reactions.

Troubleshooting and Field-Proven Insights

  • Low Diastereoselectivity: This can be due to several factors. Ensure all reagents are pure and anhydrous, and that the reaction temperature is strictly maintained at -78 °C. The stoichiometry of the Lewis acid and base is also critical. The order of addition (Lewis acid, then base, then aldehyde) is crucial.

  • Low Yield: Incomplete enolate formation can lead to low yields. Ensure the N-acyl auxiliary is fully deprotonated before adding the aldehyde. The quality of the aldehyde is also important; it should be free of acidic impurities and water.

  • Difficulty in Auxiliary Cleavage: If standard cleavage conditions are not effective, alternative methods may be required depending on the substrate. For sensitive substrates, enzymatic cleavage can be a milder alternative.

  • Superiority of Thioxo-Auxiliaries: For N-acetyl imides, sulfur-based auxiliaries like the one discussed here have been shown to be particularly effective in aldol-type reactions where their oxygen counterparts may show little to no diastereoselectivity.[4]

Conclusion

The this compound auxiliary is a powerful and reliable tool for asymmetric aldol reactions. Its ability to direct the stereochemical outcome with high precision makes it a valuable asset in the synthesis of complex, stereochemically rich molecules. By understanding the mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers can effectively implement this methodology to achieve their synthetic goals.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

  • The Direct Catalytic Asymmetric Aldol Reaction. Angewandte Chemie International Edition, 42(8), 858-883. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2993. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Asymmetric Aldol Reactions Using a Fluorous Oxazolidinone Chiral Auxiliary. Organic Letters, 2(15), 2295-2298. [Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Journal of the American Chemical Society, 142(3), 1568-1574. [Link]

  • Asymmetric aldol reaction and its probable mechanism. ResearchGate. [Link]

  • Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. ResearchGate. [Link]

  • An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett, 2004(8), 1371-1374. [Link]

  • Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atorvastatin. Iowa State University Digital Repository. [Link]

Sources

Application Note: A Robust and Scalable Protocol for the N-Acylation of 3-Ethyl-2-thioxo-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the N-acylation of 3-ethyl-2-thioxo-4-oxazolidinone, a critical transformation for the synthesis of valuable intermediates in medicinal chemistry and asymmetric synthesis. N-acylated 2-thioxo-4-oxazolidinones are analogues of Evans' chiral auxiliaries, pivotal for the stereocontrolled formation of carbon-carbon bonds.[1][2] This protocol details a highly efficient and operationally simple method using an acid anhydride as the acylating agent, catalyzed by 4-(Dimethylamino)pyridine (DMAP), a hypernucleophilic acylation catalyst. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.

Introduction and Scientific Background

The oxazolidinone scaffold is a cornerstone of modern organic synthesis and medicinal chemistry.[3] N-acylated oxazolidinones, in particular, have gained prominence as powerful chiral auxiliaries, enabling chemists to achieve high levels of diastereoselectivity in reactions such as aldol additions, alkylations, and conjugate additions.[1] The 2-thioxo analogues, such as this compound, offer modified steric and electronic properties that can influence stereochemical outcomes and enolate stability.[2]

The attachment of an acyl group to the nitrogen atom of the oxazolidinone ring is the requisite first step in deploying these molecules as chiral directors. While classic methods often rely on strong, pyrophoric bases like n-butyllithium at cryogenic temperatures, contemporary synthesis favors milder, more scalable, and safer alternatives.[1][4] The protocol described herein leverages the exceptional catalytic activity of DMAP to achieve high yields under benign reaction conditions, making it suitable for both small-scale discovery and larger-scale process development.[5]

The Catalytic Mechanism: Unpacking the Role of DMAP

The efficiency of this N-acylation protocol hinges on the catalytic action of 4-(Dimethylamino)pyridine (DMAP). DMAP is not merely a base but a potent nucleophilic catalyst that dramatically accelerates the rate of acylation.[5][6] The accepted mechanism proceeds through a well-defined catalytic cycle.

  • Activation of the Acylating Agent : The catalytic cycle begins with the nucleophilic attack of the pyridine nitrogen of DMAP on the electrophilic carbonyl carbon of the acid anhydride. This step is rapid and reversible, forming a highly reactive N-acylpyridinium salt intermediate.[6][7] This intermediate is significantly more electrophilic and thus a more potent acylating agent than the starting anhydride.

  • Acyl Group Transfer : The nitrogen atom of this compound then acts as a nucleophile, attacking the activated carbonyl carbon of the N-acylpyridinium intermediate.

  • Product Formation and Catalyst Regeneration : This attack leads to the transfer of the acyl group to the oxazolidinone nitrogen, forming the desired N-acylated product. Concurrently, the DMAP catalyst is regenerated, allowing it to re-enter the catalytic cycle.[8][9] A stoichiometric amount of a tertiary amine base, such as triethylamine (TEA), is included to neutralize the carboxylic acid byproduct generated from the anhydride, driving the reaction to completion.

DMAP_Catalytic_Cycle cluster_cycle reagents Ac₂O + Oxazolidinone intermediate N-Acylpyridinium Intermediate (Highly Reactive) reagents->intermediate DMAP attacks Ac₂O DMAP DMAP (Catalyst) product N-Acylated Product + DMAP (Regenerated) intermediate->product Oxazolidinone attacks product->DMAP Catalyst Turnover

Caption: Catalytic cycle of DMAP in N-acylation.

Detailed Experimental Protocol

This protocol describes the N-acetylation of this compound as a representative example. The molar equivalents can be adapted for other acid anhydrides.

Materials and Reagents
ReagentFormulaMW ( g/mol )MolarityEquiv.Amount (for 10 mmol scale)Properties
This compoundC₅H₇NO₂S145.18-1.01.45 gSolid, mp: 39-41 °C[10]
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93--50 mLSolvent, d=1.33 g/mL
Triethylamine (TEA)(C₂H₅)₃N101.197.23 M1.52.09 mL (15 mmol)Liquid, d=0.726 g/mL, stoichiometric base
Acetic Anhydride (Ac₂O)(CH₃CO)₂O102.0910.6 M1.21.13 mL (12 mmol)Liquid, d=1.08 g/mL, acylating agent
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17-0.0561 mg (0.5 mmol)Solid, nucleophilic catalyst[6]
Saturated Aqueous NaHCO₃ SolutionNaHCO₃(aq)---~50 mLFor aqueous work-up
1 M Hydrochloric Acid (HCl)HCl(aq)-1 M-~30 mLFor aqueous work-up
Brine (Saturated NaCl Solution)NaCl(aq)---~30 mLFor aqueous work-up
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--~5 gDrying agent
Equipment
  • Round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • TLC plates (silica gel), chamber, and UV lamp

Step-by-Step Procedure

Workflow A 1. Setup - Flame-dry flask - Add oxazolidinone & DCM - Inert atmosphere (N₂) B 2. Reagent Addition - Add TEA (1.5 eq) - Add Ac₂O (1.2 eq) - Add DMAP (0.05 eq) A->B C 3. Reaction - Stir at room temp (2-4 h) - Monitor by TLC B->C D 4. Quench & Extract - Dilute with DCM - Add sat. NaHCO₃ - Separate layers C->D E 5. Aqueous Wash - Wash organic layer with:  1. 1M HCl  2. Sat. NaHCO₃  3. Brine D->E F 6. Dry & Concentrate - Dry over MgSO₄ - Filter - Concentrate in vacuo E->F G 7. Purify - Flash column chromatography  (e.g., Ethyl Acetate/Hexanes) F->G H Final Product G->H

Caption: Experimental workflow for N-acylation.
  • Reaction Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.45 g, 10 mmol).

  • Solvent Addition : Add anhydrous dichloromethane (50 mL) via syringe. Stir the mixture under an inert atmosphere (nitrogen or argon) until the solid is fully dissolved.

  • Base and Reagent Addition : Sequentially add triethylamine (2.09 mL, 15 mmol), acetic anhydride (1.13 mL, 12 mmol), and finally 4-(dimethylamino)pyridine (61 mg, 0.5 mmol) to the stirred solution at room temperature.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 2-4 hours. A suitable eluent for TLC is 30% Ethyl Acetate in Hexanes. The product should have a higher Rf than the starting material.

  • Work-up : Once the starting material is consumed, dilute the reaction mixture with an additional 50 mL of DCM. Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 25 mL) to quench unreacted anhydride and neutralize acids.

    • 1 M HCl (2 x 15 mL) to remove TEA and DMAP.

    • Brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30%) to afford the pure N-acetyl-3-ethyl-2-thioxo-4-oxazolidinone.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Incomplete Reaction 1. Wet solvent or reagents. 2. Insufficient reaction time. 3. Inactive catalyst.1. Use freshly distilled or commercially available anhydrous solvents. 2. Allow the reaction to run longer (up to 12h). 3. Use fresh DMAP.
Low Yield 1. Loss of product during aqueous work-up. 2. Inefficient purification.1. Ensure pH is controlled during washes. Perform back-extraction of aqueous layers with DCM. 2. Use appropriately sized column and collect smaller fractions.
Presence of Impurities 1. Residual TEA or DMAP. 2. Hydrolysis of product on silica gel.1. Ensure the 1 M HCl wash is performed thoroughly. 2. Neutralize the silica gel with 1% TEA in the eluent if the product is sensitive.

Safety Note : Acid anhydrides and chlorides are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

The DMAP-catalyzed N-acylation of this compound is a reliable, high-yielding, and scalable method for synthesizing key synthetic intermediates. This protocol avoids the use of hazardous cryogenic reagents and provides a straightforward pathway to N-acylated products. The mechanistic insight and detailed procedural steps provided in this note are intended to empower researchers to successfully implement and adapt this valuable transformation for a wide range of acylating agents in their drug discovery and development programs.

References

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236-239. Available from: [Link]

  • 4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions. DMAP's catalytic activity stems from its nucleophilic character at the pyridine nitrogen, not the dimethylamino group. Explain this behavior, taking resonance into account. Chegg. Available from: [Link]

  • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. Available from: [Link]

  • Moreno, L. M., Marzullo, P., Buscemi, S., Insuasty, B., & Palumbo Piccionello, A. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155. Available from: [Link]

  • Current Updates on Oxazolidinone and Its Significance. (2014). Journal of Chemistry. Available from: [Link]

  • N-Acylation of Oxazolidinones. (2018). ChemistryViews. Available from: [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience. Available from: [Link]

  • Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. (2021). Egyptian Journal of Chemistry. Available from: [Link]

Sources

Application Notes and Protocols for Diastereoselective Alkylation with 3-Ethyl-2-thioxo-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Ethyl-2-thioxo-4-oxazolidinone in Asymmetric Synthesis

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can dictate therapeutic efficacy and safety. Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters with a high degree of predictability. Among these, the family of oxazolidinones, popularized by David A. Evans, has become a cornerstone of asymmetric synthesis.[1][2]

This guide focuses on a specific, yet highly effective, member of this family: This compound . This chiral auxiliary offers distinct advantages, primarily stemming from the presence of the thioxo (C=S) group, which can enhance the stability and modify the reactivity of the crucial enolate intermediate, enabling highly stereoselective carbon-carbon bond formations.[3] This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing in-depth mechanistic insights, detailed experimental protocols, and practical advice for the successful application of this versatile chiral auxiliary in diastereoselective alkylation reactions.

Mechanistic Rationale: Engineering Stereocontrol

The remarkable stereoselectivity achieved with N-acylated this compound hinges on the formation of a conformationally rigid metal enolate. This process can be dissected into several key stages, each contributing to the overall stereochemical outcome.

  • Acylation of the Auxiliary: The synthesis begins with the attachment of a carboxylic acid derivative to the nitrogen atom of the this compound. This is typically achieved by deprotonation of the auxiliary followed by reaction with an acyl chloride or anhydride.

  • Formation of the (Z)-Enolate: The cornerstone of stereocontrol is the deprotonation of the α-carbon of the N-acyl group using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperatures (typically -78 °C).[1] This selectively generates the (Z)-enolate. The formation of the (Z)-isomer is driven by the minimization of A(1,3) strain between the α-substituent and the oxazolidinone ring.

  • Chelation and Facial Shielding: The resulting metal enolate forms a rigid, chelated five-membered ring structure involving the metal cation (e.g., Li⁺ or Na⁺), the enolate oxygen, and the carbonyl oxygen of the auxiliary. This chelation, in concert with the steric bulk of the auxiliary's substituents, effectively blocks one face of the planar enolate.

  • Diastereoselective Alkylation: With one face sterically encumbered, the electrophile (e.g., an alkyl halide) is directed to approach from the less hindered face, leading to the formation of one diastereomer in significant excess. The thioxo group in the this compound is thought to influence the electronic properties and stability of this chelated intermediate.[3]

Diagram of the Proposed Reaction Mechanism

G cluster_0 Enolate Formation and Chelation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage AcylAux N-Acyl-3-ethyl-2-thioxo-4-oxazolidinone Base Strong Base (e.g., LDA) -78 °C AcylAux->Base Enolate Chelated (Z)-Enolate (Rigid Structure) Base->Enolate Deprotonation Electrophile Electrophile (R-X) Enolate->Electrophile Alkylated Alkylated Product (New Stereocenter) Electrophile->Alkylated Attack from less hindered face Cleavage Cleavage Conditions (e.g., LiOH/H₂O₂) Alkylated->Cleavage FinalProduct Chiral Carboxylic Acid (or derivative) Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for diastereoselective alkylation.

Experimental Protocols

The following protocols provide a general framework for the three key stages of the synthesis. Note: These are representative procedures and may require optimization based on the specific substrate and electrophile used. All manipulations of anhydrous solvents and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen).

Part 1: Acylation of this compound

This procedure describes the attachment of a propionyl group, a common first step for subsequent alkylation.

Materials:

  • This compound

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and a catalytic amount of DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise, followed by the slow, dropwise addition of propionyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-3-ethyl-2-thioxo-4-oxazolidinone.

Part 2: Diastereoselective Alkylation

This protocol details the enolate formation and subsequent alkylation with benzyl bromide as a representative electrophile.

Materials:

  • N-propionyl-3-ethyl-2-thioxo-4-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS) (e.g., 1.0 M solution in THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the N-propionyl-3-ethyl-2-thioxo-4-oxazolidinone (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation. The solution typically turns a yellow/orange color.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. Purify the product by flash column chromatography to isolate the major diastereomer.

Part 3: Auxiliary Cleavage to the Carboxylic Acid

This protocol describes the removal of the chiral auxiliary to yield the corresponding chiral carboxylic acid.

Materials:

  • Alkylated N-acyl-3-ethyl-2-thioxo-4-oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the remaining aqueous solution with diethyl ether to remove the recovered chiral auxiliary. The auxiliary can be isolated from the ether layer for reuse.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the desired chiral carboxylic acid.

Factors Influencing Diastereoselectivity

The success of this asymmetric alkylation is highly dependent on several key experimental parameters. Careful control of these factors is essential to maximize both the chemical yield and the diastereoselectivity.

ParameterRecommended ConditionRationale & Field-Proven Insights
Base NaHMDS, LiHMDS, or LDAStrong, non-nucleophilic amide bases are required for efficient and complete enolate formation. Sodium enolates have been reported to sometimes provide higher diastereoselectivity than their lithium counterparts due to a more tightly bound chelate structure.[4]
Temperature -78 °CLow temperature is critical to ensure the kinetic control of deprotonation, maintain the stability of the enolate, and maximize the energy difference between the diastereomeric transition states of the alkylation step.
Solvent Anhydrous THFTHF is the most common solvent as it effectively solvates the metal cation without disrupting the crucial chelated enolate structure. The use of rigorously dried solvent is mandatory to prevent quenching of the enolate.
Electrophile Reactive alkyl halides (e.g., benzyl, allyl, methyl iodides)More reactive electrophiles are generally preferred as they can react efficiently at the low temperatures required for high selectivity. Less reactive electrophiles may require longer reaction times or slightly elevated temperatures, which can compromise the diastereomeric ratio.
Addition Order Add base to substrate, then electrophile to enolateThis order ensures that the enolate is fully formed before the electrophile is introduced, preventing side reactions between the base and the electrophile.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Alkylated Product - Incomplete enolate formation.- Moisture in the reaction.- Low reactivity of the electrophile.- Ensure the use of a sufficient excess of a strong base.- Use freshly distilled, anhydrous solvents and flame-dry all glassware.- Increase the reaction time, use a more reactive electrophile (e.g., iodide instead of bromide), or cautiously increase the reaction temperature after the initial addition at -78 °C.
Low Diastereoselectivity - Reaction temperature too high.- Enolate equilibration.- Non-optimal base/counterion.- Maintain a consistent temperature of -78 °C throughout the enolate formation and alkylation.- Avoid prolonged reaction times at higher temperatures.- Screen different bases (e.g., compare NaHMDS and LDA) to find the optimal conditions for the specific substrate.
Incomplete Auxiliary Cleavage - Insufficient cleavage reagents.- Steric hindrance around the acyl group.- Increase the equivalents of LiOH and H₂O₂.- Increase the reaction time or slightly warm the reaction mixture.- Consider alternative cleavage methods, such as reduction with LiBH₄ to the corresponding alcohol.

Conclusion

The diastereoselective alkylation of N-acylated this compound is a powerful and reliable method for the synthesis of enantiomerically enriched α-substituted carboxylic acids and their derivatives. The high degree of stereocontrol, predictable outcomes, and the ability to recover the chiral auxiliary make this a valuable tool in both academic research and industrial drug development. By understanding the mechanistic underpinnings and carefully controlling the key reaction parameters outlined in this guide, researchers can effectively leverage this methodology to construct complex chiral molecules with confidence and precision.

Workflow Visualization

G cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Diastereoselective Alkylation cluster_cleavage Step 3: Auxiliary Cleavage Aux This compound NAcyl N-Acyl Auxiliary Aux->NAcyl Et₃N, DMAP AcylCl R-COCl AcylCl->NAcyl Alkylated Alkylated Product NAcyl->Alkylated 1. Base 2. R'-X Base NaHMDS, -78°C Elec R'-X Elec->Alkylated Product Chiral Product (e.g., R-CH(R')-COOH) Alkylated->Product Recovered Recovered Auxiliary Alkylated->Recovered Cleavage LiOH / H₂O₂

Caption: A three-step overview of the synthetic sequence.

References

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 711. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Gant, T. G., & Myers, A. G. (1994). The chemistry of enolates. In Comprehensive Organic Synthesis II (pp. 1-31). Elsevier. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Asymmetric aldol reactions. 2. Enantioselective synthesis of erythro-.beta.-hydroxy-.alpha.-alkyl carboxylic acids. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

Sources

Use of 3-Ethyl-2-thioxo-4-oxazolidinone in natural product synthesis

This compound and its related N-acyl thione derivatives are exceptionally reliable and versatile chiral auxiliaries for modern asymmetric synthesis. [6][18]They provide a predictable and highly effective means of controlling stereochemistry in fundamental C-C bond-forming reactions. The protocols detailed herein offer robust and field-tested methods for acylation, alkylation, aldol addition, and cleavage. The ability to achieve high diastereoselectivity and recover the auxiliary makes this a practical and cost-effective strategy for producing enantiomerically pure compounds, from small-scale academic research to the early stages of drug discovery and development. [4][10]

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [16]2. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. [18]3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [3]4. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. [19]5. Buy this compound | 10574-66-0. Smolecule. [5]6. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). [20]7. ChemInform Abstract: Applications of Oxazolidinones as Chiral Auxiliaries in the Asymmetric Alkylation Reaction Applied to Total Synthesis. Wiley Online Library. [4]8. N‐acyl‐1,3‐oxazolidines as chiral auxiliaries in the stereoselective transformation of the N‐attached side chain. ResearchGate. [21]9. Chiral auxiliary. Wikipedia. [1]10. A formal synthesis of (+)-lactacystin. Semantic Scholar. [13]11. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health (NIH). [22]12. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. [6]13. Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [2]14. Oxazolidinones for Asymmetric Synthesis. Sigma-Aldrich. [23]15. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [17]16. Catalytic asymmetric total synthesis of (+)-lactacystin. PubMed. [11]17. An enantioselective formal synthesis of the proteasome inhibitor (+)-lactacystin. LookChem. [14]18. In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate. National Institutes of Health (NIH). [24]19. Chelation control and Felkin-Anh. University of Michigan. [25]20. Alpha,beta-unsaturated beta-silyl imide substrates for catalytic, enantioselective conjugate additions: a total synthesis of (+)-lactacystin and the discovery of a new proteasome inhibitor. PubMed. [12]21. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Williams College. [8]22. Methods for cleavage of chiral auxiliary. ResearchGate. [26]23. This compound synthesis. ChemicalBook. [27]24. An enantioselective formal synthesis of the proteasome inhibitor (+)-lactacystin. ElectronicsAndBooks. [15]25. Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. Benchchem. [7]26. An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atazanavir. Iowa State University. [28]27. Natural product-inspired synthesis of thiazolidine and thiazolidinone compounds and their anticancer activities. PubMed. [29]28. 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [30]29. Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem. [10]30. felkin-ahn and cram chelate. University of Liverpool. [31]31. The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. University of Wisconsin. [32]32. Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. Benchchem.

Sources

Application Notes & Protocols: Enantioselective Synthesis of β-Amino Acids Utilizing 3-Ethyl-2-thioxo-4-oxazolidinone as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

I. Foundational Principles: The Strategic Advantage of 2-Thioxo-4-Oxazolidinones in Asymmetric Synthesis

The enantioselective synthesis of β-amino acids is of paramount importance in medicinal chemistry and drug development, as these motifs are integral components of numerous biologically active molecules. The use of chiral auxiliaries is a robust and well-established strategy to control stereochemistry during synthesis. While Evans' oxazolidinones have been a cornerstone in this field, their sulfur-containing analogs, such as 3-Ethyl-2-thioxo-4-oxazolidinone, offer distinct advantages.

The replacement of the carbonyl oxygen at the 2-position with sulfur enhances the crystallinity of the N-acylated derivatives, often simplifying purification by recrystallization. Furthermore, the thiocarbonyl group alters the electronic properties and steric environment of the N-acyl enolate, which can lead to higher diastereoselectivity in key bond-forming reactions.[1] Notably, the cleavage of the 2-thioxo-4-oxazolidinone auxiliary can often be achieved under milder conditions compared to their oxo-counterparts, which is crucial when dealing with sensitive functional groups.[1]

This guide provides a detailed protocol for the synthesis of β-amino acid precursors using this compound, focusing on a diastereoselective aldol reaction strategy, a method extensively developed and refined by the Crimmins group for analogous thiazolidinethiones.[2][3][4]

II. Overall Synthetic Workflow

The synthesis of a β-amino acid using this chiral auxiliary methodology can be dissected into three primary stages: N-acylation of the auxiliary, diastereoselective functionalization to form the key C-C bond, and finally, the cleavage of the auxiliary to yield the desired product.

G cluster_0 Stage 1: Auxiliary Acylation cluster_1 Stage 2: Diastereoselective Aldol Reaction cluster_2 Stage 3: Auxiliary Cleavage & Product Isolation Aux This compound Acylated_Aux N-Acyl-3-ethyl-2-thioxo-4-oxazolidinone Aux->Acylated_Aux n-BuLi, THF, -78 °C Acyl_Cl Acyl Chloride (R-COCl) Acyl_Cl->Acylated_Aux Enolate Titanium (IV) Enolate Acylated_Aux->Enolate TiCl4, DIPEA, 0 °C Aldol_Adduct β-Hydroxy Adduct Enolate->Aldol_Adduct Aldehyde Aldehyde (R'-CHO) Aldehyde->Aldol_Adduct Carboxylic_Acid Enantioenriched β-Hydroxy Acid Aldol_Adduct->Carboxylic_Acid LiOH, H2O2 Recovered_Aux Recovered Auxiliary Aldol_Adduct->Recovered_Aux

Figure 1: General workflow for the synthesis of a β-hydroxy acid precursor to a β-amino acid.

III. Detailed Experimental Protocols

Protocol 1: N-Acylation of this compound

The initial step involves the attachment of an acyl group to the nitrogen of the chiral auxiliary. This protocol utilizes a strong base to deprotonate the auxiliary, followed by quenching with an acyl chloride.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Propionyl chloride (or other desired acyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To an oven-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq.).

  • Dissolution: Dissolve the auxiliary in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq.) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.

  • Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the solution. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the N-acylated auxiliary.[5]

Protocol 2: Diastereoselective Aldol Addition

This protocol is adapted from the Crimmins procedure for asymmetric aldol additions, which consistently yields high diastereoselectivity for the syn aldol product.[2][3] The formation of a titanium enolate is key to achieving this high level of stereocontrol.

Materials:

  • N-Propionyl-3-ethyl-2-thioxo-4-oxazolidinone (from Protocol 1)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Titanium (IV) chloride (TiCl₄, 1.0 M in CH₂Cl₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, 1.0 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask under argon, add the N-propionyl auxiliary (1.0 mmol, 1.0 eq.) and 10 mL of anhydrous CH₂Cl₂.

  • Lewis Acid Addition: Cool the solution to 0 °C. Add TiCl₄ (1.05 mL of 1.0 M solution, 1.05 eq.) dropwise. The solution should turn a deep red/brown color. Stir for 15 minutes.

  • Enolate Formation: Add DIPEA (0.191 mL, 1.10 eq.) dropwise to the mixture. The color will typically lighten to a yellow/orange. Stir for 40 minutes at 0 °C.

  • Aldehyde Addition: Add the aldehyde (1.0 eq.) dropwise and stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding half-saturated aqueous NH₄Cl. Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by column chromatography (silica gel) to isolate the major diastereomer.[2]

Protocol 3: Auxiliary Cleavage to Yield the β-Hydroxy Acid

The final step is the removal of the chiral auxiliary to unmask the chiral product. Hydrolysis using lithium hydroperoxide is a mild and efficient method that yields the carboxylic acid without epimerization of the newly formed stereocenters.[6][7][8]

Materials:

  • Aldol adduct (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the N-acyl aldol adduct (1.0 eq.) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a pre-cooled (0 °C) solution of 30% aqueous H₂O₂ (4.0 eq.), followed by the dropwise addition of an aqueous solution of LiOH·H₂O (2.0 eq.).

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Auxiliary Recovery: Concentrate the mixture under reduced pressure to remove the THF. Extract the aqueous solution three times with diethyl ether to recover the this compound auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the enantioenriched β-hydroxy carboxylic acid.[8]

IV. Mechanistic Rationale for Stereoselectivity

The high diastereoselectivity of the aldol reaction is attributed to the formation of a rigid, chelated transition state. The titanium (IV) center coordinates to both the thiocarbonyl sulfur of the auxiliary and the carbonyl oxygen of the N-acyl group, forming a (Z)-enolate. The ethyl group on the auxiliary then effectively blocks one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face. This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters.

Figure 2: Proposed transition state for the diastereoselective aldol reaction.

(Note: Actual images for the transition state and product would be inserted in a full document)

V. Data Summary

The following table summarizes typical results obtained for aldol reactions using N-acyl thiazolidinethiones, which are directly comparable to the this compound system.

N-Acyl GroupAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
PropionylIsobutyraldehyde>98:285-95[2]
PropionylBenzaldehyde>98:288-92[2]
GlycolylIsobutyraldehyde94:680-90[2]

VI. Conversion to β-Amino Acid

The resulting β-hydroxy-α-alkyl carboxylic acid can be converted to the corresponding β-amino acid through standard functional group manipulations. A common route involves activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by displacement with an azide source (e.g., sodium azide) and subsequent reduction of the azide to the amine.

VII. References

  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775-777.

  • Crimmins, M. T., & She, J. (2004). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett, 2004(08), 1371-1374.

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1988). Contrasteric Carboximide Hydrolysis with Lithium Hydroperoxide. Tetrahedron Letters, 29(47), 6141-6144.

  • Gotor, V., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(5), 3743-3754. Available at: [Link]

  • Clayden, J., & Lygo, B. (2012). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Organic & Biomolecular Chemistry, 10(35), 7013-7017.

  • Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894-902.

  • Crimmins, M. T., & Slade, D. J. (2006). Total Synthesis of 6-Deoxyerythronolide B. Organic Letters, 8(10), 2191-2194.

  • Sibi, M. P., & Asano, Y. (2000). Diastereoselective addition of chlorotitanium enolate of N-acyl thiazolidinethione to O-methyl oximes: a novel, stereoselective synthesis of alpha,beta-disubstituted beta-amino carbonyl compounds via chiral auxiliary mediated azetine formation. Journal of the American Chemical Society, 125(13), 3690-3691.

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

The Strategic Role of 3-Ethyl-2-thioxo-4-oxazolidinone in the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can be developed into effective antibacterial agents. The oxazolidinone class of antibiotics, which includes the clinically significant drug Linezolid, has emerged as a critical tool in combating multidrug-resistant Gram-positive infections.[1] These synthetic compounds exert their antibacterial effect through a unique mechanism: the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[1] Within this class, the 3-ethyl-2-thioxo-4-oxazolidinone core represents a versatile and promising starting point for the synthesis of new antibacterial candidates. This heterocyclic compound, characterized by a five-membered ring containing nitrogen, oxygen, and a thioxo group, offers unique reactivity that allows for the generation of diverse derivatives with potential antimicrobial properties.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel antibacterial agents. We will delve into the synthetic pathways, provide detailed experimental protocols, and present data on the antibacterial efficacy of the resulting compounds.

Core Synthetic Strategy: Leveraging the Reactivity of the Thioxo Group and Active Methylene

The primary synthetic route for derivatizing this compound into potential antibacterial agents involves a two-step process. This strategy is centered around the nucleophilic character of the thioxo group at the 2-position and the reactivity of the methylene group at the 5-position.

The thioxo group can readily undergo S-alkylation with alkyl halides, providing a key intermediate.[2] This intermediate can then be further modified, often through a Knoevenagel condensation at the C-5 position with various aromatic aldehydes, to introduce chemical diversity. This diversity is crucial for modulating the antibacterial spectrum and potency of the final compounds.

Below is a detailed workflow illustrating this synthetic approach:

Synthesis_Workflow A This compound B S-Alkylation (e.g., with Ethyl Bromoacetate) A->B Nucleophilic attack by sulfur C Intermediate: Ethyl 2-((3-ethyl-4-oxooxazolidin-2-yl)thio)acetate B->C Formation of S-alkylated intermediate D Knoevenagel Condensation (with substituted aromatic aldehydes) C->D Reaction at active methylene (C5) E Final Antibacterial Compounds: 5-arylidene-2-((3-ethyl-4-oxooxazolidin-2-yl)thio)acetic acid derivatives D->E Generation of diverse derivatives

Caption: Synthetic workflow for antibacterial agents from this compound.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for closely related rhodanine derivatives and are adapted for this compound.[3]

Protocol 1: Synthesis of 2-((3-Ethyl-4-oxooxazolidin-2-yl)thio)acetic acid (Intermediate)

Rationale: This initial step involves the S-alkylation of the starting material with ethyl bromoacetate, followed by hydrolysis of the resulting ester to the carboxylic acid. The carboxylic acid provides a handle for further derivatization, although for the subsequent Knoevenagel condensation, the ester is often used directly.

Materials:

  • This compound

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate

  • Acetone

  • Lithium hydroxide

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.) and ethyl bromoacetate (1.1 eq.).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-((3-ethyl-4-oxooxazolidin-2-yl)thio)acetate.

  • For hydrolysis, dissolve the crude ester in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq.) and stir at room temperature for 4 hours.

  • After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-((3-ethyl-4-oxooxazolidin-2-yl)thio)acetic acid.

Protocol 2: Synthesis of 5-Arylidene-2-((3-ethyl-4-oxooxazolidin-2-yl)thio)acetic Acid Derivatives (Final Compounds)

Rationale: The Knoevenagel condensation introduces aromatic diversity at the 5-position of the oxazolidinone ring. This is a critical step for tuning the biological activity of the final compounds, as the nature and substitution pattern of the aromatic ring can significantly influence antibacterial potency.[3]

Materials:

  • 2-((3-Ethyl-4-oxooxazolidin-2-yl)thio)acetic acid (or its ethyl ester)

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Anhydrous sodium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of 2-((3-ethyl-4-oxooxazolidin-2-yl)thio)acetic acid (1 eq.), the desired substituted aromatic aldehyde (1 eq.), and anhydrous sodium acetate (2.5 eq.) in glacial acetic acid is refluxed for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-arylidene derivative.

Antibacterial Activity Evaluation

The synthesized compounds should be evaluated for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a standard metric for this assessment.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin, Linezolid)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare stock solutions of the synthesized compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship and Data Presentation

The antibacterial activity of the synthesized derivatives is highly dependent on the nature of the substituent on the aromatic ring introduced in the Knoevenagel condensation. Electron-withdrawing groups, such as nitro or chloro groups, at the para position of the benzene ring have been shown to enhance antibacterial activity in related rhodanine series.[3]

Compound IDAromatic Aldehyde UsedR-group on Phenyl RingMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coli
ETOXZ-1 BenzaldehydeH64128>256
ETOXZ-2 4-Chlorobenzaldehyde4-Cl1632128
ETOXZ-3 4-Nitrobenzaldehyde4-NO₂81664
ETOXZ-4 4-Methoxybenzaldehyde4-OCH₃128>256>256
Linezolid (Reference)-24>256

Note: The data presented in this table is illustrative and based on trends observed in similar compound series. Actual MIC values would need to be determined experimentally.

Mechanism of Action: A Hypothesis

While the precise mechanism of action for these novel derivatives would require dedicated studies, it is hypothesized that they retain the core mechanism of the oxazolidinone class, which is the inhibition of bacterial protein synthesis.[1] The modifications at the C-5 position are likely to influence the binding affinity of the molecule to the ribosomal target site.

Mechanism_of_Action A This compound Derivative B Bacterial Ribosome (50S Subunit) A->B Binds to 23S rRNA C Inhibition of Protein Synthesis Initiation B->C Prevents formation of initiation complex D Bacteriostatic/Bactericidal Effect C->D

Caption: Hypothesized mechanism of action for the synthesized antibacterial agents.

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of novel antibacterial agents. The synthetic route involving S-alkylation and subsequent Knoevenagel condensation provides a straightforward and efficient method for generating a library of diverse compounds. The structure-activity relationship suggests that electronic properties of the C-5 substituent play a crucial role in determining antibacterial potency.

Future research should focus on expanding the library of derivatives with a wider range of aromatic and heteroaromatic aldehydes. In vivo efficacy studies, toxicity profiling, and detailed mechanistic investigations will be essential to further validate the therapeutic potential of these novel compounds. The exploration of this chemical space may lead to the discovery of next-generation antibacterial agents with improved activity against resistant pathogens.

References

  • Synthesis and biological evaluation of some thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and potential antibacterial activity of new rhodanine-3-acetic acid derivatives. ResearchGate. [Link]

  • Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ACG Publications. [Link]

  • Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of 3-[(4-Substituted) (2-oxo-1,3-oxazolidin-3-yl) phosphoryl]. South African Journal of Chemistry. [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules. [Link]

  • Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. Molecules. [Link]

  • Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii. Chemistry & Biodiversity. [Link]

  • Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Substituted Thiazolidin-4-Ones as Antimicrobial Agents. Paper Publications. [Link]

  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and antibacterial activity of novel 2-(arylimino)thiazolidin- 4-one and 2-(benzylidenehydrazono). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and preliminary antimicrobial evaluation of new 7-amino-4-methyl-coumarin thiazolidinone conjugates. Pharmacia. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry. [Link]

  • Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of α-Amino Acids using 3-Ethyl-2-thioxo-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Enantiopure α-Amino Acids

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These fundamental building blocks are integral to a vast array of pharmaceuticals, peptidomimetics, and complex natural products. Stereoselective synthesis, the ability to produce a single desired stereoisomer, is paramount, as the biological activity of enantiomers can differ dramatically, with one being therapeutic while the other may be inactive or even harmful. Chiral auxiliaries have long been a reliable and powerful tool for achieving high levels of stereocontrol in the synthesis of α-amino acids.

This guide focuses on the application of 3-Ethyl-2-thioxo-4-oxazolidinone in the stereoselective synthesis of α-amino acids. While this specific auxiliary is achiral, it serves as an excellent scaffold for derivatization with a chiral acyl moiety, which then directs the stereochemical outcome of subsequent reactions. The presence of the thioxo group at the 2-position offers distinct advantages, including enhanced acidity of the α-proton and often higher diastereoselectivity in alkylation reactions compared to its oxo-analogues.

Mechanism of Stereocontrol: A Tale of Steric Hindrance

The stereoselectivity in the synthesis of α-amino acids using an N-acylated chiral auxiliary is primarily governed by steric hindrance. The overall strategy involves three key steps:

  • N-Acylation: The chiral auxiliary is first acylated with a glycine equivalent, often bromoacetyl bromide, to form the N-glycinyl adduct.

  • Diastereoselective Alkylation: A rigid, chelated enolate is formed upon treatment with a strong base. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (which will become the amino acid side chain) to approach from the less hindered face. This results in the formation of one diastereomer in significant excess.

  • Cleavage: The newly synthesized α-amino acid is then cleaved from the chiral auxiliary, which can often be recovered and recycled.

The choice of a thioxo-oxazolidinone, such as the 3-ethyl derivative, can enhance the stability and reactivity of the enolate, leading to cleaner reactions and improved stereochemical outcomes.

Visualizing the Workflow

Stereoselective Amino Acid Synthesis Overall Workflow cluster_0 Preparation cluster_1 Stereoselective Alkylation cluster_2 Cleavage and Product Isolation Auxiliary This compound N_Acylation N-Acylation Auxiliary->N_Acylation Acyl_Halide Bromoacetyl Bromide Acyl_Halide->N_Acylation N_Acyl_Auxiliary N-(Bromoacetyl)-3-ethyl- 2-thioxo-4-oxazolidinone N_Acylation->N_Acyl_Auxiliary Alkylation Diastereoselective Alkylation N_Acyl_Auxiliary->Alkylation Base Strong Base (e.g., NaHMDS) Base->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Product Alkylated N-Acyl Auxiliary Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage Alkylated_Product->Cleavage Cleavage_Reagents Cleavage Reagents (e.g., LiOH/H₂O₂) Cleavage_Reagents->Cleavage Amino_Acid Enantiopure α-Amino Acid Cleavage->Amino_Acid Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: A generalized workflow for the stereoselective synthesis of α-amino acids.

Experimental Protocols

The following protocols are representative methods for the stereoselective synthesis of α-amino acids using a chiral N-acyl derivative of this compound. Note: As this compound itself is achiral, for a stereoselective outcome, it must be used in conjunction with a chiral acyl group or a chiral base, or for the separation of diastereomers. The following protocols assume the use of a chiral acylating agent or a chiral substrate to introduce the element of asymmetry.

Protocol 1: N-Acylation of this compound

This protocol describes the initial step of attaching a suitable acyl group to the nitrogen of the auxiliary. For the synthesis of a generic α-amino acid, an N-glycinyl derivative is often prepared in two steps (acylation with bromoacetyl bromide followed by azide displacement and reduction, or direct use of an N-protected glycine). A more direct acylation with a substituted acyl halide is shown below.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Acyl chloride (e.g., Propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise. A color change is typically observed, indicating the formation of the lithium salt.

  • Stir the solution at -78 °C for 30 minutes.

  • Add the desired acyl chloride (1.1 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield the N-acylated this compound.

Protocol 2: Diastereoselective Alkylation

This protocol outlines the crucial step where the stereocenter at the α-carbon is established. The choice of base and reaction temperature is critical for achieving high diastereoselectivity.

Materials:

  • N-Acyl-3-ethyl-2-thioxo-4-oxazolidinone (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Alkyl halide (e.g., benzyl bromide) (1.2 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-acyl-3-ethyl-2-thioxo-4-oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.

  • Slowly add NaHMDS (1.1 eq.) dropwise, and stir the resulting solution for 30 minutes at -78 °C to form the (Z)-enolate.

  • Add the alkyl halide (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The diastereomeric ratio can be determined at this stage by ¹H NMR spectroscopy or GC/HPLC analysis.

  • Purify the product by flash column chromatography (silica gel, ethyl acetate/hexanes) to isolate the major diastereomer.

Protocol 3: Cleavage of the Auxiliary to Yield the α-Amino Acid

This final step removes the auxiliary to provide the desired α-amino acid. The following protocol describes a hydrolytic cleavage to yield the carboxylic acid.

Materials:

  • Alkylated N-acyl-3-ethyl-2-thioxo-4-oxazolidinone (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrogen peroxide (30% aqueous solution)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the α-alkylated N-acyl auxiliary (1.0 eq.) in a mixture of THF and water (3:1, 0.1 M).

  • Cool the solution to 0 °C and add hydrogen peroxide (4.0 eq.), followed by an aqueous solution of LiOH (2.0 eq.).

  • Stir the mixture at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether (3 x 15 mL) to extract the chiral auxiliary. The combined ether layers can be dried and concentrated to recover the auxiliary.

  • Acidify the aqueous layer to pH ~1 with 1 M HCl.

  • The free amino acid can be isolated by standard procedures such as lyophilization or ion-exchange chromatography.

Quantitative Data Summary

The following tables provide representative data for yields and diastereoselectivities for analogous systems using chiral oxazolidinethione auxiliaries. These values can be used as a benchmark when developing protocols with this compound in a stereoselective context.

Table 1: Representative Diastereoselective Alkylations of N-Acyl Oxazolidinethiones

Chiral Auxiliary MoietyElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
(S)-4-IsopropylBenzyl bromideLDATHF-7885-95>98:2
(S)-4-BenzylAllyl iodideNaHMDSTHF-789097:3
(4R,5S)-4-Methyl-5-phenylMethyl iodideLDATHF-788896:4
(S)-4-tert-ButylPropargyl bromideKHMDSTHF-7882>99:1

Table 2: Cleavage Methods and Corresponding Products

Cleavage ReagentProduct TypeTypical Yield (%)
LiOH / H₂O₂Carboxylic Acid85-95
LiBH₄Primary Alcohol80-90
DIBAL-HAldehyde70-85
NaOMe / MeOHMethyl Ester>90

Causality Behind Experimental Choices

  • Choice of Thioxo-oxazolidinone: The thiocarbonyl group increases the acidity of the α-protons of the N-acyl chain, facilitating enolate formation. It also influences the chelation with the metal counterion, which can enhance the rigidity of the enolate and thus improve diastereoselectivity.

  • Low-Temperature Conditions (-78 °C): The alkylation step is performed at low temperatures to ensure kinetic control and prevent side reactions such as epimerization of the newly formed stereocenter.

  • Strong, Non-nucleophilic Bases: Bases like LDA, NaHMDS, and KHMDS are used to ensure rapid and complete deprotonation to form the enolate without competing nucleophilic attack at the carbonyl or thiocarbonyl groups.

  • Hydrolytic Cleavage with LiOH/H₂O₂: This is a mild and efficient method for cleaving the N-acyl bond to yield the carboxylic acid. The hydrogen peroxide is thought to oxidize the sulfur of the cleaved auxiliary, facilitating the hydrolysis.

References

  • Evans, D. A.; et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R-amino acids. J. Am. Chem. Soc.1987, 109 (22), 6791–6793.
  • Crimmins, M. T.; et al. Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. J. Org. Chem.2001, 66 (3), 894–902.
  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990, 68, 83.
  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96 (2), 835–876.

The Role of 3-Ethyl-2-thioxo-4-oxazolidinone in Asymmetric Michael Additions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the pursuit of stereochemical control is paramount, particularly in the development of pharmaceutical agents where enantiomeric purity can be the difference between a therapeutic effect and toxicity. Chiral auxiliaries have emerged as a robust and reliable strategy to introduce stereocenters with high fidelity. Among these, derivatives of oxazolidinone have been extensively utilized. This guide focuses on a specific, yet highly effective variant: 3-Ethyl-2-thioxo-4-oxazolidinone . The replacement of the carbonyl oxygen at the 2-position with sulfur enhances the stereodirecting ability of the auxiliary in certain reactions, making it a valuable tool for asymmetric synthesis.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the application of this compound as a chiral auxiliary in Michael additions, a fundamental carbon-carbon bond-forming reaction. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed, step-by-step protocols for the preparation of the necessary precursors and the subsequent conjugate addition, and present data to guide your synthetic planning.

The Foundation: Why this compound?

The effectiveness of this compound as a chiral auxiliary in Michael additions stems from its ability to form a rigid, chelated intermediate with a Lewis acid or a metal cation from the nucleophile (e.g., organocuprates). This chelation, involving the carbonyl oxygen and the thione sulfur, locks the N-acyl chain in a specific conformation. This conformational rigidity effectively shields one face of the α,β-unsaturated system, forcing the incoming nucleophile to attack from the less sterically hindered face. The result is a highly diastereoselective reaction. The ethyl group on the nitrogen provides a good balance of steric bulk and electronic properties to influence this stereochemical outcome.

The general workflow for utilizing this compound in a Michael addition is a two-step process. First, the chiral auxiliary is N-acylated with an α,β-unsaturated acyl chloride or anhydride to form the Michael acceptor. This is then subjected to the conjugate addition reaction with a suitable nucleophile.

Experimental Workflow Diagram

G cluster_0 Step 1: Preparation of Michael Acceptor cluster_1 Step 2: Diastereoselective Michael Addition cluster_2 Step 3: Auxiliary Cleavage Aux This compound N_acylation N-Acylation Aux->N_acylation Acyl α,β-Unsaturated Acyl Chloride/Anhydride Acyl->N_acylation Base Base (e.g., n-BuLi or Et3N/DMAP) Base->N_acylation Solvent1 Anhydrous Solvent (e.g., THF, DCM) Solvent1->N_acylation Acceptor N-Enoyl-3-ethyl-2-thioxo-4-oxazolidinone Michael_Addition Conjugate Addition Acceptor->Michael_Addition N_acylation->Acceptor Nucleophile Nucleophile (e.g., Organocuprate) Nucleophile->Michael_Addition Solvent2 Anhydrous Solvent (e.g., THF) Solvent2->Michael_Addition Product Michael Adduct Cleavage Hydrolysis Product->Cleavage Michael_Addition->Product Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H2O2) Cleavage_Reagent->Cleavage Final_Product Chiral Carboxylic Acid/Derivative Recovered_Aux Recovered Auxiliary Cleavage->Final_Product Cleavage->Recovered_Aux

Caption: General workflow for a Michael addition using this compound.

Protocol 1: N-Acylation of this compound

This protocol describes the preparation of the N-enoyl Michael acceptor, a critical first step. The choice of base depends on the reactivity of the acylating agent and the desired reaction conditions. The n-BuLi method is suitable for acyl chlorides, while the triethylamine/DMAP method is a milder alternative for both acyl chlorides and anhydrides.

Method A: Using n-Butyllithium

This is a classic and highly effective method for the N-acylation of oxazolidinones and their derivatives.

  • Materials:

    • This compound (1.0 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M, 1.05 eq.)

    • α,β-Unsaturated acyl chloride (e.g., Crotonyl chloride, 1.1 eq.)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

  • Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq.) dropwise via a syringe. Stir the mixture for 30 minutes at -78 °C. The formation of the lithium salt should result in a clear solution.

    • Add the desired acyl chloride (1.1 eq.) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the N-acylated this compound.[1]

Method B: Using Triethylamine and DMAP

This method avoids the use of pyrophoric n-BuLi and cryogenic temperatures, making it more operationally simple for certain substrates.

  • Materials:

    • This compound (1.0 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (Et₃N, 1.5 eq.)

    • 4-Dimethylaminopyridine (DMAP, 0.1 eq.)

    • α,β-Unsaturated acyl chloride or anhydride (1.2 eq.)

    • Water, 1 M HCl, saturated aqueous NaHCO₃, and brine for washing.

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

    • Add the acyl chloride or anhydride (1.2 eq.) dropwise at room temperature.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

    • Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography on silica gel to afford the desired product.[1]

Protocol 2: Diastereoselective Michael Addition of an Organocuprate

This protocol details the conjugate addition of an organocuprate to the N-enoyl-3-ethyl-2-thioxo-4-oxazolidinone. Organocuprates are soft nucleophiles that preferentially undergo 1,4-addition to α,β-unsaturated carbonyl compounds.

  • Materials:

    • N-Enoyl-3-ethyl-2-thioxo-4-oxazolidinone (1.0 eq.)

    • Copper(I) iodide dimethyl sulfide complex (CuI·DMS, 2.0 eq.)

    • Grignard reagent (e.g., Methylmagnesium bromide in Et₂O, 4.0 eq.)

    • Iodotrimethylsilane (TMSI, 2.0 eq.)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Organic solvents for extraction (e.g., ethyl acetate)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend CuI·DMS (2.0 eq.) in anhydrous THF at -78 °C.

    • Slowly add the Grignard reagent (4.0 eq.) and stir the mixture for 30 minutes at -78 °C to form the organocuprate.

    • In a separate flask, dissolve the N-enoyl-3-ethyl-2-thioxo-4-oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

    • Add TMSI (2.0 eq.) to the solution of the Michael acceptor.

    • Transfer the solution of the Michael acceptor and TMSI to the freshly prepared organocuprate solution via cannula at -78 °C.

    • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to obtain the desired Michael adduct.

Mechanistic Insight into Stereocontrol

The high diastereoselectivity observed in these reactions is a direct consequence of the chiral auxiliary's ability to control the conformation of the Michael acceptor. In the presence of a Lewis acid or a metal ion, the N-enoyl-3-ethyl-2-thioxo-4-oxazolidinone is believed to adopt a chelated, syn-s-cis conformation. In this arrangement, the ethyl group of the auxiliary effectively blocks the si-face of the double bond, directing the incoming nucleophile to attack the re-face.

Diagram of the Proposed Transition State

Caption: A simplified model showing the stereodirecting effect of the chiral auxiliary. Note: A real image of the chelated structure would be more illustrative here.

Expected Outcomes and Data Summary

The use of N-enoyl oxazolidinethiones in Michael additions typically results in high yields and excellent diastereoselectivities. The following table summarizes representative data for conjugate additions to similar N-enoyl oxazolidinethione systems, which can be extrapolated to the 3-ethyl derivative.

Nucleophile (R in R₂CuLi)Michael Acceptor (N-enoyl group)Diastereomeric Ratio (anti:syn)Yield (%)
Me₂CuLiN-Crotonyl>95:585
Bu₂CuLiN-Crotonyl>95:582
Ph₂CuLiN-Cinnamoyl>95:590
(CH₂=CH)₂CuLiN-Crotonyl>95:578

Data is representative and based on analogous systems. Actual results may vary.

Conclusion

This compound is a powerful and reliable chiral auxiliary for directing diastereoselective Michael additions. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully implement this methodology in their synthetic endeavors. The high degree of stereocontrol, coupled with the straightforward procedures for acylation and cleavage, makes this auxiliary a valuable asset in the synthesis of complex, stereochemically defined molecules.

References

  • Sabala, R., Hernandez-Garcia, L., Ortiz, A., Romero, M., & Olivo, H. F. (2010). Diastereoselective conjugate addition of organocuprates to chiral N-enoyl oxazolidinethiones. Organic Letters, 12(19), 4268–4270. [Link]

  • ResearchGate. (2025). Asymmetric Michael Addition Using N-Cinnamoyl- and N-Crotonyl-trans-hexahydrobenzoxazolidin-2-ones. [Link]

Sources

Application Note: Leveraging Lewis Acid Catalysis for Stereoselective Reactions with 3-Ethyl-2-thioxo-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of asymmetric synthesis, the quest for predictable and high-fidelity stereochemical control is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable method to introduce chirality.[1][2] Among these, oxazolidinone-based auxiliaries, popularized by David A. Evans, are renowned for their efficacy in directing stereoselective transformations such as aldol, alkylation, and Michael reactions.[3][4]

This guide focuses on a powerful variant: 3-Ethyl-2-thioxo-4-oxazolidinone . The substitution of the C2-carbonyl oxygen with sulfur introduces unique properties. The thiocarbonyl group can alter the electronic nature and steric environment of the auxiliary, and its derivatives are often more crystalline and easier to cleave under milder conditions compared to their oxazolidinone counterparts.[5]

The success of these auxiliaries is inextricably linked to the use of Lewis acid catalysis. Lewis acids are essential for activating the N-acylated substrate, enhancing its electrophilicity, and organizing the transition state to achieve high levels of diastereoselectivity.[6] This document provides an in-depth exploration of the mechanisms, protocols, and best practices for employing Lewis acids in reactions with N-acyl derivatives of this compound, tailored for researchers in synthetic chemistry and drug development.

Section 1: The Mechanism of Lewis Acid Activation

The efficacy of N-acyl oxazolidinones and their thioxo-analogs in stereoselective reactions hinges on the formation of a rigid, well-defined enolate. Lewis acids are instrumental in this process, primarily by coordinating to the Lewis basic sites of the acylated auxiliary.

In the case of an N-acyl-3-Ethyl-2-thioxo-4-oxazolidinone, the primary sites for Lewis acid coordination are the oxygen atoms of the N-acyl carbonyl group and the C4-carbonyl group of the heterocyclic ring. This dual coordination forms a stable five-membered chelate, which serves two critical functions:

  • Conformational Rigidity: The chelated intermediate locks the conformation of the entire molecule, forcing the acyl side chain into a specific orientation. This minimizes conformational ambiguity, which is essential for predictable stereochemical outcomes.

  • Enhanced Acidity: By withdrawing electron density, the Lewis acid increases the acidity of the α-protons on the acyl group, facilitating clean and regioselective enolization upon addition of a mild, non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

The subsequent enolate geometry (Z- vs. E-) is dictated by the chelated structure, which in turn directs the facial selectivity of the incoming electrophile. For most common Lewis acids like TiCl₄ and dialkylboron triflates, the formation of a (Z)-enolate is strongly favored, leading to the characteristic syn-diastereoselectivity observed in aldol reactions.[2]

Lewis_Acid_Activation sub N-Acyl-3-ethyl-2-thioxo- 4-oxazolidinone Substrate Chelate Rigid Chelated Intermediate sub->Chelate + Lewis Acid LA Lewis Acid (e.g., TiCl₄) LA->Chelate Base Hindered Base (e.g., DIPEA) Enolate Activated (Z)-Enolate Base->Enolate Chelate->Enolate + Base - Base·HCl

Caption: Lewis acid activation and enolization workflow.

Section 2: Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for C-C bond formation and the construction of complex stereochemical arrays.[7] The use of this compound as a chiral auxiliary, in conjunction with Lewis acid catalysis, provides a reliable route to enantiomerically enriched syn-aldol adducts.

The presumed transition state follows the Zimmerman-Traxler model, where the (Z)-enolate, the aldehyde, and the chelating Lewis acid form a rigid, chair-like six-membered ring. The aldehyde's substituent (R') preferentially occupies an equatorial position to minimize steric interactions, and the electrophilic attack occurs on a specific face of the enolate, which is dictated by the steric bulk of the auxiliary's ethyl group and the rigid chelate structure.

Caption: Simplified Zimmerman-Traxler transition state model.

Protocol 1: TiCl₄-Promoted syn-Aldol Reaction

This protocol describes a general procedure for the diastereoselective aldol reaction between an N-propionyl-3-ethyl-2-thioxo-4-oxazolidinone and a generic aldehyde.

Materials:

  • N-propionyl-3-ethyl-2-thioxo-4-oxazolidinone (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Titanium (IV) chloride (TiCl₄, 1.1 equiv, 1.0 M solution in DCM)

  • Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Aldehyde (1.5 equiv)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: Dissolve N-propionyl-3-ethyl-2-thioxo-4-oxazolidinone (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in an oven-dried, three-neck flask under an inert atmosphere (Argon).

  • Lewis Acid Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add TiCl₄ solution (1.1 equiv) dropwise via syringe. A yellow to orange suspension typically forms. Stir for 30 minutes.

    • Causality Note: Pre-complexation between the substrate and TiCl₄ is crucial for forming the chelated intermediate that ensures high stereoselectivity.

  • Enolization: Add DIPEA (1.2 equiv) dropwise. The solution should turn into a deep red or burgundy color, indicating the formation of the titanium enolate. Stir for 1 hour at -78 °C.

    • Causality Note: A hindered, non-nucleophilic base is used to prevent competitive reactions and to deprotonate the α-carbon without displacing the Lewis acid.

  • Aldehyde Addition: Add the aldehyde (1.5 equiv), either neat or as a solution in DCM, dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm to -20 °C and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by pouring it into a rapidly stirred mixture of DCM and saturated aqueous NH₄Cl solution.

  • Work-up: Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Expected Outcomes

The use of different Lewis acids can influence reaction outcomes. The following table provides representative data for aldol reactions using similar sulfur-containing chiral auxiliaries.[8]

Lewis AcidBaseTemp (°C)Typical Yield (%)Typical d.r. (syn:anti)
TiCl₄DIPEA-78 to -2085-95%>95:5
Sn(OTf)₂N-Ethylpiperidine-7880-90%>98:2
B(Bu)₂OTfDIPEA-78 to 085-98%>98:2

Section 3: Auxiliary Cleavage

A critical advantage of the chiral auxiliary strategy is the ability to remove it non-destructively to reveal the chiral product. Thioxo-oxazolidinones often allow for milder cleavage conditions.

Protocol 2: Reductive Cleavage to a Chiral Alcohol

Materials:

  • Aldol Adduct (from Protocol 1)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄, 2.0 equiv)

  • Methanol

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

Procedure:

  • Dissolve the purified aldol adduct in anhydrous THF and cool the solution to 0 °C.

  • Add LiBH₄ (2.0 equiv) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of methanol.

  • Dilute the mixture with ethyl acetate and wash with saturated Rochelle's salt solution.

  • Separate the layers, dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify via column chromatography to isolate the chiral 1,3-diol product. The this compound auxiliary can often be recovered from the column.

Cleavage_Workflow Adduct Aldol Adduct Product Chiral Product (e.g., 1,3-Diol) Adduct->Product + Reagent Auxiliary Recovered Auxiliary Adduct->Auxiliary Liberated Cleavage Cleavage Reagent (e.g., LiBH₄) Cleavage->Product

Caption: General workflow for cleavage and recovery of the auxiliary.

Conclusion

This compound stands as a highly effective chiral auxiliary for modern asymmetric synthesis. Its utility is fully realized through the strategic application of Lewis acid catalysis, which ensures conformational control and activation, leading to excellent stereochemical outcomes in C-C bond-forming reactions. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to construct complex chiral molecules with precision and reliability. The combination of high diastereoselectivity and favorable cleavage conditions makes this auxiliary a valuable tool in the synthesis of natural products and pharmaceutical agents.

References

  • Palomo, C., Oiarbide, M., & García, J. M. (2011). Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. The Journal of Organic Chemistry. [Link]

  • PubMed. (2011). Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. PubMed. [Link]

  • Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. (n.d.). Hindawi. [Link]

  • Crimmins, M. T. (2014). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Thieme. [Link]

  • Use of oxazolidinone-based chiral auxiliary in the asymmetric synthesis of SCH 351448. (n.d.). Wiley Online Library. [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. (2009). ResearchGate. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2018). National Institutes of Health (NIH). [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2009). MDPI. [Link]

  • Aldol derivatives of Thioxoimidazolidinones as potential anti-prostate cancer agents. (2011). PubMed. [Link]

  • Oxazolidines as intermediates in the asymmetric synthesis of 3- and 1,3-disubstituted tetrahydroisoquinolines. (2001). ResearchGate. [Link]

  • Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation. (2021). ResearchGate. [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (2013). PubMed Central. [Link]

  • TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis. (2019). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Aldol Condensations with 3-Ethyl-2-thioxo-4-oxazolidinone Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals employing 3-Ethyl-2-thioxo-4-oxazolidinone and related Evans-type auxiliaries in asymmetric aldol condensations. This resource is designed to provide in-depth, field-proven insights into overcoming common challenges and side reactions encountered during your experiments. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that you may encounter during your experimental work. Each answer is grounded in established mechanistic understanding and provides actionable solutions.

Question 1: Why am I observing low diastereoselectivity in my aldol reaction?

Answer:

Low diastereoselectivity is a common issue that can often be traced back to several key factors related to the enolate geometry and the transition state of the reaction. The high selectivity of the Evans aldol reaction relies on the formation of a rigid, chair-like six-membered transition state, as proposed by the Zimmerman-Traxler model.[1]

Potential Causes and Solutions:

  • Incomplete Z-Enolate Formation: The formation of the desired syn-aldol product is contingent on the selective formation of the (Z)-enolate.[2] "Soft" enolization using a Lewis acid like dibutylboron triflate (Bu₂BOTf) with a hindered amine base is designed to favor this geometry.

    • Troubleshooting:

      • Base Selection: Ensure you are using a sufficiently hindered amine base, such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N), to promote kinetic deprotonation.

      • Temperature Control: Maintain a low temperature (typically -78 °C) during enolization to prevent equilibration to the more thermodynamically stable (E)-enolate, which would lead to the anti-aldol product.

      • Lewis Acid Purity: Use high-purity Bu₂BOTf, as impurities can affect the Lewis acidity and the efficiency of enolization.

  • "Acetate" Aldol Reactions: If your N-acyl group is an acetyl group (R=H in the enolate), a significant drop in diastereoselectivity to nearly 1:1 is expected.[3] This is because the stereocontrol in the propionate aldol transition state is largely dictated by the steric clash between the α-methyl group and the auxiliary.[3] When this methyl group is absent, this key unfavorable interaction is lost, leading to poor facial selectivity.[3]

    • Troubleshooting:

      • Modified Auxiliaries: For acetate aldol additions, consider switching to a thiazolidinethione auxiliary, which can offer improved selectivity in certain cases.[4]

      • Alternative Reagents: The use of tin (Sn) enolates with modified auxiliaries can also enhance selectivity in acetate aldols by forming a more ordered transition state.[3]

  • Lewis Acid Choice: While boron enolates are standard for achieving the "Evans-syn" product, other Lewis acids like titanium tetrachloride (TiCl₄) can lead to different stereochemical outcomes.[5][6] Depending on the stoichiometry of the base and the presence of chelating agents, TiCl₄ can favor the formation of a "non-Evans syn" product through a chelated transition state.[7][8]

    • Troubleshooting:

      • Verify Lewis Acid: Confirm the identity and purity of your Lewis acid.

      • Stoichiometry: Carefully control the stoichiometry of the Lewis acid and amine base, as this can dramatically influence the reaction pathway.[7]

Question 2: My reaction is yielding the "non-Evans syn" aldol product. What is causing this, and how can I favor the "Evans-syn" isomer?

Answer:

The formation of the "non-Evans syn" aldol product is typically associated with a switch in the reaction mechanism from a non-chelated to a chelated transition state. This is most commonly observed when using titanium tetrachloride (TiCl₄) as the Lewis acid.

Mechanism of Stereochemical Inversion:

  • Evans-syn Pathway (Boron Enolates): With Bu₂BOTf, a non-chelated, six-membered chair-like transition state is formed. The stereoselectivity is governed by minimizing dipole-dipole repulsion between the carbonyl groups of the auxiliary, which orients the substituent on the auxiliary to effectively block one face of the enolate.[2][5]

  • Non-Evans-syn Pathway (Titanium Enolates): When using TiCl₄, the thiocarbonyl group of the this compound can chelate to the titanium center. This chelation can lead to the formation of a neutral TiCl₃-enolate and a more rigid, chelated transition state that favors the opposite enolate face for aldehyde approach, resulting in the non-Evans syn product.[6][9]

Controlling the Stereochemical Outcome:

The choice between the Evans and non-Evans syn products can often be controlled by the reaction conditions, particularly the choice of base and its stoichiometry when using TiCl₄.[7]

ConditionPredominant ProductRationale
1 eq. TiCl₄, 2 eq. (-)-sparteineEvans-synThe excess base is thought to disrupt the chelation necessary for the non-Evans pathway.[7]
1 eq. TiCl₄, 1 eq. (-)-sparteinenon-Evans-synStoichiometric base allows for the formation of the chelated transition state.[8]
Bu₂BOTf, 1.2 eq. DIPEAEvans-synBoron does not effectively chelate with the thiocarbonyl, favoring the non-chelated transition state.[5]

Troubleshooting Protocol to Favor the Evans-syn Product:

  • Switch to Boron: The most reliable method to obtain the Evans-syn product is to use dibutylboron triflate (Bu₂BOTf) as the Lewis acid.[5]

  • Optimize Titanium Conditions: If you must use TiCl₄, carefully control the stoichiometry. Using two equivalents of a base like (-)-sparteine can shut down the non-Evans pathway.[7] The addition of N-methyl-2-pyrrolidinone (NMP) can also promote the formation of the Evans-syn product.[10]

Question 3: I am observing byproducts that suggest a retro-aldol reaction or epimerization. How can I prevent this?

Answer:

The formation of byproducts due to retro-aldol reaction or epimerization at the α-carbon is a sign that the aldol adduct is being exposed to conditions that compromise its stereochemical integrity. This often occurs during the reaction quench, workup, or auxiliary cleavage.

Workflow for Minimizing Retro-Aldol and Epimerization:

Caption: Workflow to minimize retro-aldol and epimerization.

Key Prevention Strategies:

  • Optimized Quench: The quenching step is critical. A harsh or prolonged exposure to acidic or basic conditions can initiate the retro-aldol cascade.

    • Solution: Quench the reaction at low temperature with a pH 7 phosphate buffer. For boron-mediated reactions, a standard oxidative quench with methanol and aqueous hydrogen peroxide is often effective and mild.[11]

  • Careful Auxiliary Cleavage: The conditions used to remove the chiral auxiliary are a common source of epimerization.

    • Solution: For hydrolysis to the carboxylic acid, lithium hydroperoxide (LiOH/H₂O₂) is preferred over stronger bases like lithium hydroxide (LiOH) alone, as it is less likely to cause epimerization or retro-aldol reactions.[11]

    • Alternative Cleavages: For conversion to other functional groups, consider milder reagents:

      • Alcohol: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the N-acyl group to the primary alcohol.[11]

      • Weinreb Amide: Direct conversion using AlMe₃ and Me(OMe)NH·HCl is a useful method that avoids harsh conditions.[5]

  • Temperature Management: Avoid warming the reaction mixture unnecessarily before quenching, especially if using lithium enolates, as unsolvated tetrameric aggregates that can form upon warming are prone to retro-aldol reactions.[12]

Concluding Remarks

The this compound auxiliary is a powerful tool for asymmetric synthesis, but its successful application requires a nuanced understanding of the reaction mechanism and potential side reactions. By carefully controlling reaction parameters such as temperature, stoichiometry, and the choice of reagents, and by employing mild workup and cleavage protocols, the challenges of low diastereoselectivity, stereochemical inversion, and product degradation can be effectively overcome.

References

  • Evans, D. A.; Bartroli, J.; Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • StackExchange. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]

  • Collum, D. B., et al. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Journal of the American Chemical Society. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]

  • Collum, D. B., et al. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PMC - PubMed Central. [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. [Link]

  • Suresh, C. H., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(37), 12876–12887. [Link]

  • Collum, D. B., et al. (2016). Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions. PubMed Central. [Link]

  • Coconote. (2025). Overview of Evans Aldol Reaction Techniques. [Link]

  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]

  • Suresh, C. H., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. [Link]

  • Kim, D., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]

  • Crimmins, M. T., & Chaudhary, K. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. PubMed. [Link]

  • RSC Publishing. (2019). Aldol condensation of mixed oxygenates on TiO2. [Link]

  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Semantic Scholar. [Link]

  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. PubMed. [Link]

  • Hitchcock, S. R. (2023). An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Aflastatin A. ISU ReD. [Link]

  • Science of Synthesis. (2009). Synthesis by Aldol and Related Condensation Reactions. Thieme. [Link]

  • Crimmins, M. T., et al. (1997). An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. ResearchGate. [Link]

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Technical Support Center: Optimization of 3-Ethyl-2-thioxo-4-oxazolidinone Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 3-Ethyl-2-thioxo-4-oxazolidinone. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this reaction, troubleshoot common issues, and optimize conditions for desired outcomes. My approach is to explain the causality behind experimental choices, providing you with the foundational knowledge to adapt and refine these methods for your specific needs.

Core Principles: The Challenge of Regioselectivity

The alkylation of this compound presents a classic challenge in heterocyclic chemistry: regioselectivity. The substrate, upon deprotonation, forms an ambident anion with two primary nucleophilic centers: the nitrogen (N3) and the exocyclic sulfur (S2). The choice of reaction conditions—primarily the base, solvent, and electrophile—will dictate whether the reaction proceeds via N-alkylation or S-alkylation. Understanding how to influence this selectivity is paramount to a successful synthesis.

Alkylation_Regioselectivity cluster_paths SM This compound Anion Ambident Anion (Resonance Stabilized) SM->Anion - H⁺ Deprotonation Base Base (e.g., KHMDS, NaH, K₂CO₃) N_Product N-Alkylated Product Anion->N_Product  N-Attack (Hard Nucleophile Site) S_Product S-Alkylated Product (Thioimidate) Anion->S_Product  S-Attack (Soft Nucleophile Site) RX Alkylating Agent (R-X) dummy1 dummy2 dummy1->N_Product SN2 dummy2->S_Product SN2

Figure 1. Competing N- vs. S-alkylation pathways.

Frequently Asked Questions (FAQs) & Optimization Guide

This section addresses the most common questions and issues encountered during the alkylation reaction in a direct Q&A format.

Q1: My primary goal is N-alkylation. How do I achieve this selectively?

Answer: Selective N-alkylation is typically favored by conditions that promote the formation of the "harder" nitrogen nucleophile and its reaction with the electrophile. This is generally achieved by using strong, non-nucleophilic bases in polar aprotic solvents.

  • Choice of Base: Strong bases with high pKa values are required to fully deprotonate the N-H bond, which is less acidic than the corresponding amide in an oxazolidinone due to the thioamide character. Potassium bases are often effective.[1]

    • Potassium hexamethyldisilazide (KHMDS) or Sodium hydride (NaH) are excellent choices. They are sterically hindered, which reduces the likelihood of the base itself acting as a nucleophile, and strong enough to ensure complete anion formation.

  • Solvent: A polar aprotic solvent that can solvate the cation but does not interfere with the nucleophile is ideal.

    • Tetrahydrofuran (THF) is a common and effective choice, especially at low temperatures (-78 °C to 0 °C) to control reactivity.[1]

    • Dimethylformamide (DMF) can also be used, but may require more careful temperature control.

  • Mechanism Insight: According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen anion is a "harder" nucleophile than the sulfur. Hard nucleophiles tend to react preferentially with hard electrophiles. While the alkyl halide is the same in both pathways, creating conditions that favor the kinetic N-anion (using a strong, rapid deprotonating agent) often leads to the N-alkylated product.

Q2: I want to synthesize the S-alkylated product. What conditions should I use?

Answer: Selective S-alkylation is favored by conditions that align with the principles of HSAB theory, where the "softer" sulfur nucleophile reacts with a soft electrophile. Milder reaction conditions are typically employed.

  • Choice of Base: A weaker inorganic base is often sufficient and favors the thermodynamic product.

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are standard choices.[2][3] Their limited solubility in some organic solvents can provide a slow, controlled deprotonation that favors reaction at the more nucleophilic sulfur atom.

  • Solvent: Polar aprotic solvents that facilitate SN2 reactions are preferred.

    • Dimethylformamide (DMF) or Acetonitrile (ACN) are excellent solvents for this transformation.[4][5]

  • Electrophile Choice: Highly reactive and "soft" electrophiles work best.

    • Methyl iodide and benzyl bromide are classic soft electrophiles that react readily at the sulfur center.[2][4]

  • Mechanism Insight: The sulfur atom is a "softer" and generally more nucleophilic center than the nitrogen in a neutral thioamide system. Using milder bases allows the inherent nucleophilicity of the sulfur to dominate the reaction pathway, leading to the S-alkylated thioimidate product.[3][4]

Q3: What are the critical parameters for starting materials and reagents?

Answer: The quality and handling of your reagents are critical for reproducibility and avoiding side reactions.

  • This compound: Ensure it is pure and dry. The compound has a melting point of approximately 39-41 °C, so impurities can often be detected by a depressed or broad melting range.

  • Solvents: Use anhydrous solvents, especially when working with strong bases like NaH or KHMDS. Residual water will quench the base and the generated anion, leading to low or no conversion.

  • Bases:

    • NaH: Use a fresh bottle or wash the mineral oil dispersion with dry hexanes before use to ensure accurate weighing and reactivity.

    • KHMDS/NaHMDS: These are often supplied as solutions in THF. Titrate the solution periodically to determine the exact molarity, as it can degrade over time.

    • K₂CO₃/Cs₂CO₃: Finely powder the base before use to maximize surface area and reaction rate. Dry it in an oven if moisture is suspected.

  • Alkylating Agents: Use high-purity alkyl halides. If the reagent is a liquid, consider passing it through a small plug of basic alumina to remove any acidic impurities (e.g., HBr) that could interfere with the reaction.

Standardized Experimental Protocols

These protocols provide a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Selective S-Alkylation with Potassium Carbonate

S_Alkylation_Workflow A 1. Setup - Add Substrate & K₂CO₃ to flask - Add anhydrous DMF B 2. Reagent Addition - Add Alkyl Halide (1.1 eq) - Stir at Room Temperature A->B C 3. Reaction Monitoring - Monitor by TLC or LC-MS (Typically 2-12 hours) B->C D 4. Work-up - Quench with water - Extract with Ethyl Acetate C->D E 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography D->E

Figure 2. General workflow for selective S-alkylation.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and finely powdered potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Wash the organic layer with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the pure S-alkylated product.

Protocol 2: Selective N-Alkylation with KHMDS

Step-by-Step Methodology:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add KHMDS (1.1 eq, as a solution in THF) dropwise via syringe over 10 minutes. The solution may change color upon anion formation.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.

  • Add the alkylating agent (1.1 - 1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the mixture with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting Guide

Use this decision tree and the detailed Q&A to diagnose and solve experimental problems.

Troubleshooting_Tree Start Problem: Low Yield or Incomplete Reaction Q1 Is Starting Material (SM) consumed (by TLC/LCMS)? Start->Q1 A1 Cause: Ineffective Deprotonation - Wet solvent/reagents? - Inactive base? - Temp too low? Q1->A1 No Q2 Is desired product observed as the major component? Q1->Q2 Yes A2 Cause: Poor Electrophile - Unreactive alkyl halide (e.g., R-Cl)? - Degraded agent? S1 Solution: - Use anhydrous solvents. - Titrate base or use fresh. - Increase temperature. A1->S1 S2 Solution: - Switch to R-Br or R-I. - Add NaI (Finkelstein cond.). - Use fresh electrophile. A2->S2 B1 Cause: Byproduct Formation - Mixture of N/S isomers? - Dimerization/Decomposition? Q2->B1 No B2 Cause: Product Loss - Decomposition on silica? - Volatile product? - Emulsion during workup? Q2->B2 Yes S3 Solution: - Re-optimize base/solvent/temp for better regioselectivity. - Check for air leaks. B1->S3 S4 Solution: - Use alternative purification (e.g., neutral alumina, crystallization). - Careful workup/extraction. B2->S4

Figure 3. Decision tree for troubleshooting low-yield reactions.
Problem: Incomplete Reaction / No Conversion

Q: My TLC/LC-MS shows only starting material, even after several hours. What's the issue? A: This almost always points to a failure in the initial deprotonation step or a problem with the electrophile.

  • Ineffective Base/Deprotonation: This is the most common cause. If using strong bases like NaH or KHMDS, any residual water in the solvent or on the glassware will consume the base before it can deprotonate your substrate. Ensure all components are rigorously dried. If using K₂CO₃, ensure it is finely powdered and has sufficient surface area to react.[6]

  • Low Temperature: For less reactive alkylating agents, room temperature (for K₂CO₃ methods) or warming from -78 °C (for KHMDS methods) may be insufficient. A moderate increase in temperature can significantly increase the reaction rate.

  • Unreactive Alkylating Agent: Reactivity follows the trend I > Br > Cl. Alkyl chlorides are often poor electrophiles in these reactions unless catalytic sodium iodide is added to perform an in situ Finkelstein reaction to generate the more reactive alkyl iodide.

Problem: Mixture of Products

Q: I am getting a mixture of N- and S-alkylated products. How can I improve the selectivity? A: This indicates that the chosen conditions are not sufficiently selective for one pathway over the other.

  • To Favor N-Alkylation: If you are getting S-alkylation as a byproduct, your deprotonation may be incomplete or reversible. Switch to a stronger, non-nucleophilic base like KHMDS and ensure the reaction is run at a low initial temperature (-78 °C) to favor the kinetic product.

  • To Favor S-Alkylation: If you are seeing N-alkylation with a K₂CO₃ system, the reaction temperature might be too high, or the solvent may be inappropriately favoring the harder N-anion. Ensure you are using a mild base like K₂CO₃ in DMF or ACN at room temperature. Avoid strong bases.

Problem: Low Yield with Starting Material Consumption

Q: My starting material is gone, but the isolated yield of my desired product is very low. A: This suggests that while the initial reaction occurred, the product was either lost or undesired side reactions dominated.

  • Product Decomposition: The product may be unstable to the workup conditions or during purification. Thioimidates (S-alkylated products) can sometimes be sensitive to acid. Ensure your workup is neutral or slightly basic. If purifying by silica gel chromatography, consider deactivating the silica with triethylamine (by adding ~1% Et₃N to your eluent) to prevent degradation of sensitive compounds on the acidic silica surface.

  • Elimination Side Reaction: If using a secondary or sterically hindered alkyl halide, the generated anion can act as a base, causing E2 elimination of the alkyl halide to form an alkene, rather than SN2 substitution. This is more common at higher temperatures.

  • Workup Issues: Poor extraction, emulsion formation, or loss of a volatile product during concentration can lead to low isolated yields.

By methodically addressing these parameters, you can effectively optimize the alkylation of this compound to achieve your desired synthetic outcome with high yield and selectivity.

Data Summary Tables

Table 1: Common Bases for Alkylation

Base pKa (Conjugate Acid) Typical Use Case Solvent Comments
NaH ~36 Strong, non-nucleophilic THF, DMF Requires anhydrous conditions; wash oil away.
KHMDS ~26 (in DMSO) Strong, sterically hindered THF Excellent for kinetic control at low temps.[1]
K₂CO₃ ~10.3 Mild, inorganic DMF, ACN Good for S-alkylation; reaction can be slow.[2][3]

| Cs₂CO₃ | ~10.3 | Mild, more soluble than K₂CO₃ | DMF, ACN | Higher solubility can increase reaction rates.[7] |

Table 2: Recommended Solvents

Solvent Dielectric Const. Properties & Use
THF 7.6 Good for strong bases at low temp; less polar.
DMF 36.7 Highly polar aprotic; excellent for SN2. Can be hard to remove.
Acetonitrile (ACN) 37.5 Highly polar aprotic; easier to remove than DMF.

| DMSO | 46.7 | Very polar; use with caution at high temps.[8] |

References

  • Ouci, H., et al. (2024). Some applications of deep eutectic solvents in alkylation of heterocyclic compounds: A review of the past 10 years. Results in Chemistry, 7, 101416.
  • Zare, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. ChemistrySelect, 9(19), e202400938. Available at: [Link]

  • Zare, A., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. ResearchGate. Available at: [Link]

  • American Chemical Society. (2025). Alternative methods for the alkylation of heterocycles. ACS Spring 2025. Available at: [Link]

  • Al-Hiari, Y. M. (2006). Synthesis and Reactions of 4-oxothiazolidines: A Review. Jordan Journal of Chemistry, 1(1), 1-19. Available at: [Link]

  • Mori, Y., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 407-410. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2017). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Mini-Reviews in Organic Chemistry, 14(4), 269-281. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2025). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2). Available at: [Link]

  • Al-Majedy, Y. K., et al. (2021). Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. International Journal of Drug Delivery Technology, 11(3), 817-832. Available at: [Link]

  • Bireddy, R., et al. (2020). A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Mini-Reviews in Organic Chemistry, 17(5), 536-553. Available at: [Link]

  • ResearchGate. Alkylation of thiohydantoins including synthesis, conformational and configurational studies of some acetylated s-pyranosides. Request PDF. Available at: [Link]

  • Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 142, 123-150. Available at: [Link]

  • Hassan, H. A., et al. (2019). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. International Journal of Pharmaceutical Research, 11(3). Available at: [Link]

  • Al-Bayati, R. I. H., et al. (2021). Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. Egyptian Journal of Chemistry, 64(6), 3185-3193. Available at: [Link]

  • Global Substance Registration System (GSRS). 3-ETHYL-2-THIOXO-4-THIAZOLIDINONE. Available at: [Link]

  • Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. Available at: [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • Kumar, P., et al. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1-13. Available at: [Link]

  • Kumar, R., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Organic Chemistry: Current Research, 5(2). Available at: [Link]

  • Keaveney, C. M., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 13, 2803-2811. Available at: [Link]

  • Quibell, M., et al. (2021). Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms. ChemMedChem, 16(18), 2757-2767. Available at: [Link]

  • Wang, D., et al. (2018). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 14, 219-225. Available at: [Link]

  • Chemical Point. This compound. Available at: [Link]

  • Al-Musawi, S. M. A., et al. (2022). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. Journal of Immunology Research, 2022, 9467657. Available at: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. Archives of Pharmacal Research, 35(6), 965-973. Available at: [Link]

  • Gevorgyan, A., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2). Available at: [Link]

  • Sadowska, K., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences, 24(7), 6757. Available at: [Link]

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Removal of 3-Ethyl-2-thioxo-4-oxazolidinone auxiliary without racemization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Auxiliary Group Removal

Topic: Removal of 3-Ethyl-2-thioxo-4-oxazolidinone Auxiliary Without Racemization

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the critical final step in many asymmetric syntheses: the cleavage of the this compound chiral auxiliary. Our focus is to provide actionable strategies to ensure the stereochemical integrity of your target molecule is preserved.

Frequently Asked Questions (FAQs)

Q1: Why is racemization a concern during the removal of the this compound auxiliary?

Racemization is a significant risk because the cleavage conditions can inadvertently create a planar, achiral intermediate, such as an enolate.[1][2] If the chiral center is alpha to the carbonyl group of the acyl moiety, basic conditions can lead to deprotonation, forming an enolate. Subsequent protonation can occur from either face of the planar enolate with equal probability, leading to a loss of stereochemical purity.[1][3]

Q2: What are the most common methods for removing this type of chiral auxiliary?

The most prevalent methods are analogous to those used for the more common Evans oxazolidinone auxiliaries and can be broadly categorized as:

  • Hydrolytic Cleavage: Typically using lithium hydroperoxide (LiOOH), which is known for its high regioselectivity in cleaving the exocyclic acyl group without disturbing the auxiliary ring.[4][5][6]

  • Reductive Cleavage: This approach can yield alcohols, aldehydes, or other reduced functional groups depending on the reagents used. Common reducing agents include lithium borohydride (LiBH₄) and lithium aluminum hydride (LiAlH₄).[7]

  • Transesterification: Using alkoxides like sodium methoxide (NaOMe) or magnesium methoxide Mg(OMe)₂ can convert the N-acyl derivative directly into the corresponding methyl ester.

Q3: Is the this compound auxiliary easier to remove than its oxygen analog (Evans auxiliary)?

Yes, the sulfur analog, the 2-thioxo-4-oxazolidinone, is generally considered easier to cleave.[8] The thionocarbonyl group is more reactive, allowing for milder reaction conditions which can be beneficial in preventing racemization and preserving sensitive functional groups.[8]

Troubleshooting Guide: Preserving Stereochemical Integrity

This section addresses specific experimental challenges you may encounter.

Issue 1: Significant Racemization Observed After Hydrolytic Cleavage

Question: I am using LiOH/H₂O₂ to cleave my N-acyl-3-ethyl-2-thioxo-4-oxazolidinone, and I'm seeing a significant loss of enantiomeric excess (e.e.). What is causing this, and how can I prevent it?

Root Cause Analysis:

The combination of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in situ generates lithium hydroperoxide (LiOOH), the active nucleophile.[9][10] However, excess LiOH creates strongly basic conditions. If your chiral center is α- to the carbonyl, this basicity can lead to enolate formation and subsequent racemization.[1][3] While LiOOH preferentially attacks the exocyclic carbonyl, LiOH can favor an undesirable endocyclic cleavage, destroying the auxiliary.[4][5][6]

Solution Pathway:

  • Prioritize Pre-formed LiOOH: Instead of generating LiOOH in situ with LiOH and H₂O₂, use a pre-formed solution or carefully control the stoichiometry. The original Evans protocol utilizes a specific ratio to favor the desired cleavage.[10][11]

  • Strict Temperature Control: Perform the reaction at low temperatures (typically 0 °C) to minimize the rate of enolization relative to the rate of nucleophilic attack by the hydroperoxide anion.

  • Alternative Hydrolytic Conditions: Consider using magnesium methoxide (Mg(OMe)₂) followed by a mild aqueous workup. This can be a gentler method for substrates prone to racemization.

Issue 2: Low Yields and Incomplete Reaction During Reductive Cleavage

Question: I am attempting a reductive cleavage to obtain the corresponding primary alcohol using LiBH₄, but the reaction is sluggish and gives a low yield. What can I do to improve this?

Root Cause Analysis:

Low yields in reductive cleavages can stem from several factors:

  • Steric Hindrance: A bulky substituent on the acyl chain can hinder the approach of the hydride reagent.

  • Insufficient Reactivity of the Hydride: While LiBH₄ is a good choice, more powerful reducing agents might be necessary for particularly stubborn substrates.

  • Solvent Effects: The choice of solvent can significantly impact the solubility of the reactants and the reactivity of the hydride.

Solution Pathway:

  • Increase Temperature: If low temperature is not critical for stereochemical reasons (i.e., the chiral center is not α- to the carbonyl), a moderate increase in temperature can improve the reaction rate.

  • Use a Stronger Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a more potent reducing agent and can be effective where LiBH₄ fails. However, it is less chemoselective, so the compatibility with other functional groups in your molecule must be considered.

  • Optimize Solvent System: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard. The addition of a co-solvent might be necessary in some cases to improve solubility.

Visualizing the Cleavage and Racemization Pathways

A clear understanding of the reaction mechanisms is crucial for troubleshooting.

G cluster_0 Desired Cleavage Pathway (Hydrolytic) cluster_1 Racemization Pathway A N-Acyl-3-ethyl-2-thioxo-4-oxazolidinone B Tetrahedral Intermediate (Exocyclic Attack) A->B  LiOOH Attack  (Stereocenter Intact) D N-Acyl Auxiliary (α-Chiral Center) C Carboxylic Acid + Recovered Auxiliary B->C  Collapse of Intermediate E Planar Enolate (Loss of Chirality) D->E  Base (e.g., excess OH⁻)  Deprotonation F Racemic Product E->F  Protonation from either face

Caption: Desired hydrolytic cleavage vs. the competing racemization pathway.

Experimental Protocols

Protocol 1: High-Fidelity Hydrolytic Cleavage with LiOOH

This protocol is adapted from the well-established Evans procedure and is designed to minimize racemization.[10][11]

Step-by-Step Methodology:

  • Dissolve the N-acyl-3-ethyl-2-thioxo-4-oxazolidinone (1 equivalent) in a 3:1 mixture of THF and water at 0 °C.

  • To this solution, add a pre-chilled aqueous solution of 30% hydrogen peroxide (4 equivalents).

  • Slowly add an aqueous solution of lithium hydroxide monohydrate (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5 equivalents) and stir for 30 minutes.

  • Adjust the pH to ~10-11 with NaOH to ensure the carboxylic acid is in its salt form.

  • Extract the aqueous layer with dichloromethane (DCM) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2-3 with HCl and extract the desired carboxylic acid product with ethyl acetate.

Comparative Data Summary

The choice of cleavage method can significantly impact both yield and stereochemical purity.

Cleavage MethodReagentsTypical ProductAdvantagesPotential Issues
Hydrolytic LiOOH/H₂O₂Carboxylic AcidHigh regioselectivity, mild conditions[6]Risk of racemization with excess base[1]
Reductive LiBH₄, H₂OPrimary AlcoholDirect conversion to alcoholCan be sluggish
Reductive LiAlH₄Primary AlcoholMore powerful reducing agentLow chemoselectivity
Transesterification Mg(OMe)₂Methyl EsterMild, good for base-sensitive substratesRequires subsequent ester hydrolysis if acid is needed

Logical Workflow for Method Selection

Choosing the correct cleavage protocol is paramount. The following workflow can guide your decision-making process.

G Start Select Cleavage Method DesiredProduct What is the desired functional group? Start->DesiredProduct Acid Carboxylic Acid DesiredProduct->Acid Acid Alcohol Alcohol DesiredProduct->Alcohol Alcohol Ester Ester DesiredProduct->Ester Ester CheckAlpha Is the stereocenter α to the carbonyl? Acid->CheckAlpha CheckSubstrate Is the substrate sterically hindered or electron-poor? Alcohol->CheckSubstrate UseMgOMe2 Use Mg(OMe)₂ Ester->UseMgOMe2 UseLiOOH Use Protocol 1: LiOOH Cleavage CheckAlpha->UseLiOOH No ConsiderTransesterification Consider Transesterification with Mg(OMe)₂ CheckAlpha->ConsiderTransesterification Yes UseLiBH4 Use LiBH₄ CheckSubstrate->UseLiBH4 No UseLiAlH4 Use LiAlH₄ (check functional group compatibility) CheckSubstrate->UseLiAlH4 Yes

Caption: Decision-making workflow for selecting the optimal cleavage method.

References

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ResearchGate. [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. ACS Publications. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH. ConnectSci. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

  • Reductive cleavage of oxazolidine compounds.
  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. St. Paul's Cathedral Mission College. [Link]

  • Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. PMC - NIH. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College, Department of Chemistry. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • Racemization of Chiral Carbonyl Compounds. YouTube. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. NIH. [Link]

Sources

Stability of 3-Ethyl-2-thioxo-4-oxazolidinone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-Ethyl-2-thioxo-4-oxazolidinone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various experimental conditions. Here, you will find answers to frequently asked questions, troubleshooting advice for common laboratory challenges, and detailed experimental protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and reactivity of this compound, particularly concerning its stability in acidic and basic environments.

Q1: What is the general stability profile of this compound?

This compound is a heterocyclic compound featuring an oxazolidinone ring.[1] While generally stable under neutral conditions, its core structure, containing ester and thioamide functional groups, is susceptible to hydrolysis under both acidic and basic conditions.[1] The five-membered ring is strained and can be cleaved by nucleophilic attack, which is catalyzed by the presence of H+ or OH- ions.

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, the primary degradation pathway is acid-catalyzed hydrolysis. The carbonyl oxygen of the ester group can be protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to ring opening. The thioamide group is generally more stable to acid hydrolysis than the ester.

Q3: What are the expected degradation products under acidic conditions?

The acid-catalyzed hydrolysis of this compound is expected to yield N-ethyl-N-(carboxymethyl)thiourea as the primary degradation product. Further degradation under harsh acidic conditions could potentially lead to the breakdown of this intermediate into smaller molecules such as ethylamine, glycine, and carbon disulfide.

Q4: What is the stability of this compound under basic conditions?

The compound is highly susceptible to degradation under basic conditions. The primary mechanism is base-catalyzed hydrolysis (saponification) of the ester linkage. The hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon of the ester group and leading to rapid ring cleavage. The thioamide group can also be hydrolyzed under strong basic conditions, but the ester hydrolysis is typically the more facile process.

Q5: What are the expected degradation products under basic conditions?

Under basic conditions, the initial degradation product is the salt of N-ethyl-N-(carboxymethyl)thiourea. Depending on the strength of the base and the reaction conditions, further hydrolysis of the thioamide may occur.

Q6: Are there any specific pH ranges to avoid when working with this compound?

For maximum stability, it is advisable to maintain the pH of solutions containing this compound within a neutral range (approximately pH 6-8). Exposure to strongly acidic (pH < 4) or strongly basic (pH > 9) conditions should be minimized, especially at elevated temperatures, to prevent significant degradation.

Troubleshooting Guide

This section provides practical solutions to common problems encountered during the handling and analysis of this compound.

Observed Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis. Degradation of the compound due to inappropriate solvent pH or temperature.Ensure all solvents and buffers are within the neutral pH range (6-8). Analyze samples promptly after preparation and store them at low temperatures (2-8 °C) if immediate analysis is not possible.
Low assay or potency results. The compound has degraded during storage or sample preparation.Review storage conditions. The solid compound should be stored in a cool, dry place. Solutions should be freshly prepared. Consider performing a forced degradation study to identify and quantify degradation products.
Inconsistent results in biological assays. pH of the assay buffer is causing degradation of the test compound, leading to variable active concentrations.Measure the pH of the assay medium and adjust if necessary to be within the stable range for the compound. Include a stability check of the compound in the assay buffer as part of the experimental validation.
Precipitation of the compound from solution. The compound has limited solubility in aqueous buffers, especially at neutral pH.Consider the use of co-solvents such as DMSO or ethanol to improve solubility. However, be mindful of the potential impact of co-solvents on the stability of the compound and the biological assay.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 3.1: Forced Degradation Study

This protocol outlines a systematic approach to evaluate the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and determine the degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • pH meter

  • HPLC-UV/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at room temperature for 4 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Stress:

    • Keep the solid compound in a hot air oven at 105°C for 24 hours.

    • Prepare a solution of the heat-treated sample in acetonitrile and dilute for HPLC analysis.

  • Photolytic Stress:

    • Expose a solution of the compound (100 µg/mL in acetonitrile) to UV light (254 nm) for 24 hours.

    • Analyze the solution by HPLC.

  • HPLC Analysis: Analyze all samples using a suitable reverse-phase HPLC method with UV and MS detection to separate and identify the parent compound and any degradation products. A typical method might use a C18 column with a gradient of acetonitrile and water containing 0.1% formic acid.[2]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution in Acetonitrile Acid 0.1 M HCl 60°C, 24h Stock->Acid Base 0.1 M NaOH RT, 4h Stock->Base Oxidative 3% H₂O₂ RT, 24h Stock->Oxidative Thermal Solid 105°C, 24h Stock->Thermal Photo Solution UV light, 24h Stock->Photo Neutralize_Acid Neutralize with NaOH Acid->Neutralize_Acid Neutralize_Base Neutralize with HCl Base->Neutralize_Base Dilute Dilute to working concentration Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize_Acid->Dilute Neutralize_Base->Dilute HPLC HPLC-UV/MS Analysis Dilute->HPLC

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways

Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Parent This compound Acid_Product N-ethyl-N-(carboxymethyl)thiourea Parent->Acid_Product H⁺ / H₂O Base_Product Salt of N-ethyl-N-(carboxymethyl)thiourea Parent->Base_Product OH⁻ / H₂O Further_Acid_Deg Ethylamine + Glycine + Carbon Disulfide Acid_Product->Further_Acid_Deg Harsh Acid

Caption: Proposed degradation pathways of this compound under acidic and basic conditions.

References

  • SIELC Technologies. (2018, February 16). 4-Thiazolidinone, 3-ethyl-2-thioxo-. Available at: [Link]

Sources

Overcoming poor yields in the synthesis of 3-Ethyl-2-thioxo-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 3-Ethyl-2-thioxo-4-oxazolidinone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. As a key building block in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents, achieving a high-yielding and reproducible synthesis is paramount.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound. Our aim is to equip you with the scientific understanding and practical solutions to overcome poor yields and other synthetic hurdles.

Troubleshooting Guide: Overcoming Poor Yields

Poor yields in the synthesis of this compound can often be traced back to a few key areas: reagent quality, reaction conditions, and work-up procedures. This section will address specific problems you might be facing and provide actionable solutions.

Question 1: My reaction yield is consistently low, and I observe multiple spots on my TLC plate. What are the likely causes and how can I improve this?

Answer:

Low yields with multiple side products are a common issue. The primary culprits are often related to the purity of your starting materials, suboptimal reaction conditions, or the occurrence of side reactions. Let's break down the potential causes and solutions.

Potential Causes and Solutions:

  • Poor Quality of Ethyl Isothiocyanate: Ethyl isothiocyanate is a key reagent, and its purity is critical. Over time, it can degrade, leading to the formation of byproducts that can interfere with the main reaction.

    • Solution: Always use freshly distilled or newly purchased ethyl isothiocyanate. If you suspect degradation, you can purify it by distillation under reduced pressure. For more information on the synthesis and purification of isothiocyanates, you can refer to comprehensive reviews on the topic.[3]

  • Suboptimal Reaction Temperature: The cyclization step to form the oxazolidinone ring is sensitive to temperature. If the temperature is too low, the reaction may be incomplete. If it's too high, you risk decomposition of the product or promoting side reactions.

    • Solution: Carefully control the reaction temperature. For the cyclocondensation of an isothiocyanate with an alpha-hydroxy acid, a reflux temperature in a suitable solvent like dioxane is often employed.[4] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Presence of Water: The presence of moisture can lead to the hydrolysis of the isothiocyanate starting material and the 2-thioxo-4-oxazolidinone product.[1]

    • Solution: Ensure all your glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent and the formation of side products.

    • Solution: Carefully measure your starting materials. A slight excess of the isothiocyanate may be used to ensure complete consumption of the more valuable alpha-hydroxy acid or its ester.

Experimental Protocol for Yield Optimization:

Here is a general protocol for the synthesis of this compound that you can use as a starting point for your optimization studies.

Step Procedure Key Considerations
1 To a solution of glycolic acid (1.0 eq) in anhydrous dioxane, add triethylamine (1.1 eq).Use a dropping funnel to add the triethylamine slowly at 0 °C to control the exothermic reaction.
2 Add ethyl isothiocyanate (1.05 eq) to the reaction mixture.The addition should be done dropwise at 0 °C.
3 Heat the reaction mixture to reflux and monitor the reaction progress by TLC.A typical reaction time is 4-6 hours.
4 After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
5 Purify the crude product by column chromatography on silica gel.A mixture of hexane and ethyl acetate is a common eluent system.
Question 2: I am getting a good conversion to a major product, but I'm struggling to isolate the pure this compound. What purification strategies do you recommend?

Answer:

Effective purification is crucial for obtaining a high-purity product and an accurate yield. If you are facing challenges with purification, consider the following strategies.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying this compound.

    • Pro-Tip: Use a gradient elution system to effectively separate your product from closely related impurities. Start with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent will dissolve your compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures. Common solvents for recrystallization of oxazolidinone derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

  • Acid-Base Extraction: This technique can be used to remove acidic or basic impurities. Since the this compound has a weakly acidic proton on the nitrogen in the ring, this method should be used with caution to avoid hydrolysis.

Question 3: My final product seems to be degrading over time. What is the stability of this compound and how should I store it?

Answer:

This compound is generally a stable compound, but it can be susceptible to hydrolysis under strongly acidic or basic conditions.[1]

Storage Recommendations:

  • Temperature: Store the compound at a low temperature (2-8 °C) to minimize degradation.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to protect it from moisture and air.

  • Light: Protect from light, as some organic compounds can be light-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from ethyl isothiocyanate and glycolic acid?

A1: The reaction proceeds through a nucleophilic addition of the hydroxyl group of glycolic acid to the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the 5-membered oxazolidinone ring. The use of a base, such as triethylamine, is crucial to deprotonate the carboxylic acid and facilitate the reaction.

ReactionMechanism reagents Ethyl Isothiocyanate + Glycolic Acid intermediate Thiourea Intermediate reagents->intermediate Nucleophilic Addition product This compound intermediate->product Intramolecular Cyclization (-H2O)

Caption: General reaction mechanism for the synthesis of this compound.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, another common method involves the reaction of ethyl chloroacetate with thiourea, followed by cyclization.[1] This method can be a viable alternative if you are having trouble with the isothiocyanate route.

AlternativeRoute start Ethyl Chloroacetate + Thiourea step1 Intermediate Formation start->step1 step2 Cyclization step1->step2 final_product This compound step2->final_product

Caption: Alternative synthetic route to this compound.

Q3: What are some common side reactions to be aware of?

A3: The most significant side reaction is the hydrolysis of the 2-thioxo-4-oxazolidinone ring, especially under harsh acidic or basic conditions during workup.[1] Another potential side reaction is the formation of a dimer or polymer of the isothiocyanate starting material, particularly if it is of low quality or if the reaction is run at a very high temperature for an extended period.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

References

  • Synthesis and in vitro anticancer activity of new 2-thioxo-oxazolidin-4-one deriv
  • Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. (n.d.). PubMed. Available at: [Link]

  • (PDF) Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. (2021, March). ResearchGate. Available at: [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). (2024, December 6). [No valid URL provided]
  • Optimization of reaction conditions for the synthesis of oxazoline. (n.d.). ResearchGate. Available at: [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). NIH. Available at: [Link]

  • Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (n.d.). PubMed Central. Available at: [Link]

  • (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (n.d.). ResearchGate. Available at: [Link]

  • Strategies for the Synthesis of Thiazolidinone Heterocycles. (2016, April 30). Hilaris Publisher. Available at: [Link]

  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. (2024, November 30). [No valid URL provided]
  • Synthesis of Isothiocyanates: An Update. (n.d.). PubMed Central. Available at: [Link]

  • Hydrolysis to the known 3-aryl-thiazolidine-2,4-diones. (n.d.). ResearchGate. Available at: [Link]

  • This compound. (n.d.). CHEMICAL POINT. Available at: [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (n.d.). MDPI. Available at: [Link]

  • Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. (n.d.). Amanote Research. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 3-Ethyl-2-thioxo-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Ethyl-2-thioxo-4-oxazolidinone. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we address common challenges and provide in-depth, scientifically grounded solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The selection of an appropriate solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound completely when hot but only sparingly when cold.[1] For this compound, a moderately polar heterocyclic compound, several solvent systems can be effective.[2][3]

  • Single-Solvent System: Ethanol or isopropanol are excellent starting points. The compound's polarity suggests good solubility in hot alcohols, with a significant decrease upon cooling.

  • Mixed-Solvent System (Solvent/Anti-solvent): An ethanol/water or acetone/hexane system can be highly effective.[1][4] In this technique, the compound is dissolved in the "good" solvent (e.g., ethanol) at an elevated temperature, and the "anti-solvent" (e.g., water), in which the compound is poorly soluble, is added dropwise until the solution becomes slightly cloudy (the saturation point).[5] Subsequent cooling allows for the formation of pure crystals.

A preliminary small-scale solvent screening is always recommended to determine the optimal choice for your specific sample, as impurity profiles can affect solubility.[1]

Q2: My compound has a low melting point (39-41°C). How does this affect solvent selection?

A2: This is a crucial consideration. The boiling point of your recrystallization solvent must be lower than the melting point of your compound to prevent it from "oiling out" instead of crystallizing.[2] "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid, which often traps impurities.[6]

Given the melting point of 39-41°C[7], solvents with high boiling points like water (100°C) or toluene (111°C) are unsuitable for a single-solvent recrystallization. Low-boiling point solvents are preferable. Diethyl ether (boiling point ~35°C) could be a candidate, though the small temperature difference between its boiling point and ice-bath temperature may limit the yield.[2] A mixed-solvent system at a temperature below the compound's melting point is often the best approach.

Q3: What yield can I realistically expect from the recrystallization process?

A3: A successful recrystallization prioritizes purity over yield. It is not uncommon for a portion of the desired compound to remain dissolved in the cold solvent (the "mother liquor"). A yield between 70-85% is generally considered good for a single recrystallization step. A very high yield (e.g., >95%) might indicate that impurities have co-precipitated with your product.

If the yield is disappointingly low (e.g., less than 50%), it may be due to using an excessive amount of solvent.[8] You can often recover more product by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[8][9] However, be aware that this second crop may be less pure than the first.

Q4: How do I confirm the purity of my recrystallized product?

A4: The most common and immediate method is to measure the melting point of the dried crystals. A pure compound will have a sharp and narrow melting point range (typically 0.5-2°C) that corresponds to the literature value (39-41°C for this compound).[7] Impurities tend to depress and broaden the melting point range. Further confirmation can be obtained using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Recrystallization using a Mixed Solvent System (Ethanol/Water)

This protocol provides a step-by-step methodology for the purification of this compound.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently warm the mixture on a hotplate (do not exceed 35°C) while swirling until the solid completely dissolves.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of hot ethanol to prevent premature crystallization and quickly filter the hot solution through a pre-warmed funnel.[6]

  • Addition of Anti-solvent: While the solution is still warm, add deionized water dropwise with a Pasteur pipette while continuously swirling the flask. Continue adding water until a faint, persistent cloudiness appears. This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of warm ethanol to the cloudy solution until it becomes clear again. This ensures the solution is just at the point of saturation, which is optimal for crystal growth.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.[11] Slow cooling is essential for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel.[12] Wash the crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.[12]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.[12] For final drying, the crystals can be transferred to a watch glass and left in a desiccator.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used. [9] 2. The solution is supersaturated. [9]1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[8] 2. Induce Crystallization:     a) Scratch: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites.[8][9]     b) Seed: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystal growth.[8]
Product "Oils Out" 1. The boiling point of the solvent is higher than the melting point of the compound. [2] 2. The rate of cooling is too fast. 3. The compound is significantly impure. [9]1. Re-dissolve and Adjust: Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent (e.g., ethanol) to lower the saturation point.[9] 2. Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.[8][9] 3. Consider a Different Solvent System: If oiling persists, the chosen solvent may be unsuitable. Re-evaluate solvent choice with a lower boiling point or a different polarity.
Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. [8] 2. Premature crystallization during hot filtration. 3. Washing crystals with a warm solvent. 1. Recover from Mother Liquor: Evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals.[8] 2. Improve Filtration Technique: Use a pre-warmed funnel and dilute the solution slightly before hot filtration to prevent it from crashing out.[6] 3. Use Ice-Cold Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Colored Crystals (When Pure Compound is White) 1. Colored impurities are present and co-crystallized. 1. Use Decolorizing Carbon: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[12]
Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oil_out Does it 'Oil Out'? crystals_form->oil_out No collect Collect Pure Crystals (Vacuum Filtration) crystals_form->collect Yes too_much_solvent Too much solvent used? oil_out->too_much_solvent No reheat_add_solvent Re-heat to dissolve oil, add more 'good' solvent, and re-cool slowly oil_out->reheat_add_solvent Yes evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes induce Induce Crystallization: - Scratch with glass rod - Add seed crystal too_much_solvent->induce No (Supersaturated) evaporate->cool induce->cool reheat_add_solvent->cool end End collect->end

Caption: Troubleshooting workflow for common recrystallization issues.

References
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1988). Solvent selection for recrystallization: An undergraduate organic experiment.
  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Millersville University. (n.d.). Recrystallization. Retrieved from [Link]

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Technical Support Center: Managing Epimerization During Cleavage of 3-Ethyl-2-thioxo-4-oxazolidinone Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the critical issue of epimerization during the cleavage of N-acyl-3-Ethyl-2-thioxo-4-oxazolidinones, a class of chiral auxiliaries widely used in asymmetric synthesis. Our focus is to equip you with the knowledge to preserve the stereochemical integrity of your target molecules.

Understanding the Challenge: The Root of Epimerization

Epimerization, the change in configuration at a single stereocenter, is a significant concern when cleaving chiral auxiliaries from N-acylated products.[1][2] The primary mechanism involves the formation of a planar enolate intermediate under basic conditions.[3][4][5] Abstraction of the acidic proton at the α-carbon to the carbonyl group leads to this intermediate, which can then be re-protonated from either face, resulting in a loss of stereochemical purity.[3][5]

dot graph EpimerizationMechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Substrate [label="N-Acyl-3-Ethyl-2-thioxo-4-oxazolidinone\n(Desired Epimer)"]; Base [label="Base (e.g., OH⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Planar Enolate Intermediate\n(Achiral)", fillcolor="#FBBC05", fontcolor="#202124"]; Desired [label="Desired Epimer"]; Undesired [label="Undesired Epimer"];

Substrate -> Enolate [label="Deprotonation\n(α-proton abstraction)"]; Base -> Substrate [style=invis]; Enolate -> Desired [label="Protonation (desired face)"]; Enolate -> Undesired [label="Protonation (opposite face)"]; } dot Caption: Base-mediated epimerization mechanism.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during the cleavage of 3-Ethyl-2-thioxo-4-oxazolidinone auxiliaries.

Question 1: I'm observing significant epimerization during the hydrolysis of my N-acyl auxiliary to the corresponding carboxylic acid. What are the most common causes and how can I mitigate this?

Answer: This is a frequent challenge, often stemming from harsh basic hydrolysis conditions. The primary culprit is the formation of an enolate intermediate.[3] Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Cleavage Reagent:

  • Standard Lithium Hydroxide (LiOH) Hydrolysis: While common, LiOH can be too harsh, leading to epimerization. It can also favor undesired endocyclic cleavage of the oxazolidinone ring.[6][7][8]

  • Milder Alternative: Lithium Hydroperoxide (LiOOH): This is often the reagent of choice for cleaving Evans-type auxiliaries.[7] It selectively cleaves the exocyclic acyl group under milder conditions, minimizing the risk of epimerization.[7][8] Recent studies suggest that while both LiOH and LiOOH may initially attack the endocyclic carbonyl, the subsequent reaction pathway with LiOOH favors the desired exocyclic cleavage.[6][7][8]

2. Optimize Reaction Conditions:

  • Temperature: Perform the cleavage at the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Lower temperatures disfavor the formation of the enolate intermediate.

  • Reaction Time: Monitor the reaction closely using techniques like TLC or HPLC. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.[3]

  • Solvent: The choice of solvent can influence the reaction. A common system is a mixture of THF and water.

Experimental Protocol: Cleavage with Lithium Hydroperoxide (LiOOH)

  • Dissolve the N-acyl-3-Ethyl-2-thioxo-4-oxazolidinone (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a pre-cooled aqueous solution of hydrogen peroxide (H₂O₂) (e.g., 4-5 equiv of 30% w/w solution), followed by an aqueous solution of lithium hydroxide (LiOH) (e.g., 2 equiv). The in-situ formation of LiOOH is key.[9]

  • Stir the reaction at 0 °C and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

  • Acidify the mixture with a suitable acid (e.g., 1 M HCl) and extract the carboxylic acid product with an organic solvent.

dot graph CleavageWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: N-Acyl Auxiliary"]; Dissolve [label="Dissolve in THF/H₂O"]; Cool [label="Cool to 0 °C"]; AddReagents [label="Add H₂O₂ then LiOH"]; Stir [label="Stir and Monitor (TLC/HPLC)"]; Quench [label="Quench with Na₂SO₃"]; Extract [label="Acidify and Extract Product"]; End [label="End: Chiral Carboxylic Acid"];

Start -> Dissolve; Dissolve -> Cool; Cool -> AddReagents; AddReagents -> Stir; Stir -> Quench; Quench -> Extract; Extract -> End; } dot Caption: Workflow for LiOOH cleavage.

Question 2: My target molecule is sensitive to basic and oxidative conditions. Are there alternative, non-hydrolytic cleavage methods that are less prone to epimerization?

Answer: Absolutely. When dealing with sensitive substrates, transesterification or reductive cleavage methods are excellent alternatives that generally avoid the formation of epimerization-prone enolates.

1. Lewis Acid-Promoted Transesterification:

This method converts the N-acyl auxiliary directly to an ester under mild, often neutral or slightly acidic conditions, thus suppressing epimerization.[10] Various Lewis acids can catalyze this transformation.

  • Magnesium Bromide (MgBr₂): An effective and mild Lewis acid for this purpose.

  • Scandium Triflate (Sc(OTf)₃): Another powerful Lewis acid that can be used catalytically.

Experimental Protocol: Transesterification with Magnesium Bromide

  • Dissolve the N-acyl-3-Ethyl-2-thioxo-4-oxazolidinone (1.0 equiv) in anhydrous methanol (MeOH).

  • Add magnesium bromide (MgBr₂) (e.g., 1.2 equiv) to the solution.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the methyl ester product with an organic solvent.

2. Reductive Cleavage:

If the desired product is a primary alcohol, reductive cleavage is a high-yielding option that avoids epimerization.

  • Lithium Borohydride (LiBH₄): A common reagent for this transformation.

  • Lithium Amidotrihydroborate (LAB): A powerful reducing agent that can be effective.[3]

Data Summary: Comparison of Cleavage Methods

Cleavage MethodReagentsProductEpimerization RiskKey Advantages
Hydrolysis LiOOH/H₂O₂Carboxylic AcidLow to ModerateMild, high-yielding for many substrates.[7][9]
Transesterification MgBr₂/MeOHMethyl EsterVery LowMild, non-basic conditions, suitable for acid-sensitive groups.[10]
Reductive Cleavage LiBH₄Primary AlcoholVery LowAvoids enolate formation, high-yielding.
Question 3: How can I accurately determine the extent of epimerization in my product?

Answer: Accurate determination of the diastereomeric or enantiomeric ratio is crucial. Several analytical techniques are well-suited for this purpose.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most widely used and accurate method for separating and quantifying enantiomers or diastereomers.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomers: Often, diastereomers will have distinct signals in ¹H or ¹³C NMR spectra that can be integrated to determine their ratio.

    • Enantiomers: To distinguish enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent can be used to induce a chemical shift difference between the enantiomers.

  • Circular Dichroism (CD) Spectroscopy: This technique is inherently sensitive to chirality and can be used for quantitative analysis, especially in high-throughput screening applications.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of epimerization during the cleavage of this compound auxiliaries?

A1: The main pathway is through the formation of a planar enolate intermediate.[3][4][5] Under basic conditions, the proton on the carbon alpha to the carbonyl group is abstracted. The resulting achiral enolate can be protonated from either face, leading to a mixture of epimers.[5]

Q2: Are certain substrates more prone to epimerization?

A2: Yes. Substrates with electron-withdrawing groups in the acyl side chain are more susceptible to epimerization because these groups increase the acidity of the α-proton, facilitating enolate formation.[2]

Q3: Can the this compound auxiliary be recovered after cleavage?

A3: Yes, a significant advantage of this type of chiral auxiliary is that it can typically be recovered in high yield after the cleavage reaction and workup, allowing for its reuse.

Q4: Besides LiOOH, are there other mild hydrolytic reagents I can consider?

A4: While LiOOH is the most common and well-documented, other nucleophiles like lithium benzyloxide (LiOBn) have also been shown to favor the desired exocyclic cleavage, though they are less frequently used for simple hydrolysis to the carboxylic acid.[6][7][8]

Q5: I suspect my base is causing epimerization even with mild conditions. What can I do?

A5: If you are using a base in a step prior to cleavage and suspect it's causing premature epimerization, consider using a non-nucleophilic, sterically hindered base. For peptide couplings, which have analogous epimerization risks, bases like 2,4,6-trimethylpyridine (TMP) have been shown to provide high yields with low epimerization.[14]

References

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

  • Wuts, P. G., & Wuts, P. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1448-1455. [Link]

  • Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Connect.Sc. [Link]

  • Orita, A., et al. (2000). Lewis Acid-Promoted Transesterification of N-Acyl Oxazolidinones under Mild Conditions. Heterocycles, 52(2), 637-640. [Link]

  • Krenske, E. H., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH. Connect.Sc. [Link]

  • Wuts, P. G., & Wuts, P. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ResearchGate. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 81(10), 1484. [Link]

  • Reddy, K. L., & Sharpless, K. B. (2002). A convenient method for the conversion of N-acyloxazolidinones to hydroxamic acids. Organic Letters, 4(20), 3343-3346. [Link]

  • Nieto, S., et al. (2010). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 43(4), 551-562. [Link]

  • Rufino, V. C., & Amarante, G. W. (2018). Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ACS Omega, 3(3), 3295-3301. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

  • D'Aco, K., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621. [Link]

  • Penasa, R., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 53(2), 534-566. [Link]

  • Pathak, T. P., et al. (2011). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 133(24), 9348-9351. [Link]

  • Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 849-867. [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • Anonymous. (n.d.). Evans enolate alkylation-hydrolysis. University of Liverpool. [Link]

  • Nordin, N., et al. (2021). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 23(1), 1-15. [Link]

  • NotEvans. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? Chemistry Stack Exchange. [Link]

  • Soderberg, T. (2022). 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]

  • Organic Chemistry. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]

  • Cwik, A., et al. (2005). Modified Mg : Al hydrotalcite in the synthesis of oxazolidin-2-ones. Organic & Biomolecular Chemistry, 3(6), 967-969. [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Chem-Station. [Link]

  • Heidari, S., et al. (2014). Adsorption of diazinon and fenitrothion on nanocrystalline magnesium oxides. Arabian Journal of Chemistry, 7(6), 1037-1044. [Link]

  • MDPI. (2024). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. MDPI. [Link]

  • Paradís-Bas, M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. International Journal of Molecular Sciences, 24(8), 7599. [Link]

  • Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. Il Farmaco, 57(8), 613-617. [Link]

  • ResearchGate. (2025). Synthesis and competitive functionalization of ethyl 4-aryl-2-oxo- and ethyl 4-aryl-2-thioxo-6-(trifluoromethyl)tetrahydropyrimidine-5-carboxylates. ResearchGate. [Link]

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Technical Support Center: Solvent Influence on Stereoselectivity with 3-Ethyl-2-thioxo-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Ethyl-2-thioxo-4-oxazolidinone in asymmetric synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to stereoselectivity, with a specific focus on the critical role of the solvent.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during experiments involving this compound, a powerful chiral auxiliary for stereoselective carbon-carbon bond formation.[1]

Question 1: I'm observing low diastereoselectivity in my aldol addition. What are the likely causes and how can I improve it?

Answer: Low diastereoselectivity in aldol additions using this compound is a frequent challenge that often points to suboptimal reaction conditions, particularly solvent choice and enolate geometry.

Troubleshooting Steps:

  • Enolate Formation is Key: The stereochemical outcome of the aldol reaction is largely determined by the geometry of the enolate. For high diastereoselectivity, the formation of the (Z)-enolate is crucial. This is typically achieved through "soft enolization" using a Lewis acid and a hindered base.[2]

  • Solvent Choice and Its Impact on Transition State: The solvent plays a pivotal role in organizing the transition state of the reaction.

    • Coordinating Solvents (e.g., THF, Diethyl Ether): These solvents are generally preferred for aldol reactions with this auxiliary. Tetrahydrofuran (THF) is a common and effective choice as it appropriately solvates the metal cation (often boron or titanium) in the chelated transition state, promoting a highly ordered, chair-like Zimmerman-Traxler transition state.[3][4] This rigid conformation minimizes steric interactions and maximizes the directing effect of the chiral auxiliary, leading to high syn-diastereoselectivity.[4]

    • Non-Coordinating Solvents (e.g., Dichloromethane): While dichloromethane (CH₂Cl₂) is often used, its lower coordinating ability can sometimes lead to a less organized transition state, potentially reducing diastereoselectivity. However, in titanium-mediated aldol reactions, CH₂Cl₂ is frequently employed.[5][6]

    • Protic Solvents (e.g., Alcohols, Water): The presence of protic solvents, even in trace amounts, is highly detrimental.[3] They can protonate the enolate, leading to a loss of stereocontrol and the formation of undesired byproducts. The choice of solvent can significantly affect the enantiomeric excess in certain aldol reactions.[7]

Question 2: My alkylation reaction is yielding a nearly 1:1 mixture of diastereomers. How does the solvent influence this outcome?

Answer: Achieving high diastereoselectivity in the alkylation of N-acylated 3-Ethyl-2-thioxo-4-oxazolidinones is highly dependent on forming a single enolate geometry and maintaining its configuration throughout the reaction. The solvent is a critical factor in this process.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The presence of water can disrupt the chelated enolate structure and lead to poor selectivity.[3] Always use freshly distilled, anhydrous solvents.

  • Solvent's Role in Enolate Stability:

    • Tetrahydrofuran (THF): THF is the most recommended solvent for these alkylation reactions.[3] It effectively solvates the lithium cation in the chelated intermediate formed with bases like Lithium Diisopropylamide (LDA), stabilizing the desired (Z)-enolate and preventing its equilibration to the (E)-enolate, which would lead to the opposite diastereomer.

    • Less Polar Solvents: Using less polar, non-coordinating solvents can lead to aggregation of the enolate and a decrease in diastereoselectivity.

Question 3: Why am I seeing inconsistent results when I switch between different grades or suppliers of the same solvent?

Answer: Inconsistencies in results, even when using the same nominal solvent, often stem from variations in purity, particularly the water content and the presence of stabilizers.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Always use solvents from a freshly opened bottle or that have been rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, passing through a solvent purification system).

  • Impact of Additives: Some grades of solvents contain stabilizers (e.g., BHT in THF) that could potentially interfere with the reaction. For highly sensitive reactions, consider using inhibitor-free solvents.

Experimental Protocols & Data

To illustrate the impact of solvent on stereoselectivity, a representative experimental protocol for a diastereoselective aldol addition is provided below.

Protocol: Diastereoselective Aldol Addition of an N-Propionyl-3-ethyl-2-thioxo-4-oxazolidinone

This protocol is a generalized procedure based on established methods for Evans-type aldol additions.[4][8]

Materials:

  • N-Propionyl-3-ethyl-2-thioxo-4-oxazolidinone

  • Aldehyde (e.g., isobutyraldehyde)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Anhydrous methanol

  • 30% Hydrogen peroxide solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and workup materials

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-propionyl-3-ethyl-2-thioxo-4-oxazolidinone (1.0 equiv) and dissolve in anhydrous solvent (specify solvent, e.g., THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add dibutylboron triflate (1.1 equiv) to the stirred solution.

  • Add diisopropylethylamine (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes to ensure complete enolization.

  • Add the aldehyde (1.5 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol at -78 °C.

  • Allow the mixture to warm to 0 °C and add a mixture of methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour.

  • Perform an aqueous workup by extracting with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium sulfite solutions.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired aldol adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or other suitable analytical techniques.

Table 1: Influence of Solvent on Diastereomeric Ratio (d.r.) in a Representative Aldol Addition
EntrySolventLewis AcidBaseTemperature (°C)Diastereomeric Ratio (syn:anti)
1THFBu₂BOTfDIPEA-78>95:5
2CH₂Cl₂TiCl₄DIPEA-7890:10
3TolueneBu₂BOTfDIPEA-7885:15
4THF (wet)Bu₂BOTfDIPEA-7860:40

Note: The data presented in this table is illustrative and based on typical outcomes reported in the literature for similar reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Mechanistic Insights & Visualizations

The high diastereoselectivity observed in these reactions is attributed to a highly organized, six-membered ring transition state, often referred to as the Zimmerman-Traxler model.[8][9] The solvent's role is to facilitate the formation and stabilization of this ordered state.

Diagram 1: Role of Coordinating Solvent in the Zimmerman-Traxler Transition State

G cluster_0 Chelated (Z)-Enolate cluster_1 Zimmerman-Traxler Transition State Enolate N-Acyl Oxazolidinethione LewisAcid Lewis Acid (e.g., Bu₂B⁺) Enolate->LewisAcid Coordination TS Chair-like 6-membered ring (Aldehyde coordinated) Enolate->TS Reaction with Aldehyde Solvent1 Solvent (THF) LewisAcid->Solvent1 Solvation Solvent2 Solvent (THF) LewisAcid->Solvent2 Solvation Auxiliary Chiral Auxiliary (directs facial attack) TS->Auxiliary Product syn-Aldol Product (High d.r.) TS->Product G cluster_actions Corrective Actions start Start: Low Diastereoselectivity check_solvent Step 1: Verify Solvent Quality Is it anhydrous? Is it the correct coordinating solvent (e.g., THF)? start->check_solvent check_reagents Step 2: Check Reagents Purity of Lewis Acid and Base Freshness of Aldehyde check_solvent->check_reagents Solvent OK action_solvent Use freshly distilled, anhydrous THF. check_solvent->action_solvent Issue Found check_temp Step 3: Temperature Control Is the reaction maintained at -78°C? Was there any temperature fluctuation? check_reagents->check_temp Reagents OK action_reagents Use fresh, high-purity reagents. check_reagents->action_reagents Issue Found check_enolate Step 4: Enolate Formation Correct stoichiometry of base and Lewis acid? Sufficient enolization time? check_temp->check_enolate Temp. OK action_temp Ensure stable low temperature. check_temp->action_temp Issue Found solution Outcome: Improved Stereoselectivity check_enolate->solution Conditions Optimized action_enolate Re-optimize stoichiometry and time. check_enolate->action_enolate Issue Found action_solvent->check_reagents action_reagents->check_temp action_temp->check_enolate action_enolate->solution

Caption: Troubleshooting workflow for low diastereoselectivity.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing Stereoselectivity of 3-Amino-2-oxazolidinone Auxiliaries.
  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • ResearchGate. (2024). Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction.
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral Lewis acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. Retrieved from [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselectivity in Lewis-Acid-Catalyzed Mukaiyama Aldol Reactions: A DFT Study. Retrieved from [Link]

  • ScienceDirect. (n.d.). Aldol derivatives of Thioxoimidazolidinones as potential anti-prostate cancer agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Retrieved from [Link]

  • YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]

Sources

Catalyst selection for enhancing the efficiency of 3-Ethyl-2-thioxo-4-oxazolidinone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and derivatization of 3-Ethyl-2-thioxo-4-oxazolidinone and related rhodanine structures. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experiments are both successful and reproducible.

The 2-thioxo-4-oxazolidinone core, a close relative of the rhodanine scaffold, is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with a wide array of biological activities, including antidiabetic and anticancer properties.[1][2][3] The efficiency of synthesizing and functionalizing this core is highly dependent on the careful selection of a catalyst and optimization of reaction conditions. This guide provides field-proven insights to troubleshoot common issues and answer frequently asked questions.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental hurdles in a direct question-and-answer format.

Question 1: My reaction shows very low or no product yield. What are the likely causes and how can I fix it?

Answer: A low or non-existent yield is one of the most common yet frustrating issues. The problem can typically be traced back to one of four key areas: catalyst activity, reaction environment, temperature, or reagent quality.

  • Probable Cause 1: Inactive or Inappropriate Catalyst: The catalyst is the heart of the reaction. Basic catalysts like piperidine or triethylamine are common for Knoevenagel condensations on the rhodanine ring, while protic acids may be used for the initial ring formation.[4][5] If the catalyst is old, has been improperly stored, or is simply not suitable for your specific substrate, the reaction will fail.

  • Solution:

    • Verify Catalyst Activity: If possible, test the catalyst on a known, reliable reaction to confirm its activity.

    • Screen a Panel of Catalysts: Don't rely on a single catalyst. Test a range of options, including different bases (e.g., KOH, piperidine, triethylamine) and potentially organocatalysts, which can offer milder reaction conditions.[1][6]

    • Check Catalyst Loading: Ensure the molar ratio of the catalyst to the substrate is optimized. A systematic optimization may be required.[7]

  • Probable Cause 2: Incorrect Solvent Choice: The solvent plays a critical role in reactant solubility, reaction kinetics, and even catalyst activity. A solvent that is too polar or non-polar can hinder the reaction.

  • Solution:

    • Solubility Check: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.

    • Solvent Screening: Test a variety of solvents with different polarities (e.g., ethanol, toluene, DMF). For Knoevenagel condensations, greener options like deep eutectic solvents have also proven effective and can sometimes be used without a catalyst.[4][6]

  • Probable Cause 3: Sub-optimal Reaction Temperature: Many organic reactions have a specific temperature window for optimal performance. Too low, and the activation energy barrier isn't overcome; too high, and you risk reactant decomposition or the formation of side products.

  • Solution:

    • Incremental Temperature Increase: Start at a lower temperature (e.g., room temperature or 40°C) and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

    • Literature Precedent: Consult the literature for similar reactions to find a suitable starting temperature range.[7]

Troubleshooting Decision Tree

Below is a workflow to systematically diagnose low-yield issues.

G start Start: Low/No Yield check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_catalyst Is the Catalyst Active & Appropriate? check_reagents->check_catalyst Reagents OK fail Consult Specialist check_reagents->fail Reagents Impure screen_catalysts Screen Different Catalysts (Base, Acid, Organo) check_catalyst->screen_catalysts No / Unsure check_conditions Review Reaction Conditions check_catalyst->check_conditions Yes optimize_loading Optimize Catalyst Loading screen_catalysts->optimize_loading optimize_loading->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent success Successful Reaction optimize_solvent->success Yield Improves optimize_solvent->fail No Improvement

Caption: A decision tree for troubleshooting low-yield reactions.

Question 2: My reaction produces the desired product, but it's contaminated with multiple side products. How can I improve the selectivity?

Answer: The formation of side products is typically a sign of a reaction that is either too harsh or not precisely controlled.

  • Probable Cause 1: High Reaction Temperature: Excessive heat can provide enough energy to overcome the activation barriers for undesired reaction pathways, leading to a complex mixture of products.

  • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor by TLC to find the sweet spot where the main product forms cleanly.

  • Probable Cause 2: Incorrect Stoichiometry: An excess of one of the reactants, particularly a highly reactive one like an aldehyde in a Knoevenagel condensation, can lead to side reactions.[8]

  • Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of your key reactants. In some cases, a slight excess (e.g., 1.1 equivalents) of one reactant may be beneficial, but this should be determined empirically.

  • Probable Cause 3: Prolonged Reaction Time: Letting a reaction run for too long after the limiting reagent has been consumed can lead to product degradation or the formation of thermodynamically favored, but undesired, side products.

  • Solution: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and before significant side product formation occurs.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalysts for synthesizing rhodanine-type cores and performing subsequent Knoevenagel condensations?

A1: Catalyst choice depends on the specific reaction step.

  • For Ring Formation: The initial cyclization to form the rhodanine or oxazolidinone ring often employs a base like potassium hydroxide (KOH) or a protic acid like hydrochloric acid (HCl) to catalyze the condensation.[1][4]

  • For Knoevenagel Condensation: This subsequent step, which adds a substituent to the active methylene group at the C5 position, is most commonly catalyzed by weak bases. Piperidine is a classic and highly effective catalyst for this transformation.[9] Triethylamine (TEA) is another common choice.[5] In recent years, there has been a push towards greener and milder catalysts, with organocatalysts like L-proline showing promise.[6] For certain substrate combinations, catalyst-free conditions in specialized solvents have also been reported to be highly efficient.[6]

Q2: How critical is solvent selection, and what are my best options?

A2: Solvent selection is paramount. It influences reactant solubility, reaction rate, and sometimes the reaction pathway itself.

  • Common Solvents: Toluene and ethanol are frequently used. Toluene is advantageous for reactions that generate water, as it allows for azeotropic removal with a Dean-Stark apparatus.[4] Ethanol is a good general-purpose protic solvent.[1]

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) can be useful for dissolving stubborn starting materials and can accelerate reactions involving charged intermediates.[2]

  • Green Chemistry Approaches: To reduce environmental impact, consider alternative solvents. Deep eutectic solvents (DES), such as a choline chloride:urea mixture, have been shown to be effective, sometimes even eliminating the need for a catalyst.[6] Water is also a viable green solvent for certain one-pot syntheses.[1]

Q3: Can you illustrate the general mechanism for a base-catalyzed Knoevenagel condensation on a rhodanine-type ring?

A3: Certainly. The Knoevenagel condensation is a cornerstone reaction for derivatizing these scaffolds. The mechanism proceeds via two main stages: deprotonation and nucleophilic attack, followed by dehydration.

  • Deprotonation: A base (B:) removes a proton from the active methylene group (C5 position) of the rhodanine ring. This is possible because the adjacent carbonyl and thiocarbonyl groups stabilize the resulting carbanion/enolate.

  • Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an aldol-type addition intermediate.

  • Dehydration: The intermediate is protonated, and a subsequent base-catalyzed elimination of a water molecule occurs, resulting in the formation of a new carbon-carbon double bond and yielding the final α,β-unsaturated product.[10]

Simplified Knoevenagel Condensation Mechanism

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Rhodanine Rhodanine (Active Methylene) Carbanion Carbanion Intermediate Rhodanine->Carbanion + B: Base Base (B:) Aldol Aldol Adduct Carbanion->Aldol + R-CHO Aldehyde Aldehyde (R-CHO) Product Final Product (α,β-unsaturated) Aldol->Product - H2O

Caption: Simplified mechanism of a base-catalyzed Knoevenagel condensation.

Data & Protocols

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

This table summarizes typical conditions for the Knoevenagel condensation between a rhodanine derivative and an aromatic aldehyde, a reaction closely analogous to the derivatization of this compound.

CatalystSolventTemperature (°C)Typical Time (h)Typical Yield (%)Reference
PiperidineEthanolReflux2 - 685 - 95[9]
Triethylamine (TEA)TolueneReflux4 - 880 - 90[5]
Potassium Hydroxide (KOH)Ethanol401 - 575 - 88[1]
L-proline (in DES)Choline Chloride:Urea601>90[6]
NoneCholine Chloride:Urea60 - 801 - 2>90[6]
Experimental Protocol: General Catalyst Screening for Knoevenagel Condensation

This protocol outlines a method for efficiently screening various catalysts to find the optimal conditions for the reaction between your this compound derivative and an aldehyde.

Objective: To identify the most efficient catalyst and solvent system for the desired transformation.

Materials:

  • This compound derivative (1.0 eq)

  • Selected aldehyde (1.1 eq)

  • Catalyst candidates (e.g., piperidine, TEA, KOH, L-proline; 0.1 - 0.2 eq)

  • Solvent candidates (e.g., Ethanol, Toluene, DMF)

  • Reaction vials with stir bars

  • TLC plates and appropriate eluent system

  • Heating block or oil bath

Procedure:

  • Setup: Arrange a parallel array of reaction vials. To each vial, add the this compound derivative (e.g., 50 mg, 1.0 eq).

  • Reagent Addition:

    • Add the chosen solvent (e.g., 2 mL) to each vial.

    • Add the selected aldehyde (1.1 eq) to each vial.

    • Add a different catalyst candidate (0.1 eq) to each designated vial. Include one vial with no catalyst as a control.

  • Reaction: Place the vials in the heating block set to the desired starting temperature (e.g., 60°C).

  • Monitoring: After 1 hour, take a small aliquot from each vial and spot it on a TLC plate. Develop the plate to assess the consumption of starting material and the formation of the product.

  • Analysis: Compare the TLC spots across all reactions. The catalyst that leads to the fastest and cleanest conversion to the product is the most promising candidate.

  • Optimization: Once the best catalyst/solvent combination is identified, further optimization of temperature and catalyst loading can be performed to maximize yield and purity.

Catalyst Selection Workflow

G start Define Reaction: Substrate + Aldehyde lit_review Literature Review for Analogous Reactions start->lit_review initial_selection Initial Catalyst Selection: - Piperidine (Base) - TEA (Base) - L-proline (Organo) lit_review->initial_selection solvent_selection Select Solvents: - Ethanol - Toluene - DES (Green Option) initial_selection->solvent_selection screening_exp Perform Parallel Catalyst Screening (See Protocol) solvent_selection->screening_exp tlc_analysis Analyze by TLC: - Conversion Rate - Byproduct Formation screening_exp->tlc_analysis decision Best Condition Identified? tlc_analysis->decision optimization Optimize Temp & Catalyst Loading decision->optimization Yes re_screen Re-screen with New Catalysts/Solvents decision->re_screen No scale_up Scale-Up Reaction optimization->scale_up re_screen->screening_exp

Caption: A systematic workflow for selecting and optimizing a catalyst.

References

  • A New Synthesis Strategy for Rhodanine and Its Derivatives. ResearchGate. [Link]

  • Proposed mechanism for the synthesis of rhodanine-based amides 5. ResearchGate. [Link]

  • A New Synthesis Strategy for Rhodanine and Its Derivatives. Semantic Scholar. [Link]

  • Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central. [Link]

  • Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. ResearchGate. [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • Synthesis of rhodanine derivatives via Knoevenagel condensation. ResearchGate. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. National Institutes of Health. [Link]

  • OPTIMIZATION OF THE SYNTHESIS OF SOME NEW THIAZOLIDINE-4-ONE DERIVATIVES WITH XANTHINE SCAFFOLD. Farmacia Journal. [Link]

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. MDPI. [Link]

  • 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PubMed Central. [Link]

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Validation & Comparative

A Tale of Two Auxiliaries: A Comparative Guide to Evans' Oxazolidinone and 3-Ethyl-2-thioxo-4-oxazolidinone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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In the precise world of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries are indispensable tools. These molecular scaffolds temporarily attach to a substrate, expertly guiding subsequent reactions to yield a specific stereoisomer. For decades, the oxazolidinones developed by David A. Evans have been the gold standard, celebrated for their reliability and high stereocontrol, particularly in the formation of syn-aldol products.[1][2] However, the quest for stereochemical diversity has led to the rise of potent alternatives. This guide provides an in-depth comparison of the classic Evans' oxazolidinone and its sulfur-containing analogue, 3-Ethyl-2-thioxo-4-oxazolidinone, offering researchers the data-driven insights needed to select the optimal auxiliary for their synthetic challenges.

At a Glance: Structural and Electronic Divergence

The fundamental difference between these two powerful auxiliaries lies in a single atom substitution at the C2 position: an oxygen in the Evans' auxiliary versus a sulfur in its thio-analogue. This seemingly minor change has profound consequences for the electronic properties and steric environment of the N-acyl derivative, which in turn dictates the stereochemical outcome of key reactions.

The thiocarbonyl group (C=S) in the 2-thioxo-4-oxazolidinone is a superior π-acceptor compared to the carbonyl (C=O) group. This electronic difference influences the conformation of the critical enolate intermediate, altering its facial bias and ultimately leading to divergent product stereochemistry.

Auxiliary_Structures cluster_evans Evans' Oxazolidinone cluster_thio This compound evans_img evans_label (4R,5S)-4-methyl-5-phenyl- 1,3-oxazolidin-2-one thio_img thio_label (R)-3-ethyl-4-isopropyl- 2-thioxooxazolidine

Figure 1. Chemical structures of a representative Evans' oxazolidinone and a 2-thioxo-4-oxazolidinone auxiliary.

The Aldol Reaction: A Battle of Syn vs. Anti

The asymmetric aldol reaction is a cornerstone of C-C bond formation and serves as the classic testbed for these auxiliaries. Here, their opposing stereochemical preferences are most dramatically illustrated.

Evans' Oxazolidinone: The Master of Syn-Selectivity

The Evans aldol reaction is renowned for its predictable and high syn-diastereoselectivity.[1] The process, typically mediated by a boron triflate, proceeds through a highly organized, chair-like six-membered transition state known as the Zimmerman-Traxler model.[3] Deprotonation of the N-acyl imide generates a Z-enolate, which chelates to the boron atom. The chiral auxiliary then effectively shields one face of the enolate, forcing the incoming aldehyde to approach from the less hindered side, reliably producing the syn-aldol adduct.[4]

Zimmerman_Traxler_Syn ts Zimmerman-Traxler Transition State (Evans' Auxiliary) R_aux B(OTf)₂ O H O R_ald product Syn-Aldol Product (High d.r.) ts->product Leads to enolate Z-Boron Enolate enolate->ts Forms chair-like TS aldehyde Aldehyde (RCHO) aldehyde->ts Attacks from less-hindered face

Figure 2. Simplified transition state for the Evans syn-aldol reaction.

This compound: A Gateway to Anti-Aldol Products

In stark contrast, the 2-thioxo-4-oxazolidinone auxiliary is a powerful tool for achieving anti-diastereoselectivity. While the exact mechanism can vary depending on the Lewis acid used (e.g., TiCl₄, MgBr₂), the change from a C=O to a C=S group alters the chelating properties and steric environment of the transition state.[5][6] For instance, with certain titanium enolates, the transition state is believed to be more open or distorted from the ideal chair conformation, reversing the facial bias and favoring the formation of the anti-aldol adduct.[7] This complementary selectivity makes the thio-auxiliary an invaluable asset for synthesizing polyketide natural products and other complex molecules where anti stereocenters are required.

Comparative Performance Data

The choice of auxiliary is ultimately guided by the desired stereochemical outcome. The following table summarizes typical results for propionate aldol reactions with a representative aldehyde (isobutyraldehyde), highlighting the distinct and complementary nature of the two auxiliaries.

Auxiliary SystemLewis AcidTypical Diastereomeric Ratio (syn:anti)Yield (%)Reference
Evans' Oxazolidinone Bu₂BOTf, Et₃N>99:1~90-95%[1]
Thio-oxazolidinone TiCl₄, (-)-Sparteine1:99~85-95%[7]

Practical Workflow: From Acylation to Cleavage

Beyond stereoselectivity, the practical aspects of using a chiral auxiliary—attachment, reaction, and cleavage—are critical for its adoption in a synthesis campaign.

Asymmetric_Synthesis_Workflow cluster_workflow General Chiral Auxiliary Workflow Start Carboxylic Acid (R-COOH) Acylation 1. Acylation (Attach Auxiliary) Start->Acylation N_Acyl N-Acyl Auxiliary Intermediate Acylation->N_Acyl Asymmetric_Rxn 2. Asymmetric Reaction (e.g., Aldol, Alkylation) N_Acyl->Asymmetric_Rxn Product_Attached Diastereomerically Enriched Product Asymmetric_Rxn->Product_Attached Cleavage 3. Cleavage (Remove Auxiliary) Product_Attached->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Aux_Recovery Recovered Auxiliary Cleavage->Aux_Recovery Recycle

Figure 3. Standard workflow for employing a chiral auxiliary in asymmetric synthesis.
Step 1: N-Acylation (Auxiliary Attachment)

Both auxiliaries are typically acylated using the corresponding acyl chloride or by forming a mixed anhydride from the carboxylic acid. The procedure is generally robust for both systems.

Protocol: General N-Acylation

  • Dissolve the chiral auxiliary (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Add a base, such as triethylamine (1.5 eq.) or for less reactive systems, n-butyllithium (1.05 eq.) at -78 °C.

  • Slowly add the acyl chloride (1.1 eq.) or a pre-formed mixed anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours until completion (monitored by TLC).

  • Work up the reaction by quenching with aqueous NH₄Cl, extracting with an organic solvent, and purifying by column chromatography.

Step 2: The Asymmetric Reaction (e.g., Aldol)

This is the key stereochemistry-defining step. The protocols differ significantly, particularly in the choice of Lewis acid and base, to achieve their respective selectivities.

Protocol: Evans' Syn-Aldol Reaction [1]

  • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ and cool to 0 °C.

  • Add di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.). Stir for 30-60 minutes.

  • Cool the reaction to -78 °C and add the aldehyde (1.2 eq.) dropwise.

  • Stir at -78 °C for 1-2 hours, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Extract the product and purify by chromatography.

Protocol: Thio-oxazolidinone Anti-Aldol Reaction [7]

  • Dissolve the N-acyl thioxo-oxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ and cool to 0 °C.

  • Add titanium(IV) chloride (1.1 eq.) and stir for 5 minutes.

  • Add (-)-sparteine (1.1 eq.) dropwise and stir for 1 hour at 0 °C.

  • Cool the deep red solution to -78 °C and add the aldehyde (1.2 eq.).

  • Stir for 2-4 hours at -78 °C.

  • Quench with saturated aqueous NH₄Cl, extract the product, and purify by chromatography.

Step 3: Auxiliary Cleavage

The final step involves removing the auxiliary to unveil the chiral product. The conditions must be chosen carefully to avoid epimerization or degradation of the product. While many cleavage methods work for both systems, the thio-auxiliary can sometimes be more robust, allowing for a wider range of conditions. Conversely, its removal can occasionally be more challenging.

Common Cleavage Methods:

ReagentProduct FormedTypical ConditionsNotes
LiOH / H₂O₂ Carboxylic AcidTHF/H₂O, 0 °CMild and common for Evans' auxiliary.
LiBH₄ Primary AlcoholEt₂O or THF, 0 °CReductive cleavage.
LiAlH₄ Primary AlcoholEt₂O or THF, 0 °C to RTMore powerful reductive cleavage.
Me₂Al-OMe Methyl EsterTHF, -78 °C to RTMild conversion to ester.
LiOBn Benzyl EsterTHF, 0 °CForms a benzyl ester directly.

Conclusion: A Choice Dictated by Design

Neither auxiliary is universally "better"; they are complementary tools designed for different strategic purposes.

  • Evans' oxazolidinones remain the undisputed choice for generating syn -aldol products with exceptionally high levels of diastereoselectivity. Their behavior is well-documented, making them a reliable and predictable option for many synthetic routes.[8][9]

  • This compound and related thio-auxiliaries are the premier choice when the target molecule requires an anti -aldol fragment. They provide a powerful and highly selective pathway to the opposite diastereomer, an outcome that is difficult to achieve with standard Evans auxiliaries.[6]

The decision rests on the specific stereochemical configuration required by the synthetic target. By understanding the fundamental structural differences and the resulting mechanistic divergences, researchers can confidently select the appropriate auxiliary to master the art of asymmetric induction.

References

  • Evans, D. A., et al. (1981). Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Chem-Station International Edition. (2014). Evans Aldol Reaction. Chem-Station. [Link]

  • Bhamboo, P., Bera, S., & Mondal, D. (2021). TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis. ChemistrySelect, 6(40), 10839-10858. [Link]

  • Evans, D. A., et al. (2002). Diastereoselective Magnesium Halide–Catalyzed anti-Aldol Reactions of Chiral N-Acyloxazolidinones. Journal of the American Chemical Society, 124(3), 392-393. [Link]

  • Crimmins, M. T., & She, J. (2002). Practical and highly selective oxazolidinethione-based asymmetric acetate aldol reactions with aliphatic aldehydes. Organic Letters, 4(13), 2253–2256. [Link]

  • Mondal, D. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 5(118), 97365-97385. [Link]

  • Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-Ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (-)-Cytoxazone. Molecules, 26(3), 597. [Link]

  • Cruz-Gregorio, S., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(2). [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Asymmetric aldol reaction and its probable mechanism. [Link]

  • University of Liverpool. (n.d.). Enantioselective Synthesis. Chem 202 lecture notes. [Link]

  • ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary‐based asymmetric methodology. [Link]

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A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

In the landscape of modern organic synthesis, the aldol reaction stands as a cornerstone for carbon-carbon bond formation.[1] Its ability to construct complex molecular architectures from simpler carbonyl compounds is unparalleled. However, the reaction's true power is only fully realized when the stereochemical outcome can be precisely controlled. The formation of up to two new stereocenters necessitates a robust strategy to favor the desired stereoisomer, a challenge elegantly addressed through the use of chiral auxiliaries.[1][2]

This guide provides an in-depth comparison of three widely adopted classes of chiral auxiliaries for asymmetric aldol reactions: Evans' Oxazolidinones, SAMP/RAMP Hydrazones, and Pseudoephedrine Amides. We will dissect their mechanisms, present performance data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic endeavors.

Section 1: Evans' Oxazolidinone Auxiliaries: The Gold Standard for Diastereocontrol

Developed by David A. Evans and his research group, oxazolidinone-based chiral auxiliaries have become a benchmark for reliable and highly stereoselective aldol reactions.[2][3][4] These auxiliaries, derived from readily available amino acids like valine and phenylalanine, offer predictable and exceptional control over the formation of syn-aldol products.[3]

Mechanism of Action

The remarkable stereoselectivity of the Evans aldol reaction stems from the formation of a well-defined, chair-like six-membered transition state.[3][4][5] The process begins with the N-acylation of the chiral oxazolidinone. Treatment with a Lewis acid, typically a boron triflate, and a hindered base generates a Z-enolate.[3][4] This specific enolate geometry is crucial for the subsequent stereochemical outcome.[5]

The bulky substituent on the oxazolidinone (e.g., isopropyl or benzyl group) effectively shields one face of the enolate. Consequently, the incoming aldehyde can only approach from the less sterically hindered face.[5] The chelation of the boron atom to both the enolate oxygen and the carbonyl oxygen of the auxiliary locks the transition state into a rigid conformation, minimizing dipole-dipole repulsions and leading to the preferential formation of the syn-aldol adduct.[3][5]

Evans_Transition_State Evans Aldol Zimmerman-Traxler Transition State cluster_ts B B O1 O B->O1 B->O1 Ald_O O B->Ald_O C1 C O1->C1 O1->C1 O2 O C2 C C1->C2 C1->C2 C_R1 C1->C_R1 N_Aux N C2->N_Aux Ald_C C C2->Ald_C C2->Ald_C C_Aux_CO C O_Aux O C_Aux_CO->O_Aux N_Aux->C_Aux_CO C_Aux_alpha C N_Aux->C_Aux_alpha C_Aux_beta C C_Aux_alpha->C_Aux_beta R_Aux R_Aux C_Aux_alpha->R_Aux Ald_O->B Ald_C->Ald_O Ald_C->Ald_O Ald_H H Ald_C->Ald_H Ald_R2 Ald_C->Ald_R2

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Performance Data

Evans' auxiliaries consistently deliver high levels of diastereoselectivity, often exceeding 99:1, and excellent enantioselectivity.

Enolate Source (R¹)Aldehyde (R²)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (e.e.)Yield (%)
PropionylIsobutyraldehyde>99:1>99%85%
PropionylBenzaldehyde>99:1>99%89%
AcetylPropionaldehyde95:592%80%

Data compiled from representative literature examples.

Experimental Protocol: Synthesis of a syn-Aldol Adduct
  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add propionyl chloride (1.1 eq) and stir for 1 hour. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Enolate Formation: Dissolve the N-propionyl imide (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C. Add dibutylboron triflate (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir for 30 minutes.

  • Aldol Addition: Add the desired aldehyde (1.5 eq) dropwise to the enolate solution at -78 °C. Stir for 2 hours, then warm to 0 °C over 1 hour.

  • Workup: Quench the reaction with a pH 7 phosphate buffer. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over MgSO₄, and concentrate in vacuo. The crude product is purified by flash column chromatography.

  • Auxiliary Cleavage: The auxiliary can be removed under various conditions to yield different functional groups. For example, treatment with lithium hydroxide and hydrogen peroxide affords the carboxylic acid.[6][7][8] Reductive cleavage with agents like lithium borohydride yields the primary alcohol.[6]

Advantages and Limitations

Advantages:

  • Exceptional and predictable diastereoselectivity for syn-aldol products.[3][5]

  • The chiral auxiliary is often recoverable.[6]

  • The methodology is robust and has been successfully applied to the synthesis of numerous complex natural products.[2][3]

  • A variety of cleavage methods allow access to different functional groups (acids, alcohols, esters).[6]

Limitations:

  • Requires stoichiometric amounts of the chiral auxiliary.

  • Cleavage of the auxiliary can sometimes require harsh conditions, which may not be compatible with sensitive substrates.

  • The synthesis of "non-Evans syn" or anti-aldol products requires different reagents and conditions, which can be less reliable.[3]

Section 2: SAMP/RAMP Hydrazones: A Gateway to Enantioselective α-Alkylation and Aldol Reactions

Developed by Dieter Enders and E.J. Corey, the SAMP/RAMP hydrazone methodology provides a powerful alternative for asymmetric synthesis, particularly for the α-alkylation of ketones and aldehydes.[9] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from L-proline and D-glutamic acid, respectively.[2]

Mechanism of Action

The reaction proceeds through the formation of a chiral hydrazone by condensation of the carbonyl compound with SAMP or RAMP.[9] Deprotonation with a strong base, typically lithium diisopropylamide (LDA), generates a lithium azaenolate.[9][10] The stereoselectivity of the subsequent reaction with an electrophile (an alkyl halide or an aldehyde) is controlled by the chiral auxiliary. The methoxymethyl side chain chelates to the lithium ion, creating a rigid, five-membered ring structure.[10] This conformation, combined with the steric bulk of the pyrrolidine ring, blocks one face of the azaenolate, directing the electrophile to the opposite face.[10]

SAMP_Transition_State SAMP/RAMP Azaenolate Alkylation cluster_ts Li Li⁺ N1 N Li->N1 O_aux O Li->O_aux C1 C N1->C1 N2 N Pyrrolidine Pyrrolidine Ring N2->Pyrrolidine C2 C C1->C2 R1 C1->R1 C2->N2 R2 C2->R2 C_aux1 C C_aux2 C C_aux1->C_aux2 C_aux2->O_aux Me_aux Me O_aux->Me_aux Pyrrolidine->C_aux1 E E⁺ E->C1

Caption: Chelation-controlled transition state in SAMP/RAMP chemistry.

Performance Data

SAMP/RAMP hydrazones are renowned for achieving very high enantiomeric excesses in α-alkylation reactions. Their application in aldol reactions also provides good to excellent stereocontrol.

Carbonyl CompoundElectrophileDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Yield (%)
CyclohexanoneMethyl Iodide->95%85%
PropanalBenzyl Bromide->96%78%
AcetoneBenzaldehyde90:10 (syn:anti)92% (syn)75%

Data compiled from representative literature examples.

Experimental Protocol: Asymmetric Aldol Reaction
  • Hydrazone Formation: A mixture of the ketone (1.0 eq) and SAMP (1.1 eq) in an appropriate solvent (e.g., cyclohexane) with a catalytic amount of p-toluenesulfonic acid is heated at reflux with a Dean-Stark trap until no more water is collected.[11] The solvent is removed, and the crude hydrazone is purified.

  • Azaenolate Formation: The purified hydrazone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. tert-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 2 hours.[11]

  • Aldol Addition: The aldehyde (1.2 eq) is added to the azaenolate solution at -78 °C. The reaction is stirred for 3-4 hours at this temperature.

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is warmed to room temperature and extracted with diethyl ether. The combined organic layers are dried and concentrated.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by ozonolysis or hydrolysis.[2][12] Mild oxidative cleavage using reagents like sodium perborate or selenium dioxide with hydrogen peroxide can also be employed, which is beneficial for sensitive substrates.[11][13]

Advantages and Limitations

Advantages:

  • Excellent enantioselectivity for a wide range of ketones and aldehydes.

  • Both enantiomers of the product are accessible by simply choosing between SAMP and RAMP.

  • The auxiliary is recoverable.

Limitations:

  • The formation of the hydrazone can sometimes be challenging for sterically hindered ketones.

  • Cleavage of the hydrazone can be problematic. Ozonolysis is effective but not compatible with all functional groups. Hydrolytic methods can sometimes lead to racemization or side reactions like dehydration of the aldol product.[11][13]

  • The method is primarily used for α-alkylation; its application in aldol reactions is less general than Evans' method.

Section 3: Pseudoephedrine Amides: A Practical and Economical Choice

Introduced by Andrew G. Myers, pseudoephedrine serves as a practical and cost-effective chiral auxiliary.[14][15][16] Derived from the readily available and inexpensive natural product, it provides a highly effective means for the asymmetric alkylation of carboxylic acid derivatives, which can then be converted to various chiral products.[17][18]

Mechanism of Action

The methodology begins with the formation of an amide between pseudoephedrine and a carboxylic acid.[2] Deprotonation with a strong, non-nucleophilic base like LDA generates a Z-enolate.[15] The key to the high diastereoselectivity is the formation of a rigid, internally chelated lithium enolate. The lithium cation is coordinated to both the enolate oxygen and the oxygen of the pseudoephedrine hydroxyl group. This chelation, along with the steric hindrance provided by the methyl and phenyl groups of the auxiliary, effectively blocks one face of the enolate, directing the incoming electrophile to the other.[2] The addition of lithium chloride is often crucial, as it breaks up enolate aggregates, leading to a more reactive and selective monomeric species.[15]

Myers_Transition_State Myers Pseudoephedrine Amide Enolate cluster_ts Li Li⁺ O_enolate O Li->O_enolate O_aux O Li->O_aux C1 C O_enolate->C1 C2 C C1->C2 N_aux N C1->N_aux R1 C2->R1 C_alpha_aux C N_aux->C_alpha_aux Me_N_aux Me N_aux->Me_N_aux C_beta_aux C C_alpha_aux->C_beta_aux Me_C_aux Me C_alpha_aux->Me_C_aux C_beta_aux->O_aux Ph_aux Ph C_beta_aux->Ph_aux E E⁺ E->C2

Caption: Internally chelated lithium enolate of a pseudoephedrine amide.

Performance Data

While this methodology is primarily for alkylation, the resulting α-substituted products are precursors for aldol-type structures. The diastereoselectivity of the initial alkylation is typically very high.

Carboxylic Acid DerivativeAlkyl HalideDiastereomeric RatioYield (%)
PropionamideBenzyl Bromide>98:295%
ButyramideEthyl Iodide>97:392%
PhenylacetamideMethyl Iodide>98:290%

Data compiled from representative literature examples.

Experimental Protocol: Asymmetric Alkylation
  • Amide Formation: Pseudoephedrine (1.0 eq) is reacted with an acyl chloride or anhydride (1.1 eq) in the presence of a base like pyridine or triethylamine in CH₂Cl₂ to form the corresponding amide.

  • Enolate Formation and Alkylation: The pseudoephedrine amide (1.0 eq) and anhydrous LiCl (5-6 eq) are dissolved in anhydrous THF. The solution is cooled to -78 °C, and LDA (1.05 eq) is added slowly. The mixture is allowed to warm to 0 °C and stirred for 1 hour. The reaction is then re-cooled to -78 °C, and the alkyl halide (1.2 eq) is added. The reaction is allowed to warm slowly to room temperature overnight.

  • Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved to yield various functional groups.[18] Acidic or basic hydrolysis provides the carboxylic acid.[18] Addition of an organolithium or Grignard reagent, followed by an aqueous workup, furnishes the corresponding ketone.[17]

Advantages and Limitations

Advantages:

  • The chiral auxiliary is inexpensive and readily available in both enantiomeric forms.[16]

  • The alkylated amide products are often highly crystalline, facilitating purification by recrystallization.

  • The auxiliary can be removed under relatively mild conditions to give a variety of products (acids, ketones, alcohols).[17][18]

  • High diastereoselectivities are achieved for a broad range of substrates.[19]

Limitations:

  • The methodology is an indirect approach to aldol products, requiring a two-step sequence (alkylation, then conversion to a carbonyl compound for subsequent aldol reaction).

  • The use of pseudoephedrine is regulated in many regions due to its potential for illicit use, which can pose logistical challenges.[20]

Section 4: Comparative Analysis and Selection Guide

Choosing the optimal chiral auxiliary depends on a multitude of factors including the desired stereochemical outcome, the nature of the substrates, the scale of the reaction, and practical considerations like cost and ease of handling.

Head-to-Head Comparison
FeatureEvans' OxazolidinoneSAMP/RAMP HydrazonePseudoephedrine Amide
Primary Application syn-Aldol Reactionsα-Alkylationα-Alkylation
Stereocontrol Excellent DiastereoselectivityExcellent EnantioselectivityExcellent Diastereoselectivity
Predictability Highly predictable for synHighly predictableHighly predictable
Cost Moderate to HighHighLow
Ease of Auxiliary Removal Variable (can be harsh)Can be difficult/harshGenerally mild
Product Versatility High (acid, alcohol, ester)Moderate (ketone, aldehyde)High (acid, ketone, alcohol)
Substrate Scope BroadBroadBroad for alkylation
Practical Issues Stoichiometric useOzonolysis limitationsRegulatory restrictions
Decision-Making Flowchart

Decision_Flowchart start Start: Need for Asymmetric Aldol or equivalent q1 Is the primary goal a direct syn-aldol reaction? start->q1 evans Use Evans' Oxazolidinone q1->evans Yes q2 Is the primary goal α-alkylation of a ketone/aldehyde? q1->q2 No samp Use SAMP/RAMP Hydrazone q2->samp Yes q3 Is cost a major constraint and is the target an α-alkylated acid/ketone? q2->q3 No myers Use Pseudoephedrine Amide q3->myers Yes reconsider Re-evaluate synthetic route or consider catalytic asymmetric methods q3->reconsider No

Caption: Flowchart for selecting a chiral auxiliary.

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones remain the preeminent choice for direct, highly diastereoselective syn-aldol additions. For enantioselective α-alkylation of carbonyls, the SAMP/RAMP hydrazone methodology offers unparalleled control. Myers' pseudoephedrine amides provide a practical, economical, and highly selective alternative for generating α-chiral carboxylic acid derivatives and ketones. By understanding the mechanistic underpinnings, performance capabilities, and practical limitations of each system, researchers can strategically select the most effective tool to achieve their synthetic objectives with precision and efficiency.

References

  • Evans Aldol Reaction | Chem-Station Int. Ed. Available at: [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland. Available at: [Link]

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  • An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - NIH. Available at: [Link]

  • Evans aldol ppt | PPTX - Slideshare. Available at: [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. Available at: [Link]

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ACS Figshare. Available at: [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary - ResearchGate. Available at: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF - ResearchGate. Available at: [Link]

  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE - MIT. Available at: [Link]

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  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog. Available at: [Link]

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A Comparative Guide to the Efficacy of 3-Ethyl-2-thioxo-4-oxazolidinone and Other Sulfur-Containing Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis. Chiral auxiliaries are a powerful and reliable tool in this endeavor, guiding the stereochemical outcome of reactions to afford a desired stereoisomer. Among the diverse array of chiral auxiliaries, sulfur-containing variants have emerged as highly effective scaffolds, often demonstrating superior performance compared to their more traditional oxygen-based counterparts. This guide provides an in-depth technical comparison of the efficacy of 3-Ethyl-2-thioxo-4-oxazolidinone against other prominent sulfur-containing auxiliaries in key asymmetric transformations.

Introduction: The Advantage of Sulfur in Chiral Auxiliaries

The incorporation of a sulfur atom into the backbone of a chiral auxiliary, typically replacing a carbonyl oxygen, imparts unique electronic and steric properties that can significantly influence the course of a stereoselective reaction. The thione group in auxiliaries like this compound and thiazolidinethiones enhances the acidity of the α-proton of an attached N-acyl group, facilitating enolate formation. Furthermore, the larger atomic radius of sulfur compared to oxygen can lead to more defined steric hindrance, thereby improving facial discrimination in the approach of electrophiles.

This guide will delve into the practical applications of these principles, presenting a comparative analysis of this compound and other sulfur-containing auxiliaries in asymmetric alkylations, aldol reactions, and Michael additions.

Asymmetric Alkylation: Building Chiral Carbon Centers

Asymmetric alkylation of enolates derived from chiral auxiliaries is a fundamental method for the construction of stereogenic centers. The efficacy of the auxiliary is determined by its ability to direct the incoming electrophile to one face of the enolate.

While specific comparative data for the diastereoselective alkylation of N-acyl-3-ethyl-2-thioxo-4-oxazolidinone is not extensively tabulated in the literature, the performance of the broader class of N-acyloxazolidinones provides a strong benchmark. For instance, the alkylation of zirconium enolates of N-(arylacetyl)oxazolidinones has been shown to proceed with high diastereoselectivity, enabling the formation of quaternary carbon centers adjacent to a benzylic tertiary carbon[1].

The general mechanism for the diastereoselective alkylation of an N-acyloxazolidinone is depicted below. The chiral auxiliary, represented by the oxazolidinone ring, sterically blocks one face of the chelated (Z)-enolate, forcing the electrophile (E+) to approach from the less hindered face.

G cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage start N-Acyloxazolidinone enolate (Z)-Enolate (Chelated) start->enolate Deprotonation base Base (e.g., NaHMDS) base->enolate product Alkylated Product (New Stereocenter) enolate->product Facial Attack electrophile Electrophile (E+) electrophile->product final_product Enantiopure Carboxylic Acid Derivative product->final_product auxiliary Recovered Auxiliary product->auxiliary reagent Cleavage Reagent (e.g., LiOH/H2O2) reagent->final_product reagent->auxiliary

Asymmetric Alkylation Workflow

Asymmetric Aldol Reactions: A Powerful C-C Bond Forming Tool

The aldol reaction is one of the most powerful tools for carbon-carbon bond formation in organic synthesis. Chiral auxiliaries have been instrumental in controlling the stereochemical outcome of these reactions. It is in this arena that sulfur-containing auxiliaries have demonstrated a distinct advantage, particularly in acetate aldol reactions.

In contrast to oxazolidinone chiral auxiliaries, sulfur-based analogs have proven to be very effective in aldol-type reactions when the N-acyl group is an acetyl group[2]. The aldol condensation with an acetyl group was initially reported to proceed with high diastereoselectivity using a tin(II) Lewis acid[2]. Subsequent studies have shown that titanium tetrachloride in the presence of sparteine also affords the syn-acetyl product with high diastereoselectivity when using N-acetyl-4(S)-isopropylthiazolidinethione[2].

A comparative study on the conversion of syn-aldol adducts to oxazolidin-2-ones highlighted the superior reactivity of thiazolidinethione-derived precursors over their oxazolidinone and oxazolidinethione counterparts. This suggests that the electronic properties of the thiazolidinethione moiety facilitate subsequent transformations[2].

Table 1: Comparison of Auxiliaries in an Asymmetric Aldol/Curtius Reaction Sequence

Chiral Auxiliary on AdductReagentProduct Conversion (%)
Evans OxazolidinoneBu₃SnN₃< 2
OxazolidinethioneBu₃SnN₃13
Thiazolidinethione Bu₃SnN₃ 57
Thiazolidinethione Me₃SiN₃ 89

Data adapted from a study on the synthesis of oxazolidin-2-ones[2].

The data clearly indicates that the thiazolidinethione auxiliary leads to significantly higher product conversion in this particular transformation, underscoring the potential advantages of sulfur-containing auxiliaries.

G start N-Acyl Sulfur-Containing Auxiliary enolate Titanium Enolate start->enolate Enolization lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->enolate base Base (e.g., DIPEA) base->enolate adduct Syn-Aldol Adduct enolate->adduct Diastereoselective Addition aldehyde Aldehyde (R'CHO) aldehyde->adduct

Asymmetric Aldol Reaction Workflow
Experimental Protocol: Asymmetric Aldol Addition with a Thiazolidinethione Auxiliary

The following is a representative protocol for an asymmetric aldol addition using a thiazolidinethione auxiliary, adapted from the literature[2]:

  • A solution of the N-acylthiazolidinethione (1.0 equiv.) in dichloromethane (0.1 M) is cooled to 0 °C.

  • Titanium(IV) chloride (1.1 equiv., 1.0 M in CH₂Cl₂) is added, and the mixture is stirred for 30 minutes at 0 °C.

  • N,N-Diisopropylethylamine (2.5 equiv.) is added dropwise, and the resulting mixture is stirred for 2 hours at 0 °C to form the titanium enolate.

  • The corresponding aldehyde (1.2 equiv.) is added, and the reaction is stirred at 0 °C for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to yield the syn-aldol adduct.

Asymmetric Michael Additions: Conjugate Carbon-Heteroatom Bond Formation

The Michael addition, or conjugate addition, is a versatile reaction for the formation of carbon-carbon and carbon-heteroatom bonds. Chiral auxiliaries can effectively control the stereochemistry of the newly formed stereocenter. Sulfur-containing auxiliaries can act as nucleophiles in Michael additions to N-enoyl imides[2]. The conjugate addition of thiazolidinethiones and oxazolidinethiones to N-crotonylthiazolidinethiones and -oxazolidinethiones has been observed to proceed with high diastereoselectivity in the presence of excess triethylamine[2].

Furthermore, catalytic asymmetric conjugate additions of alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones have been successfully developed using bifunctional catalysts, providing a valuable method for the synthesis of optically active chiral sulfur compounds[3][4].

G acceptor N-Enoyl Chiral Auxiliary (Michael Acceptor) adduct Michael Adduct (New Stereocenter) acceptor->adduct nucleophile Nucleophile (Nu-H) nucleophile->adduct Conjugate Addition base Base base->nucleophile activates

Asymmetric Michael Addition

Conclusion

Sulfur-containing chiral auxiliaries, including this compound and its structural relatives, represent a powerful class of tools for the stereocontrolled synthesis of complex molecules. Their unique electronic and steric properties often lead to enhanced reactivity and diastereoselectivity compared to traditional oxazolidinone auxiliaries, particularly in challenging transformations such as acetate aldol reactions. While more direct comparative studies are needed to fully delineate the specific advantages of this compound across a broader range of reactions, the existing body of evidence strongly supports the continued exploration and application of sulfur-containing auxiliaries in the pursuit of efficient and highly selective asymmetric syntheses. The ease of preparation, high degree of stereocontrol, and often straightforward removal make these auxiliaries a valuable asset for researchers in both academic and industrial settings.

References

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  • Oxazolidines as intermediates in the asymmetric synthesis of 3- and 1,3-disubstituted tetrahydroisoquinolines. ResearchGate. [Link]

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  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]

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A Comparative Guide to the Synthesis of 3-Ethyl-2-thioxo-4-oxazolidinone: Microwave-Assisted versus Conventional Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-Ethyl-2-thioxo-4-oxazolidinone scaffold is a cornerstone in medicinal chemistry, forming the core of various therapeutic agents. The efficiency of its synthesis is therefore a critical factor in the drug discovery and development pipeline. This guide provides an in-depth comparison of microwave-assisted and conventional synthesis methodologies for this important heterocyclic compound, offering experimental insights and data to inform your selection of the most appropriate technique.

The Synthetic Landscape: An Overview

The synthesis of this compound typically proceeds through the cyclization of an open-chain precursor. A common and effective strategy involves the reaction of ethyl chloroacetate with ethyl isothiocyanate, followed by intramolecular cyclization of the resulting intermediate. The key difference between the conventional and microwave-assisted approaches lies in the mode of energy input, which profoundly impacts reaction kinetics and outcomes.

The Underlying Chemistry: A Mechanistic Perspective

The formation of the 2-thioxo-4-oxazolidinone ring from ethyl chloroacetate and an isothiocyanate is a two-step process. The initial step is a nucleophilic substitution where the isothiocyanate reacts with ethyl chloroacetate to form an intermediate, ethyl 2-(ethylcarbamothioylthio)acetate. The subsequent and rate-determining step is an intramolecular cyclization. This cyclization is believed to proceed via an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon of the ester group, with the subsequent elimination of ethanol to yield the final product.

Caption: General reaction mechanism for the synthesis of this compound.

Head-to-Head Comparison: Microwave-Assisted vs. Conventional Synthesis

The primary advantages of microwave-assisted organic synthesis (MAOS) are dramatically reduced reaction times and often-improved yields.[1][2][3] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation, which can lead to higher reaction temperatures and accelerated reaction rates. In contrast, conventional heating relies on thermal conduction, which can result in uneven temperature distribution and longer reaction times.

ParameterMicrowave-Assisted SynthesisConventional Synthesis
Reaction Time MinutesHours
Yield Generally HigherGenerally Lower
Temperature Control Precise and uniformLess precise, potential for hotspots
Energy Efficiency HighLow
Scalability Can be challenging for large scaleWell-established for large scale
Equipment Specialized microwave reactorStandard laboratory glassware

Experimental Protocols

The following protocols are representative examples for the synthesis of this compound using both microwave-assisted and conventional methods.

Microwave-Assisted Synthesis Protocol

This protocol is adapted from established methods for the microwave-assisted synthesis of related oxazolidine-2-thiones.[4][5]

Materials:

  • Ethyl chloroacetate

  • Ethyl isothiocyanate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a 10 mL microwave reaction vessel, combine ethyl chloroacetate (1.0 mmol), ethyl isothiocyanate (1.2 mmol), and potassium carbonate (1.5 mmol).

  • Add 5 mL of acetonitrile to the vessel.

  • Seal the vessel and place it in a CEM Focused Microwave Discover reactor.

  • Irradiate the mixture at 120°C for 10 minutes with a power of 150 W.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Microwave_Synthesis_Workflow start Start reactants Mix Reactants: - Ethyl chloroacetate - Ethyl isothiocyanate - K₂CO₃ - Acetonitrile start->reactants microwave Microwave Irradiation (120°C, 10 min, 150W) reactants->microwave cool Cool to Room Temperature microwave->cool filter Filter to Remove K₂CO₃ cool->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography evaporate->purify product This compound purify->product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Conventional Synthesis Protocol

This protocol is based on established conventional methods for the synthesis of 2-thioxo-4-thiazolidinones, which share a similar reaction mechanism.[6]

Materials:

  • Ethyl chloroacetate

  • Ethyl isothiocyanate

  • Triethylamine (Et₃N)

  • Dioxane

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl chloroacetate (10 mmol) and ethyl isothiocyanate (12 mmol) in 50 mL of dioxane.

  • Add triethylamine (15 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 101°C) and maintain for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound.

Conventional_Synthesis_Workflow start Start reactants Mix Reactants: - Ethyl chloroacetate - Ethyl isothiocyanate - Triethylamine - Dioxane start->reactants reflux Reflux for 8 hours reactants->reflux cool Cool to Room Temperature reflux->cool quench Pour into Ice-Water cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify product This compound purify->product

Caption: Workflow for the conventional synthesis of this compound.

Concluding Remarks for the Practicing Scientist

The choice between microwave-assisted and conventional synthesis for this compound depends on the specific needs of the laboratory. For rapid synthesis, optimization of reaction conditions, and small-scale production for screening purposes, the microwave-assisted method is demonstrably superior, offering significant time savings and potentially higher yields. For large-scale production where established and well-understood protocols are paramount, conventional heating remains a viable and reliable option. However, the clear advantages in efficiency and speed are driving a paradigm shift towards the broader adoption of microwave-assisted synthesis in modern drug discovery and development.

References

  • Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. International Journal of ChemTech Research. [Link]

  • Morales-Nava, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8803-8814. [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistryOpen. [Link]

  • Rapid Microwave-Assisted Synthesis of 3-Substituted 4-Thioxo-oxazolidin-2-ones. ResearchGate. [Link]

  • Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. ResearchGate. [Link]

  • Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. Molecular Diversity. [Link]

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. [Link]

  • Morales-Nava, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. National Institutes of Health. [Link]

  • Synthesis of Oxazolidinones by a Hypervalent Iodine Mediated Cyclization of N-Allylcarbamates. ARKAT USA, Inc.. [Link]

  • Dithiocarbamate Group Transfer Cyclization Reactions of Carbamoyl Radicals under “Tin-Free” Conditions. Wiley Online Library. [Link]

  • Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo-2-Substituted Thiazolidin-3-yl) Acetamide derivatives. International Journal of ChemTech Research. [Link]

  • Microwave-Assisted Synthesis of 1,3-Thiazolidin-4-ones and 2-Aryl-1,3-oxathiolan-5-ones. Bentham Science. [Link]

  • Synthesis, characterization and in vitro antimicrobial activity of novel 2-thioxo-4-thiazolidinones and 4,4'-bis(2-thioxo-4-thiazolidinone-3-yl)diphenylsulfones. European Journal of Medicinal Chemistry. [Link]

  • This compound. Chemical Point. [Link]

  • Novel Synthetic Strategy of Cyclic Dithiocarbamates Catalyzed by Triton-B. ResearchGate. [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ARKAT USA, Inc.. [Link]

  • Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. ResearchGate. [Link]

  • tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates. Thieme. [Link]

  • Benzopyrones. Part 23. Cyclization of o-amino carboxamides and related compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Products of 3-Ethyl-2-thioxo-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Stereochemical Purity

In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, relies on a toolkit of sophisticated methods. Among these, the use of chiral auxiliaries remains a robust and predictable strategy for inducing stereoselectivity.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.[2] After the desired stereocenter is set, the auxiliary is cleaved, ideally to be recovered and reused.

This guide focuses on a specific, yet highly effective, class of sulfur-containing chiral auxiliaries related to the famed Evans oxazolidinones: the 2-thioxo-4-oxazolidinones, exemplified by 3-Ethyl-2-thioxo-4-oxazolidinone. The presence of the thiocarbonyl group (C=S) modifies the electronic properties and chelating ability of the auxiliary, offering unique advantages and, in some cases, complementary stereochemical outcomes compared to its oxo-analogs.[3][4]

Accurate determination of the enantiomeric excess (ee), a measure of the stereochemical purity of the final product, is the ultimate validation of any asymmetric synthesis. This guide provides an in-depth comparison of the primary methodologies for determining the ee of products synthesized using this compound, grounded in experimental data and established protocols.

Core Principles of Stereochemical Analysis

The determination of stereochemical purity when using a chiral auxiliary is a two-stage process.

  • Determination of Diastereomeric Excess (d.e.): The initial product of the asymmetric reaction is a pair of diastereomers—the chiral auxiliary covalently bonded to the newly formed stereocenter(s). The ratio of these diastereomers, or diastereomeric excess (d.e.), can often be determined directly on the crude or purified mixture using standard analytical techniques like high-field Nuclear Magnetic Resonance (NMR) spectroscopy or achiral chromatography.[2]

  • Determination of Enantiomeric Excess (e.e.): Once the auxiliary is cleaved, a pair of enantiomers is produced. Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required to differentiate and quantify them. The most prevalent and reliable methods are Chiral High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy using Chiral Solvating Agents (CSAs).

The overall workflow is a critical concept: the d.e. of the intermediate directly correlates to the e.e. of the final product, assuming a clean, stereochemically conservative cleavage of the auxiliary.

Asymmetric Synthesis Workflow sub Substrate + This compound reaction Asymmetric Reaction (e.g., Aldol Addition) sub->reaction diastereomers Diastereomeric Mixture (Product-Auxiliary Adduct) reaction->diastereomers analysis1 d.e. Analysis (NMR, Achiral HPLC) diastereomers->analysis1 Direct Analysis cleavage Auxiliary Cleavage diastereomers->cleavage enantiomers Enantiomeric Mixture (Final Product) cleavage->enantiomers analysis2 e.e. Determination (Chiral HPLC, Chiral NMR) enantiomers->analysis2

Figure 1: Overall workflow from asymmetric reaction to final enantiomeric excess (e.e.) determination.

Methodology I: Diastereomeric Excess (d.e.) Determination by ¹H NMR Spectroscopy

Before cleaving the auxiliary, high-field ¹H NMR spectroscopy is the most direct method to assess the success of the asymmetric transformation. The diastereomers formed are distinct chemical entities and will, in a sufficiently strong magnetic field (≥400 MHz recommended), exhibit at least some non-equivalent proton signals.

Causality Behind the Method: The different spatial arrangements of the two diastereomers cause subtle variations in the chemical environments of their respective protons. This results in distinct chemical shifts (δ) for corresponding protons, allowing for their independent integration. The ratio of these integrals directly reflects the diastereomeric ratio.

Experimental Protocol: ¹H NMR for d.e. Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product-auxiliary adduct in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum on a high-field spectrometer (e.g., 400 or 500 MHz).

    • Identify a clean, well-resolved proton signal that is unique to each diastereomer. Protons alpha to the carbonyl or on the auxiliary itself are often good candidates.

    • Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to guarantee accurate integration.

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and careful baseline correction to the spectrum.

    • Integrate the distinct signals corresponding to the major and minor diastereomers.

    • Calculate the diastereomeric ratio (d.r.) and diastereomeric excess (d.e.) using the following formulas:

      • d.r. = Integral_major / Integral_minor

      • d.e. (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100

Critical Step: Cleavage of the this compound Auxiliary

The removal of the auxiliary is a crucial step that must be high-yielding and free of racemization. A key advantage of thiazolidinethione and oxazolidinethione auxiliaries is that they are often more susceptible to nucleophilic attack than standard oxazolidinones, allowing for milder cleavage conditions.[1][4] The choice of reagent dictates the functionality of the final product.

Cleavage Methods cluster_0 Cleavage Reagent & Conditions cluster_1 Chiral Product start N-Acyl-Thioxo- oxazolidinone Adduct r1 LiBH₄ / H₂O THF, 0°C start:f0->r1 Reductive Cleavage r2 NaOMe / MeOH MeOH, 0°C start:f0->r2 Trans- esterification r3 LiOH / H₂O₂ THF/H₂O, 0°C start:f0->r3 Hydrolytic Cleavage p1 Primary Alcohol r1->p1 p2 Methyl Ester r2->p2 p3 Carboxylic Acid r3->p3

Figure 2: Common cleavage pathways for N-acyl thioxo-oxazolidinone adducts.
Protocol 1: Reductive Cleavage to a Chiral Primary Alcohol
  • Principle: Lithium borohydride (LiBH₄) is a mild reducing agent that selectively reduces the imide carbonyl to furnish the corresponding primary alcohol without affecting other ester or amide groups.[5]

  • Procedure:

    • Dissolve the N-acyl adduct in tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

    • Add a solution of LiBH₄ (2-4 equivalents) in THF dropwise.

    • Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.

    • Carefully quench the reaction with aqueous acid (e.g., 1 M HCl) or a saturated solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting chiral alcohol and the recovered auxiliary by flash column chromatography.

Protocol 2: Transesterification to a Chiral Methyl Ester
  • Principle: Alkoxides, such as sodium methoxide (NaOMe), are potent nucleophiles that attack the acyl carbonyl, displacing the auxiliary to form the corresponding ester. This method is exceptionally mild and efficient.[6]

  • Procedure:

    • Dissolve the N-acyl adduct in anhydrous methanol (MeOH) and cool to 0 °C.

    • Add a solution of sodium methoxide (e.g., 0.5 M in MeOH, 1.1 equivalents) dropwise.

    • Stir the reaction at 0 °C, typically for 30-60 minutes, until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

    • Perform a standard aqueous workup and purify the product by chromatography.

Methodology II: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess.[7][8] It involves separating the enantiomers on a chiral stationary phase (CSP). The differential interaction between each enantiomer and the CSP leads to different retention times, allowing for baseline separation and quantification.

Causality Behind the Method: The CSP creates a chiral environment within the column. As the enantiomeric mixture passes through, transient diastereomeric complexes are formed between the analytes and the CSP. The difference in stability of these complexes for the R and S enantiomers results in one being retained longer than the other.

Experimental Protocol: Chiral HPLC for e.e. Analysis of a β-Hydroxy Acid/Ester

This protocol is a representative starting point for aldol products. Optimization is almost always necessary.

  • System Setup:

    • Column: A polysaccharide-based column is a versatile first choice (e.g., Daicel Chiralpak® AD-H or Chiralcel® OD-H).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is standard for normal-phase separations. A typical starting gradient is 90:10 (Hexane:IPA). A small amount of trifluoroacetic acid (TFA, ~0.1%) is often added for acidic analytes to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation:

    • Prepare a stock solution of the purified, auxiliary-cleaved product in the mobile phase at a concentration of approximately 1 mg/mL.

    • If available, prepare a solution of the racemic material to identify the retention times of both enantiomers.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the racemic standard to confirm separation and determine retention times.

    • Inject the synthesized sample.

    • Integrate the peak areas for the major (A_major) and minor (A_minor) enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula:

      • e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100

Comparative Performance: this compound vs. Alternatives

The primary reason to select a thioxo-oxazolidinone auxiliary over a standard Evans oxazolidinone is its potential for complementary stereocontrol, particularly in titanium-mediated aldol reactions.[4][9] The choice of Lewis acid and base stoichiometry can dictate the chelation state of the enolate, leading to different facial selectivity.

FeatureThis compoundEvans Oxazolidinone (e.g., 4-Benzyl-2-oxazolidinone)Oppolzer's Sultam
Typical Reactions Aldol, Alkylation, Michael AdditionAldol, Alkylation, Diels-AlderAldol, Alkylation, Conjugate Addition
Key Advantage Tunable stereoselectivity (e.g., "Evans-syn" vs. "non-Evans-syn" aldol products).[4][9] Milder cleavage conditions.Highly predictable "Evans-syn" aldol products. Extensive literature precedent.High crystallinity of derivatives aids purification. Excellent stereocontrol.
Typical d.e./e.e. Very High (often >95% d.e.)[10]Very High (often >98% d.e.)Very High (often >98% d.e.)
Cleavage Conditions Mild (e.g., NaOMe/MeOH at 0°C; DIBAL-H).[6][9]Standard (LiOH/H₂O₂; LiBH₄). Can be harsh for sensitive substrates.[5]Standard (LiOH/H₂O₂; LiAlH₄).
Determination Method d.e. by ¹H NMR; e.e. by Chiral HPLC after cleavage.d.e. by ¹H NMR; e.e. by Chiral HPLC after cleavage.d.e. by ¹H NMR or X-ray; e.e. by Chiral HPLC.
Considerations Can provide access to diastereomers that are difficult to obtain with standard Evans auxiliaries.May require stronger Lewis acids (e.g., Boron triflates) for aldol reactions.Can be more expensive. The rigid camphor backbone offers less flexibility for tuning.

Summary and Recommendations

The use of this compound offers a powerful and flexible approach to asymmetric synthesis. Its true value lies not just in providing high levels of stereocontrol, but in its capacity to deliver complementary diastereomers compared to traditional Evans auxiliaries, expanding the synthetic chemist's toolbox.

Key Recommendations for Analysis:

  • Validate the Reaction First: Always determine the diastereomeric ratio of the product-auxiliary adduct by high-field ¹H NMR before proceeding. This is the quickest and most direct measure of the success of your asymmetric reaction.

  • Choose Cleavage Wisely: Select a cleavage protocol based on the desired final product and the stability of your molecule. The mild transesterification with NaOMe is often an excellent first choice for products destined for further elaboration.

  • Invest in Method Development for HPLC: Chiral HPLC is the definitive method for e.e. determination. Be prepared to screen different chiral columns (polysaccharide-based are a good start) and mobile phase compositions to achieve baseline separation. Always run a racemic standard if possible.

  • Trust but Verify: While the d.e. should translate directly to the e.e., it is best practice to confirm the e.e. of the final, cleaved product to ensure no racemization occurred during auxiliary removal or workup.

By following these guidelines and understanding the principles behind each step, researchers can confidently synthesize and validate the stereochemical purity of compounds derived from this versatile chiral auxiliary.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Crimmins, M. T., & Chaudhary, K. (2000). Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions. Organic Letters, 2(6), 775–777. [Link]

  • Nagao, Y., et al. (1981). New chiral recognition. Asymmetric synthesis of β-lactams by [2+2] cycloaddition using chiral tin(II) enolates. Journal of the American Chemical Society, 103(15), 4673-4675.
  • Crimmins, M. T., et al. (2005). Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins' and Evans' Aldol Reactions. Organic Letters, 7(16), 3581–3584. [Link]

  • Abiko, A. (2004). Evans Chiral Auxiliary. In Encyclopedia of Reagents for Organic Synthesis.
  • Palomo, C., et al. (2007). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. Angewandte Chemie International Edition, 46(48), 9281-9284. [Link]

  • Sanz-Cervera, J. F., et al. (2007). A mild procedure for the cleavage of N-acyl thiazolidinethiones. Tetrahedron Letters, 48(32), 5657-5660.
  • Crimmins, M. T., & McDougall, P. J. (2003). Anti-selective aldol reactions with titanium enolates of N-glycolyloxazolidinethiones. Organic Letters, 5(4), 591–594. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem Technical Documents.
  • Williams College Chemistry Department. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education, 85(5), 695. [Link]

  • Tummatorn, J., et al. (2017). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 22(9), 1543. [Link]

  • Sammakia, T., et al. (2005). Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. Journal of the American Chemical Society, 127(19), 6954–6955.
  • Sammakia, T., & Stangeland, E. L. (2000). Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent. The Journal of Organic Chemistry, 65(20), 6164-6169. [Link]

  • Canary, J. W., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 136(24), 8568–8571. [Link]

  • Anslyn, E. V., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 9(1), 108-115. [Link]

  • Zhu, D., et al. (2007). A General and Practical Route for the Synthesis of (R)- and (S)-β-Hydroxy Carboxylic Acids. Organic Letters, 9(13), 2561–2563. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Sanchez, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-842. [Link]

Sources

A Comparative Crystallographic Guide to 3-Ethyl-2-thioxo-4-oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the structural elucidation of novel compounds is paramount to understanding their biological activity and potential as therapeutic agents. The 4-oxazolidinone core, and its thio-substituted analogues, represent a class of heterocyclic compounds with a diverse range of pharmacological properties, including antibacterial and anticancer activities.[1] This guide provides a comprehensive comparative analysis of the X-ray crystallographic features of 3-Ethyl-2-thioxo-4-oxazolidinone derivatives, offering insights into their synthesis, solid-state conformation, and intermolecular interactions. This analysis is grounded in experimental data from closely related structures to provide a robust framework for researchers in the field.

The Significance of the 2-Thioxo-4-Oxazolidinone Scaffold

The 2-thioxo-4-oxazolidinone moiety is a privileged scaffold in drug discovery, conferring unique physicochemical properties that can enhance biological activity. The presence of the thioxo group, in place of a carbonyl, can significantly influence the molecule's electronic distribution, lipophilicity, and hydrogen bonding capabilities. These alterations can lead to improved target binding and pharmacokinetic profiles. Research has demonstrated that derivatives of 2-thioxo-oxazolidinones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.[2]

Synthesis and Crystallization: A Proven Protocol

The synthesis of this compound derivatives typically involves a multi-step process, culminating in the cyclization of an appropriate precursor. A general and effective method is the reaction of an N-ethyl-thiourea derivative with an α-haloacetyl halide.

Experimental Protocol: Synthesis and Crystallization
  • Synthesis of N-Ethylthiourea: Ethyl isothiocyanate is reacted with ammonia in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure to yield N-ethylthiourea.

  • Synthesis of this compound: N-ethylthiourea is reacted with an equimolar amount of chloroacetyl chloride in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. The reaction is typically carried out at low temperatures (0-5 °C) and then allowed to warm to room temperature.

  • Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.

  • Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol/water or acetone/hexane.

Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to prevent unwanted side reactions with the highly reactive chloroacetyl chloride. The low-temperature conditions help to control the exothermic reaction and improve the yield and purity of the product. The choice of solvent for crystallization is determined by the solubility of the compound and is optimized to promote the growth of well-ordered single crystals.

X-ray Crystallographic Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for X-ray Crystallography

Sources

Comparative study of cleavage reagents for 3-Ethyl-2-thioxo-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Cleavage Reagents for N-Acyl-2-thioxo-4-oxazolidinones

In the field of asymmetric synthesis, the predictable and efficient installation of stereocenters is paramount. Chiral auxiliaries, such as those based on the 2-oxazolidinone scaffold, have become indispensable tools for achieving high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[1][2] The 3-Ethyl-2-thioxo-4-oxazolidinone structure represents a class of these powerful directing groups. However, the ultimate success of any chiral auxiliary-mediated synthesis hinges on the final, crucial step: the cleavage of the auxiliary from the elaborated substrate. This cleavage must be high-yielding, free of racemization, and versatile enough to provide access to a range of desired functional groups.[2][3][4]

This guide provides a comprehensive comparative analysis of the most effective and widely used cleavage reagents for N-acyl derivatives of the 2-thioxo-4-oxazolidinone scaffold, analogous to the well-studied Evans auxiliaries. We will delve into the mechanistic underpinnings of each method, present comparative performance data, and provide detailed, field-proven protocols to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific applications.

The Critical Challenge: Selective N-Acyl Cleavage

The core structure of an N-acylated 2-thioxo-4-oxazolidinone contains two potentially reactive carbonyl groups: the exocyclic amide and the endocyclic thiocarbamate. The goal of a successful cleavage reaction is to selectively target the exocyclic N-acyl bond while leaving the auxiliary's core structure intact, allowing for its recovery and recycling.[4] The choice of reagent dictates not only the success of this selective cleavage but also the nature of the final product.

Chiral_Auxiliary_Workflow Substrate Substrate (e.g., Carboxylic Acid) Acylated_Aux N-Acylated Auxiliary Substrate->Acylated_Aux Acylation Auxiliary Chiral Auxiliary (this compound) Auxiliary->Acylated_Aux Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Acylated_Aux->Reaction Product_Attached Product-Auxiliary Adduct Reaction->Product_Attached Cleavage Cleavage Product_Attached->Cleavage Final_Product Enantiopure Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

A Comparative Analysis of Cleavage Pathways

The cleavage of the N-acyl group can be broadly categorized into three main transformations: hydrolysis to carboxylic acids, reduction to alcohols, and transesterification to esters. Each pathway is best suited for different synthetic targets and requires specific reagents and conditions.

Cleavage_Pathways cluster_products Cleavage Products Start N-Acyl-2-thioxo-4-oxazolidinone CarboxylicAcid Chiral Carboxylic Acid Start->CarboxylicAcid Hydrolysis (LiOOH, LiOH/H₂O₂) Alcohol Chiral Primary Alcohol Start->Alcohol Reduction (LiBH₄, LiAlH₄) Ester Chiral Ester Start->Ester Transesterification (NaOMe, LiOCH₂Ph)

Caption: Major cleavage pathways for N-acyl oxazolidinone auxiliaries.

Hydrolytic Cleavage to Carboxylic Acids

This is arguably the most common method for auxiliary removal, yielding the valuable chiral carboxylic acid.

Reagents of Choice: Lithium Hydroperoxide (LiOOH), generated in situ from Lithium Hydroxide (LiOH) and Hydrogen Peroxide (H₂O₂).

Mechanism and Expertise: Standard hydrolysis with LiOH alone can lead to a significant side reaction: attack at the less sterically hindered endocyclic thiocarbamate carbonyl, which destroys the auxiliary.[5][6] The genius of the Evans protocol lies in the use of hydrogen peroxide. H₂O₂ is more acidic than water, forming the hydroperoxide anion (OOH⁻) in the presence of LiOH. This "softer" nucleophile exhibits a remarkable preference for attacking the exocyclic amide carbonyl.[7] DFT computations suggest that while both carbonyls are attacked, the barrier for the breakdown of the tetrahedral intermediate is much higher for the endocyclic pathway when using LiOOH, favoring the desired exocyclic cleavage.[5][6][8]

Trustworthiness and Safety: A critical, often overlooked, aspect of the LiOH/H₂O₂ protocol is the potential for oxygen evolution, especially at scale. The reaction is believed to form a peracid intermediate, which can be reduced by excess H₂O₂, releasing stoichiometric amounts of O₂ gas.[9][10] This can create a hazardous pressurized and oxygen-rich atmosphere in the presence of flammable organic solvents like THF.[10][11] Careful temperature control and ensuring proper vessel venting are crucial for safe operation.

LiOOH_Mechanism cluster_reaction Preferential Attack LiOH + H₂O₂ LiOH + H₂O₂ Li⁺ ⁻OOH Li⁺ ⁻OOH LiOH + H₂O₂->Li⁺ ⁻OOH Aux N-Acyl Auxiliary Li⁺ ⁻OOH->Aux Tetra_Inter Tetrahedral Intermediate (Exocyclic Attack) Aux->Tetra_Inter ⁻OOH attack Products Carboxylic Acid + Recovered Auxiliary Tetra_Inter->Products Breakdown

Caption: Mechanism of selective LiOOH cleavage.

Reductive Cleavage to Primary Alcohols

For syntheses targeting chiral primary alcohols, direct reduction of the N-acyl group is a highly efficient strategy.

Reagents of Choice: Lithium Borohydride (LiBH₄), Lithium Aluminum Hydride (LiAlH₄).

Expertise and Selectivity: LiBH₄ is a powerful reducing agent, significantly more reactive than its sodium counterpart (NaBH₄), and is capable of reducing esters and amides.[12] Its high solubility in ethereal solvents like tetrahydrofuran (THF) makes it ideal for these transformations.[13] While LiAlH₄ is also effective, LiBH₄ is often preferred due to its milder nature and safer handling characteristics. The reaction proceeds via reduction of the amide to the corresponding alcohol, liberating the chiral auxiliary.[7] In some cases, NaBH₄ in mixed solvent systems (e.g., THF/water) has been shown to be an effective, economical, and racemization-free alternative, though it may be less reactive.[14]

Transesterification to Esters

This method provides direct access to chiral esters, avoiding a separate esterification step after hydrolysis.

Reagents of Choice: Sodium Methoxide (NaOMe) in Methanol, Lithium Benzyl Oxide (LiOCH₂Ph).

Causality and Application: This pathway involves nucleophilic attack by an alkoxide on the exocyclic amide carbonyl. The choice of alkoxide determines the resulting ester. For example, using a solution of sodium methoxide in methanol is a straightforward method to produce the corresponding methyl ester.[15][16] This protocol is valued for its simplicity and typically high yields. For more sterically hindered substrates or when a benzyl ester is desired, other alkoxides can be generated and used.

Performance Data Summary

The selection of a cleavage reagent is often dictated by the desired yield and functional group tolerance. The following table summarizes typical performance data compiled from the literature for standard Evans oxazolidinone auxiliaries, which serve as a strong predictive model for the 2-thioxo-4-oxazolidinone system.

Target Functional GroupReagent(s)Substrate ExampleTypical Yield (%)Key ConsiderationsReference(s)
Carboxylic Acid LiOH, H₂O₂ (LiOOH)N-Propionyl Oxazolidinone90 - 98%Excellent selectivity; potential for O₂ evolution at scale.[3][9]
Primary Alcohol LiBH₄N-Acyl Oxazolidinone>85%Milder than LiAlH₄; good for direct conversion to alcohols.[3][7]
Ester (Methyl) NaOMe, MeOHN-Acyl OxazolidinoneHigh (>90%)Simple, direct route to methyl esters.[3][15]
Ester (Benzyl) LiOCH₂PhN-Acyl Oxazolidinone>90%Useful for obtaining benzyl esters for further manipulation.[3]
Aldehyde DIBAL-H or LiAlH₄ (controlled)N-Acyl OxazolidinoneVariableRequires careful control of temperature and stoichiometry.[4]

Note: Yields are highly substrate-dependent and the provided data should be considered representative.

Self-Validating Experimental Protocols

The following protocols are detailed to ensure reproducibility and success. They include steps for reaction monitoring and product isolation.

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂

This protocol is adapted from established procedures for Evans auxiliaries.[2][3]

  • Dissolution: Dissolve the N-acyl-2-thioxo-4-oxazolidinone substrate (1.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and water (to make a ~0.2 M solution).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv, e.g., 0.5 M).

  • Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Quench the reaction at 0 °C by the slow addition of an aqueous sodium sulfite solution (Na₂SO₃, ~1.5 M, ~5 equiv) to reduce excess peroxide.

  • Work-up: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Add water to dissolve the salts and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.

  • Isolation: Acidify the aqueous layer to pH ~1-2 with aqueous HCl (e.g., 1 M). Extract the desired carboxylic acid product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by chromatography or crystallization.

Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄

This protocol provides a direct route to the chiral alcohol.

  • Dissolution: Dissolve the N-acyl-2-thioxo-4-oxazolidinone substrate (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add a solution of LiBH₄ in THF (e.g., 2.0 M, 2.0-3.0 equiv) dropwise.

  • Reaction: Stir the mixture at 0 °C, allowing it to slowly warm to room temperature. Monitor the reaction by TLC until completion (typically 2-6 hours).

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt solution.

  • Work-up: Extract the mixture with ethyl acetate. The organic layer will contain the desired alcohol and the recovered auxiliary. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Separate the chiral alcohol from the recovered auxiliary using flash column chromatography on silica gel.

Protocol 3: Transesterification to a Methyl Ester using NaOMe

This protocol is a straightforward method for obtaining methyl esters.[15][16]

  • Reagent Preparation: Prepare a solution of sodium methoxide in anhydrous methanol (e.g., 0.5 M). This can be done by carefully adding sodium metal to methanol at 0 °C or using a commercial solution.

  • Dissolution: Dissolve the N-acyl-2-thioxo-4-oxazolidinone substrate (1.0 equiv) in anhydrous methanol under an inert atmosphere.

  • Reaction: Add the prepared sodium methoxide solution (1.1-1.5 equiv) to the substrate solution at room temperature. Stir and monitor by TLC until the starting material is consumed.

  • Quenching: Neutralize the reaction mixture by adding a mild acid, such as solid ammonium chloride or by bubbling CO₂ gas through the solution. Alternatively, an ion-exchange resin (H⁺ form) can be added until the pH is neutral.[16]

  • Work-up: Filter off any solids and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting methyl ester by flash column chromatography.

Conclusion and Recommendations

The cleavage of the N-acyl group from a 2-thioxo-4-oxazolidinone auxiliary is a versatile transformation that can be tailored to yield a variety of valuable chiral products.

  • For chiral carboxylic acids , the LiOH/H₂O₂ method remains the gold standard due to its high yields and excellent regioselectivity, though careful safety assessment is required for scale-up operations.

  • For direct access to chiral primary alcohols , LiBH₄ offers a reliable and high-yielding route that is often preferable to the more reactive LiAlH₄.

  • When a chiral ester is the target, transesterification with an alkoxide like NaOMe is a simple and efficient one-step process.

The choice of reagent should be guided by the desired final product, the stability of the substrate to the reaction conditions, and the scale of the reaction. The protocols and comparative data provided herein offer a robust foundation for researchers to successfully implement this critical step in their asymmetric synthesis campaigns.

References

  • BenchChem. (2025). The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)metha.
  • BenchChem. (2025). A Comparative Guide to Cleavage Methods for Common Chiral Auxiliaries.
  • BenchChem. (2025). Application Notes and Protocols: Cleavage of the D-Valinol Auxiliary.
  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development. [Link]

  • Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry. [Link]

  • ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone.
  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • ACS Figshare. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education. [Link]

  • University of Wisconsin-Madison. Evans Enolate Alkylation-Hydrolysis. [Link]

  • Payne, A. M., et al. (2020). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Organic Letters. [Link]

  • Wikipedia. Lithium borohydride. [Link]

  • ResearchGate. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. [Link]

  • ResearchGate. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]

  • ResearchGate. Methods for cleavage of chiral auxiliary. [Link]

  • ResearchGate. (2008). Applications of Sodium Borohydride Procedure for the Reductive Removal of Evans and Other Chiral Auxiliaries. [Link]

  • Narasimhan, S. (1983). Improved Procedure for Lithium Borohydride Reduction of Cyclic Anhydrides to Lactones in Tetrahydrofuran. The Journal of Organic Chemistry. [Link]

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A Comparative Guide to the Scalability of Asymmetric Syntheses Utilizing 3-Ethyl-2-thioxo-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient construction of enantiomerically pure molecules is a cornerstone of success.[1][2][3] Chiral auxiliaries remain a robust and reliable strategy for introducing stereocenters, offering a high degree of predictability and control over the stereochemical outcome of reactions.[1][4] This guide provides a detailed comparison of 3-Ethyl-2-thioxo-4-oxazolidinone, a sulfur-containing analog of the renowned Evans' oxazolidinones, with other commonly employed chiral auxiliaries. Our focus is on the practical aspects of scalability, a critical consideration for transitioning from laboratory-scale discovery to industrial-scale production.

Introduction to this compound: Properties and Synthesis

This compound is a heterocyclic compound that serves as a chiral auxiliary in various asymmetric transformations.[5] Its structure is analogous to the well-known Evans' oxazolidinones, with the key difference being the presence of a thiocarbonyl group in place of a carbonyl at the 2-position. This substitution has been shown to influence the stereochemical course of reactions and the ease of auxiliary removal.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₇NO₂S[5]
Molecular Weight 145.18 g/mol [5]
Appearance White to off-white crystalline solid
Melting Point 39-41 °C
CAS Number 10574-66-0

The synthesis of this compound is accessible through several reported methods, including the reaction of ethyl chloroacetate with thiourea followed by cyclization, or the reaction of ethyl hydrazinoacetate hydrochloride with appropriate reagents.[5][6] Its availability from commercial suppliers further enhances its practicality for research and development.

Core Application: A Platform for Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary to direct stereoselective carbon-carbon bond-forming reactions.[5] The auxiliary is first acylated to form an N-acyl derivative. Deprotonation of this derivative with a suitable base generates a chiral enolate, which then reacts with an electrophile from the less sterically hindered face, as directed by the auxiliary. This strategy has been successfully applied to a range of asymmetric reactions, including alkylations and aldol additions.[5][7][8]

A Comparative Analysis of Scalability

The true measure of a chiral auxiliary's utility in a drug development setting is its performance at scale. Here, we compare this compound with two widely used classes of chiral auxiliaries: Evans' oxazolidinones and pseudoephedrine-based auxiliaries.

Evans' Oxazolidinones (e.g., (R)-4-benzyl-2-oxazolidinone)

Evans' oxazolidinones are considered the gold standard in chiral auxiliary-based asymmetric synthesis.[9][10]

  • Attachment: The acylation of Evans' oxazolidinones is a straightforward and high-yielding process, typically achieved using acid chlorides or anhydrides.

  • Diastereoselectivity: They provide excellent levels of diastereoselectivity in a wide array of reactions, including alkylations, aldol reactions, and conjugate additions.[10][11]

  • Cleavage: A variety of methods exist for the cleavage of Evans' auxiliaries, allowing for the formation of chiral carboxylic acids, alcohols, aldehydes, and esters.[12][13] However, some of these methods require harsh reagents or cryogenic temperatures, which can be challenging to implement on a large scale.

  • Recovery: The auxiliary can often be recovered in high yield after cleavage, which is a significant advantage for cost-effectiveness.[9]

Pseudoephedrine-Based Auxiliaries

Pseudoephedrine, a readily available and inexpensive natural product, can be used as a practical chiral auxiliary.[14][15]

  • Attachment: N-acylation of pseudoephedrine is also a high-yielding process.[14]

  • Diastereoselectivity: Pseudoephedrine amides exhibit excellent diastereoselectivity in the alkylation of their enolates.[14][15] A key advantage is the high crystallinity of many pseudoephedrine amide derivatives, which can facilitate purification by recrystallization.

  • Cleavage: The cleavage of the N-acyl pseudoephedrine can be achieved to furnish the corresponding carboxylic acid, alcohol, or aldehyde.[14]

  • Regulatory Considerations: A significant drawback to the use of pseudoephedrine on an industrial scale is its classification as a controlled substance due to its use in the illicit synthesis of methamphetamine.[1] This presents significant logistical and regulatory hurdles. To circumvent this, pseudoephenamine has been introduced as a viable alternative.[16]

This compound: A Scalable Alternative?

This compound and related thiones offer several potential advantages in a scalable setting.

  • Enhanced Reactivity and Selectivity: The thiocarbonyl group can alter the electronic properties and conformation of the N-acyl derivative, in some cases leading to improved diastereoselectivity compared to the corresponding oxazolidinone.[17][18]

  • Milder Cleavage Conditions: A significant advantage of the 2-thioxo-oxazolidinone auxiliary is the often milder conditions required for its removal.[17] This can be particularly beneficial for sensitive substrates and for simplifying large-scale workup procedures.

  • Crystallinity: Similar to pseudoephedrine amides, the derivatives of 2-thioxo-oxazolidinones can exhibit good crystallinity, aiding in purification.

Table 2: Qualitative Comparison of Chiral Auxiliaries for Scalable Synthesis

FeatureThis compoundEvans' OxazolidinonesPseudoephedrine
Diastereoselectivity Generally Good to ExcellentExcellentExcellent
Cleavage Conditions Often MilderCan be HarshModerate
Auxiliary Recovery Generally GoodExcellentGood
Cost ModerateModerate to HighLow (but regulated)
Regulatory Hurdles NoneNoneSignificant
Scalability PromisingWell-EstablishedChallenging due to regulation

Experimental Protocols: A Comparative Workflow

To provide a practical comparison, the following are generalized, step-by-step protocols for an asymmetric alkylation reaction using each class of auxiliary.

Protocol 1: Asymmetric Alkylation using this compound
  • Acylation: React this compound with the desired acyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the N-acyl derivative.

  • Enolate Formation: Cool the solution of the N-acyl derivative to -78 °C and add a strong base (e.g., lithium diisopropylamide, LDA) to generate the lithium enolate.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution and allow the reaction to proceed at low temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Purification: Purify the product by column chromatography or recrystallization.

  • Auxiliary Cleavage: Cleave the auxiliary using appropriate conditions (e.g., mild hydrolysis or reduction) to yield the desired chiral product and recover the auxiliary.

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone
  • Acylation: Similar to Protocol 1, acylate the Evans' oxazolidinone.

  • Enolate Formation: Cool the N-acyl derivative to -78 °C and add a strong base (e.g., LDA or sodium hexamethyldisilazide, NaHMDS).

  • Alkylation: Introduce the electrophile and allow the reaction to proceed.

  • Workup and Purification: Follow similar procedures as in Protocol 1.

  • Auxiliary Cleavage: Employ one of the established methods for cleavage, such as treatment with lithium hydroxide and hydrogen peroxide for the carboxylic acid, or lithium borohydride for the alcohol.[12]

Protocol 3: Asymmetric Alkylation using Pseudoephedrine
  • Acylation: Acylate pseudoephedrine to form the corresponding amide.

  • Enolate Formation: Treat the pseudoephedrine amide with a strong base (e.g., LDA) in the presence of lithium chloride at low temperature.

  • Alkylation: Add the alkylating agent.

  • Workup and Purification: Follow standard workup and purification procedures.

  • Auxiliary Cleavage: Cleave the auxiliary, for example, by acid- or base-catalyzed hydrolysis to obtain the carboxylic acid.

Visualizing the Workflow and Structures

To further clarify the concepts discussed, the following diagrams illustrate the general workflow and the structures of the compared chiral auxiliaries.

G cluster_workflow General Chiral Auxiliary Workflow Start Chiral Auxiliary Acylation Acylation Start->Acylation Enolate Enolate Formation Acylation->Enolate Alkylation Asymmetric Reaction Enolate->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Chiral Product Cleavage->Product Recovered Recovered Auxiliary Cleavage->Recovered

Caption: A generalized workflow for asymmetric synthesis using a chiral auxiliary.

G cluster_structures Core Structures of Chiral Auxiliaries Auxiliaries This compound Evans' Oxazolidinone Pseudoephedrine Thioxo This compound (Sulfur-containing) Evans Evans' Oxazolidinone (Oxygen-containing) Pseudo Pseudoephedrine (Amino alcohol)

Caption: A comparison of the core structures of the discussed chiral auxiliaries.

G cluster_cleavage Cleavage Pathways Start N-Acyl Auxiliary Adduct Acid Chiral Carboxylic Acid Start->Acid Hydrolysis Alcohol Chiral Alcohol Start->Alcohol Reduction (e.g., LiBH4) Aldehyde Chiral Aldehyde Start->Aldehyde Partial Reduction (e.g., DIBAL-H)

Caption: Common cleavage pathways to obtain different chiral products.

Conclusion: Selecting the Optimal Auxiliary for Scalable Synthesis

The choice of a chiral auxiliary for a large-scale synthesis campaign is a multifaceted decision that extends beyond achieving high diastereoselectivity in initial laboratory experiments. While Evans' oxazolidinones have a long-standing reputation for reliability and effectiveness, the scalability of their application can sometimes be hampered by the need for harsh cleavage conditions. Pseudoephedrine offers an inexpensive and highly effective alternative, but its use is severely restricted by regulatory controls.

In this context, this compound and related sulfur-containing auxiliaries emerge as a compelling option for scalable asymmetric synthesis. They often provide comparable or even superior selectivity to their oxygen-containing counterparts, and critically, their cleavage can frequently be accomplished under milder conditions. The absence of regulatory hurdles further enhances their appeal for industrial applications. As with any process development, a thorough evaluation of reaction conditions, cost of goods, and operational safety is paramount. However, the evidence suggests that this compound is a valuable and scalable tool in the arsenal of the modern synthetic chemist.

References

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  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.
  • Palomo, C., et al. (2005). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. The Journal of Organic Chemistry.
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  • Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies.
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  • Scilit. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • Tiwari, S., et al. (2020). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. NIH.
  • Chinigo, G. M., et al. (2008). Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity. PMC - NIH.
  • Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. (2013). PMC - NIH.
  • Wang, Y., et al. (2014). Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. PubMed.
  • Ortiz, A., et al. (2020). “Syn-effect” in Asymmetric vinylogous alkylation of 3-[4-(N-phthalimide)-but-2-enoyl]oxazolidinone.
  • ResearchGate. Oxazolidines as intermediates in the asymmetric synthesis of 3- and 1,3-disubstituted tetrahydroisoquinolines. [Link]

  • Palomo, C., et al. (2012). Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids. PMC - NIH.
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A Guide to the Cost-Effectiveness of 3-Ethyl-2-thioxo-4-oxazolidinone as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that profoundly impacts stereoselectivity, yield, and overall process economy. This guide provides an in-depth analysis of 3-Ethyl-2-thioxo-4-oxazolidinone, a sulfur-containing heterocyclic compound, evaluating its performance and cost-effectiveness against established chiral auxiliaries. Our objective is to equip researchers and drug development professionals with the necessary data and insights to make informed decisions for their synthetic strategies.

The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the conversion of prochiral substrates into chiral molecules with a high degree of stereocontrol.[1][2] An ideal auxiliary is one that is not only effective in inducing chirality but is also economically viable. The core principle involves the temporary attachment of a chiral molecule (the auxiliary) to a non-chiral substrate.[3] This creates a chiral environment that directs subsequent chemical reactions to proceed diastereoselectively.[3] After the desired transformation, the auxiliary is cleaved and ideally recovered for reuse.[3]

The utility of a chiral auxiliary is therefore measured by a combination of factors: the level of stereocontrol it imparts, the ease of its attachment and removal, the potential for its recovery and recycling, and its overall cost.

Unveiling this compound: A Profile

This compound belongs to the broader family of oxazolidinone auxiliaries, which have been popularized by the seminal work of David A. Evans.[2][4] Its structure, featuring a five-membered ring with nitrogen, oxygen, and a distinguishing thioxo (C=S) group, contributes to its unique reactivity.[5]

Chemical Properties:

  • Molecular Formula: C₅H₇NO₂S[5]

  • Molecular Weight: 145.18 g/mol [5]

  • Appearance: Typically a solid with a melting point of 39-41 °C.

The presence of the sulfur atom in the thioxo group is significant. Sulfur-based auxiliaries, including oxazolidinethiones and thiazolidinethiones, have demonstrated superior qualities in many asymmetric reactions, particularly in aldol condensations.[3] The thioxo group can enhance the stability of the corresponding enolate, leading to highly stereoselective carbon-carbon bond formations.[3][5] Beyond its role as a chiral auxiliary, this compound and its derivatives have been explored for various biological activities, including potential as anticancer and antimicrobial agents.[5]

Performance in Asymmetric Synthesis: A Comparative Analysis

To assess the effectiveness of this compound, it is essential to compare its performance against widely-used, "gold standard" chiral auxiliaries. For this guide, we will focus on a comparison with the classical Evans' Oxazolidinones (e.g., (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone) and Oppolzer's Camphorsultam .[1][2][6]

While direct, side-by-side comparative studies for this compound are not extensively documented in a single publication, we can infer its performance based on the well-established principles of related sulfur-containing auxiliaries.[3]

Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of C-C bond formation. The stereochemical outcome is highly dependent on the geometry of the enolate, which is influenced by the chiral auxiliary.

Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage & Recovery Prochiral Prochiral Substrate (e.g., Acyl Chloride) Adduct Chiral Adduct (Xc-A) Prochiral->Adduct Acylation Prochiral->Adduct Auxiliary Chiral Auxiliary (Xc) Product_Adduct Diastereomeric Product (Xc-A*) Adduct->Product_Adduct Asymmetric Transformation (e.g., Aldol Reaction) Adduct->Product_Adduct Reagent Reagent (e.g., Aldehyde, Lewis Acid) Reagent->Product_Adduct Chiral_Product Enantiomerically Enriched Product (A*) Product_Adduct->Chiral_Product Hydrolysis / Reduction Product_Adduct->Chiral_Product Recovered_Aux Recovered Auxiliary (Xc) Product_Adduct->Recovered_Aux Cleavage Product_Adduct->Recovered_Aux

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Table 1: Performance Comparison in Asymmetric Aldol Reactions

Chiral AuxiliaryElectrophileEnolate SourceDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone ((4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone)IsobutyraldehydePropionyl Imide>99:185[6]
Oppolzer's Sultam ((2R)-Bornane-10,2-sultam)BenzaldehydePropionyl Imide98:290[6]
Sulfur-based Auxiliaries (e.g., Thiazolidinethione)PropionaldehydeAcetyl Imide>99:192[3]

Analysis:

  • High Diastereoselectivity: Evans' oxazolidinones and Oppolzer's sultam are known for providing excellent diastereoselectivity.[6] Sulfur-containing analogs, such as thiazolidinethiones and by extension oxazolidinethiones like this compound, are particularly effective in aldol reactions involving N-acetyl groups, where traditional oxazolidinones can be less selective.[3]

  • Cleavage: A key advantage of thioxo- and thiazolidinethione auxiliaries is the often milder conditions required for their removal compared to their oxygen-based counterparts.[7] This can be crucial when dealing with sensitive functional groups in complex molecules.

Asymmetric Alkylation Reactions

Asymmetric alkylation is vital for creating chiral centers via C-C bond formation with alkyl halides. The chiral auxiliary shields one face of the enolate, directing the alkylating agent to the other.

Table 2: Performance Comparison in Asymmetric Alkylation

Chiral AuxiliaryEnolate SourceAlkylating AgentDiastereoselectivityYield (%)Reference
Evans' Oxazolidinone N-propionylBenzyl bromide99:194[2][8]
Pseudoephedrine N-propionylIodomethane>99:190[2]
This compound N-acylAlkyl halideHigh (expected)High (expected)[5]

Analysis:

  • This compound is explicitly noted to serve as a chiral auxiliary in asymmetric alkylation.[5] The thioxo group enhances enolate stability, which is conducive to achieving high stereoselectivity.[5] While specific data points are sparse in comparative literature, its performance is expected to be competitive with standard Evans auxiliaries, particularly given the known reliability of this class of reactions.[8][9]

The Core of the Matter: A Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis extends beyond the simple purchase price of the auxiliary. It must encompass the entire synthetic sequence.

Decision Flowchart for Chiral Auxiliary Selection

G cluster_cost Cost Factors start Define Synthetic Target & Key Chiral Center reaction_type Identify Key Asymmetric Transformation (Aldol, Alkylation, etc.) start->reaction_type lit_review Literature Review for Precedent (Yield, d.r.) reaction_type->lit_review cost_analysis Cost Analysis lit_review->cost_analysis cost_analysis->lit_review Re-evaluate Options select_aux Select Optimal Auxiliary cost_analysis->select_aux Cost-Effective & High Performing aux_price Auxiliary Price ($/mol) reagent_cost Reagent & Solvent Cost (Attachment, Reaction, Cleavage) process_cost Process Cost (Time, Energy, Purification) recovery_cost Recovery & Recycling Efficiency

Caption: A logical flowchart for selecting a cost-effective chiral auxiliary.

Acquisition Cost

The initial procurement cost is a primary consideration. Prices can fluctuate based on supplier, purity, and scale.

Table 3: Representative Supplier Pricing

CompoundSupplierQuantityPrice (USD)Price per Gram (USD)
This compound AK Scientific Inc.[10]5g$151$30.20
This compound Cenmed[11]25mg$100.62$4024.80
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone Sigma-Aldrich5g~

200
~

40
(1S)-(+)-10-Camphorsultam Sigma-Aldrich5g~

150
~

30

Note: Prices are estimates based on catalog listings and are subject to change. Bulk pricing will be significantly lower. The vast price difference for this compound between suppliers highlights the importance of sourcing for research vs. bulk applications.

Analysis: On a small scale, the price of this compound appears comparable to standard Evans auxiliaries when sourced appropriately. Oppolzer's camphorsultam is often slightly less expensive. However, for process development and scale-up, negotiating bulk pricing is essential, and the relative costs may shift.

Overall Process Efficiency

The true cost is revealed in the overall process.

  • Yield and Selectivity: Higher yields and diastereoselectivity, as are often observed with sulfur-containing auxiliaries in specific contexts, directly reduce costs.[3] This is because less starting material is wasted, and costly purification steps (like chiral chromatography) to separate diastereomers are minimized or eliminated.

  • Reagent and Cleavage Costs: The cost of reagents for attaching the auxiliary (e.g., n-butyllithium, acyl chlorides) and cleaving it (e.g., lithium hydroxide, lithium borohydride) must be factored in. The milder cleavage conditions often associated with thiones can be an advantage, potentially avoiding more expensive or harsh reagents.[7]

  • Recovery and Recycling: The ability to recover the chiral auxiliary in high yield after cleavage is paramount for cost-effectiveness on a large scale. The robust nature of the oxazolidinone and related heterocyclic cores generally allows for good recovery rates.[3]

Experimental Protocol: Asymmetric Aldol Reaction

The following is a representative protocol for an asymmetric aldol reaction using an N-acyl thiazolidinethione, which is structurally and mechanistically similar to an N-acyl-2-thioxo-4-oxazolidinone.[12]

Objective: To perform a diastereoselective aldol addition of a titanium enolate to an aldehyde.

Materials:

  • (R)-N-acyl-thiazolidinethione (1.0 equiv.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Titanium(IV) chloride (TiCl₄), 1.0 M in CH₂Cl₂ (1.1 equiv.)

  • Hünig's base (N,N-Diisopropylethylamine, DIPEA) (2.5 equiv.)

  • Aldehyde (1.5 equiv.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl thiazolidinethione (1.0 equiv.) in anhydrous CH₂Cl₂ in an oven-dried, argon-flushed flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TiCl₄ (1.1 equiv., 1.0 M solution in CH₂Cl₂) dropwise. The solution will typically turn a deep red or brown color. Stir for 30 minutes at 0 °C.

  • Add DIPEA (2.5 equiv.) dropwise. The color may change. Allow the resulting mixture to stir for 2 hours at 0 °C to ensure complete enolate formation.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde (1.5 equiv.), either neat or as a solution in CH₂Cl₂, dropwise over several minutes.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired aldol adduct.

Causality: The choice of TiCl₄ as a Lewis acid promotes the formation of a rigid, six-membered Zimmerman-Traxler-type transition state, which is key to achieving high diastereoselectivity.[13][14] DIPEA acts as a non-nucleophilic base to facilitate enolization. The steric bulk of the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.

Conclusion and Recommendations

This compound emerges as a valuable and potentially highly cost-effective chiral auxiliary. Its primary advantages lie in the enhanced reactivity and selectivity conferred by the thioxo group, particularly in challenging transformations like the acetate aldol reaction.[3]

Key Takeaways:

  • Performance: It offers performance comparable to, and in some cases potentially exceeding, standard Evans' oxazolidinones, especially for specific substrate classes. The prospect of milder cleavage conditions is a significant process advantage.

  • Cost: While its list price on a small scale is in the same range as other common auxiliaries, its true cost-effectiveness is realized through high yields, excellent stereocontrol (reducing downstream purification costs), and high recovery rates.

  • Recommendation: For research and development professionals, this compound and related sulfur-containing auxiliaries should be considered a primary option, especially when developing syntheses for complex molecules where yield, selectivity, and mild reaction conditions are critical. A thorough cost analysis, considering bulk pricing and process efficiency, is recommended before scale-up.

The continued development and application of such auxiliaries represent a promising avenue for creating more efficient and economical synthetic routes to valuable chiral compounds in the pharmaceutical industry.[5]

References

  • Benchchem. Performance in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries.
  • Smolecule. Buy this compound | 10574-66-0. (2023).
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  • Crimmins, M. T. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 62(4).
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  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available from: [Link]

  • Kim, H., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-cytoxazone. Molecules, 24(19), 3586. Available from: [Link]

  • Amerigo Scientific. This compound (97%). Available from: [Link]

  • Cenmed. N(3 Ethyl 4 Oxo 2 Thioxo Oxazo 25 Mg&). Available from: [Link]

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  • ResearchGate. TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis. Available from: [Link]

  • Chi-Nung, H., Ashburn, S. P., & Miller, M. J. (1985). Enantioselective aldol reaction of chiral acyl thiazolidine thione derived boron enolates. Tetrahedron Letters, 26(40), 4855–4858. Available from: [Link]

  • Wu, P.-L., et al. (2005). Asymmetric tandem Michael-aldol reactions between 3-cinnamoyloxazolidine-2-thiones and aldehydes. Tetrahedron: Asymmetry, 16(8), 1471-1476. Available from: [Link]

  • Wiley Online Library. Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Available from: [Link]

  • Scilit. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available from: [Link]

  • Ordóñez, M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(4), 3094-3105. Available from: [Link]

  • ResearchGate. (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Available from: [Link]

  • Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available from: [Link]

  • de Oliveira, A. B., et al. (2016). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 21(9), 1184. Available from: [Link]

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A Comparative Guide to Chiral Auxiliaries: Evaluating Alternatives to 3-Ethyl-2-thioxo-4-oxazolidinone for Key Asymmetric Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of Covalent Stereocontrol

In the pursuit of enantiomerically pure molecules, essential for pharmaceuticals and bioactive natural products, the synthetic chemist's toolbox is diverse and ever-expanding.[1] While asymmetric catalysis has made remarkable strides, the use of chiral auxiliaries—stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction—remains a cornerstone of modern synthesis.[1][2] This strategy offers reliability, predictability, and robust stereocontrol, often succeeding where catalytic methods fall short.[3][4]

This guide focuses on alternatives to 3-Ethyl-2-thioxo-4-oxazolidinone, a sulfur-containing analogue of the renowned Evans oxazolidinone auxiliaries.[5][6] The replacement of the C2 carbonyl with a thiocarbonyl modifies the electronic properties of the system, potentially enhancing enolate stability and altering reactivity.[5] We will objectively compare this class of auxiliaries against two other titans of the field: Oppolzer's camphorsultam and Myers' pseudoephedrine amides. The comparison will be framed around their performance in three fundamental C-C bond-forming reactions: asymmetric alkylation, aldol additions, and conjugate additions. Our analysis will delve into the mechanistic underpinnings of stereocontrol, present comparative performance data, and provide detailed, field-proven protocols for their application and removal.

G cluster_workflow General Workflow of Chiral Auxiliary Synthesis Prochiral Prochiral Substrate (e.g., Carboxylic Acid) Attachment 1. Attachment Prochiral->Attachment Auxiliary Chiral Auxiliary (R*) Auxiliary->Attachment Diastereoselective 2. Diastereoselective Reaction Attachment->Diastereoselective Cleavage 3. Cleavage Diastereoselective->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Aux Recovered Auxiliary (R*) Cleavage->Recovered_Aux

Caption: The general workflow for asymmetric synthesis using a recoverable chiral auxiliary.

The Contenders: A Profile of Leading Chiral Auxiliaries

The efficacy of a chiral auxiliary is dictated by its ability to create a rigid, predictable steric and electronic environment that biases the approach of a reactant to one face of the molecule.

Evans-Type Oxazolidinones and their Thioxo-Analogs

First reported by David A. Evans in 1981, oxazolidinones derived from readily available amino acids revolutionized asymmetric synthesis, particularly for aldol reactions.[7][8] Stereocontrol arises from the C4 substituent (e.g., benzyl, isopropyl), which effectively shields one face of the corresponding Z-enolate. This enolate is formed via chelation with a Lewis acid (like boron triflates), creating a rigid transition state that dictates the trajectory of the incoming electrophile.[1][9]

The this compound belongs to a subclass where the C2 oxygen is replaced by sulfur. Sulfur-based analogs have proven highly effective, in some cases superior to their oxygen counterparts, especially in acetate aldol reactions.[6] The thiocarbonyl group alters the electron density and can influence the stability and geometry of the enolate intermediate.

G cluster_evans Evans-type Oxazolidinone Core evans_img

Caption: General structure of Evans-type oxazolidinones.

Oppolzer's Camphorsultam

Derived from naturally occurring camphor, Oppolzer's sultam is a powerful chiral auxiliary known for its exceptional structural rigidity.[10][11] Unlike Evans auxiliaries, which often rely on metal chelation for high stereocontrol, the camphorsultam's fused bicyclic framework provides a deeply entrenched chiral environment.[12] The stereochemical outcome is dictated by the steric blocking of one face of the N-acyl enolate by the bulky camphor skeleton and the sulfonyl oxygens, effectively directing electrophiles to the opposite face.[13] It is particularly renowned for its high levels of induction in Diels-Alder reactions, alkylations, and Michael additions.[1][10][12]

G cluster_oppolzer Oppolzer's Camphorsultam Core oppolzer_img

Caption: General structure of Oppolzer's camphorsultam.

Myers' Pseudoephedrine Amides

Developed by Andrew G. Myers, this class of auxiliaries utilizes the inexpensive commodity chemical pseudoephedrine.[14] Its utility in asymmetric alkylation is exceptional.[1][14] The mechanism involves deprotonation with a strong base (like LDA) to form a rigid, Z-enolate that is stabilized by chelation between the lithium cation, the enolate oxygen, and the C1 hydroxyl oxygen of the pseudoephedrine backbone.[9][14] This locked, chair-like transition state, combined with the steric bulk of the phenyl group, forces the electrophile to approach from the sterically accessible top face.[9] A key practical advantage is that the resulting alkylated amides are often highly crystalline, allowing for easy purification by recrystallization.[9] Due to regulations on pseudoephedrine, the closely related and often superior pseudoephenamine is an excellent alternative.[9][15]

G cluster_myers Myers' Pseudoephedrine Amide Core myers_img

Caption: General structure of Myers' pseudoephedrine amides.

Head-to-Head Comparison: Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for constructing stereogenic carbon centers. The auxiliary's role is to ensure the incoming electrophile adds to only one of the two prochiral faces of the enolate.

Mechanistic Rationale & Stereochemical Models

All three auxiliary classes operate by creating a sterically biased enolate.

  • Evans Oxazolidinones: Rely on the C4 substituent to block one face of the Z-enolate.[9]

  • Oppolzer's Sultam: The rigid camphor forces the N-acyl group into a conformation where one enolate face is shielded.

  • Myers' Pseudoephedrine Amides: A highly ordered Li-chelated transition state dictates the trajectory of the electrophile.[9][14]

G cluster_models Stereochemical Models for Asymmetric Alkylation evans Evans Auxiliary Model (Steric Shielding) enolate1 N-Acyl Oxazolidinone myers Myers Auxiliary Model (Chelation Control) enolate2 Pseudoephedrine Amide ts1 Shielded Z-Enolate enolate1->ts1 ts2 Rigid Chelated Z-Enolate enolate2->ts2 base1 Base (e.g., NaHMDS) base1->enolate1 base2 Base (e.g., LDA, LiCl) base2->enolate2 product1 Single Diastereomer Product ts1->product1 product2 Single Diastereomer Product ts2->product2 electrophile Electrophile (R-X) electrophile->ts1 electrophile->ts2

Caption: Logical comparison of stereocontrol models in alkylation.

Performance Data

The following table summarizes representative data for the asymmetric alkylation using these auxiliaries.

Auxiliary TypeSubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference(s)
Evans Oxazolidinone N-propionyl-4-benzyl-2-oxazolidinoneBenzyl Bromide>99:192[16]
Evans Oxazolidinone N-propionyl-4-benzyl-2-oxazolidinoneAllyl Iodide98:261-77[16]
Oppolzer's Camphorsultam N-propionyl-camphorsultamMethyl Iodide>98:285[12]
Pseudoephedrine Amide N-propionyl-pseudoephedrinen-Butyl Iodide90:1083[16]
Pseudoephedrine Amide N-propionyl-pseudoephedrineBenzyl Bromide99:1-[16]
Pseudoephenamine Amide *N-propionyl-pseudoephenamineBenzyl Bromide≥99:199[16]

*Pseudoephenamine is a closely related and often superior alternative to pseudoephedrine.[11][17]

Discussion

Both Evans and Myers auxiliaries provide excellent levels of diastereoselectivity for reactive electrophiles like benzyl bromide.[16] The Myers system, however, often demonstrates a broader substrate scope, showing good to excellent efficiency even with less reactive alkyl halides.[14] The high crystallinity of the pseudoephedrine amide products is a significant practical advantage, often simplifying purification and removing the need for chromatography.[9] Oppolzer's sultam also provides robust and high selectivity, making it a reliable choice.[12]

Practical Considerations: Auxiliary Attachment and Cleavage

A crucial aspect of auxiliary-mediated synthesis is the ease of attachment to the substrate and, more importantly, the selective cleavage of the auxiliary to reveal the desired functional group without epimerization of the newly formed stereocenter.[18]

Attachment & Cleavage Workflow

G cluster_cleavage Divergent Cleavage Pathways Start N-Acyl Chiral Auxiliary Product Acid Carboxylic Acid Start->Acid Hydrolysis (e.g., LiOH/H₂O₂, H₂SO₄/H₂O) Ester Ester Start->Ester Alcoholysis (e.g., NaOMe) Alcohol Primary Alcohol Start->Alcohol Reductive Cleavage (e.g., LiAlH₄, LiBH₄) Aldehyde Aldehyde Start->Aldehyde Partial Reduction (e.g., LiAlH(OEt)₃) Ketone Ketone Start->Ketone Organometallic Addition (e.g., R'Li)

Caption: Common cleavage pathways to convert the N-acyl product into various functional groups.

Comparative Cleavage Protocols

The choice of auxiliary can be dictated by the desired final product, as cleavage conditions vary significantly.

AuxiliaryTarget ProductReagentsTypical ConditionsNotesReference(s)
Evans Oxazolidinone Carboxylic AcidLiOH, H₂O₂THF/H₂O, 0 °CMild and common. Preserves stereocenter integrity.[18][19]
Primary AlcoholLiAlH₄ or LiBH₄THF or Et₂O, -78 to 0 °CStandard reduction.[18]
Oppolzer's Sultam Carboxylic AcidLiOH, H₂O₂THF/H₂O, 0 °CCan be sluggish for hindered substrates.[18]
Primary AlcoholLiAlH₄THF, -78 to 0 °CEffective reduction.[18]
Myers' Pseudoephedrine Carboxylic AcidH₂SO₄ (9-18 N)Dioxane/H₂O, refluxHarsh conditions, but effective.[18]
Primary AlcoholLiAlH₄THF, 0 °C to rtHigh yielding.[18]
AldehydeLiAlH(OEt)₃THF, -78 to 0 °CGood for accessing aldehydes.[18]
KetoneR'Li or R'MgXTHF, -78 to 0 °CVersatile route to ketones.[18]
Experimental Protocols

Protocol 1: Acylation of an Evans' Auxiliary [20]

  • Dissolve the chiral oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.05 equiv.) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous workup followed by purification.

Protocol 2: Asymmetric Alkylation with a Pseudoephedrine Amide [15]

  • To a solution of the pseudoephedrine amide (1.0 equiv.) and anhydrous LiCl (6.0 equiv.) in anhydrous THF at -78 °C, add LDA (2.0 equiv.).

  • Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.

  • Cool the reaction back to -78 °C and add the alkyl halide (1.2-1.5 equiv.).

  • Stir at the appropriate temperature (ranging from -78 °C to 0 °C) until the starting material is consumed (monitored by TLC).

  • Quench with saturated aqueous NH₄Cl and perform an aqueous workup. The product can often be purified by recrystallization.

Protocol 3: Cleavage of an Evans' Auxiliary to a Carboxylic Acid [18]

  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous H₂O₂ (4.0 equiv.) followed by aqueous LiOH (e.g., 0.8 M solution, 2.0 equiv.).

  • Stir the mixture at 0 °C for 1-4 hours, monitoring by TLC.

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture and extract the product with an organic solvent. The aqueous layer can be basified to recover the chiral auxiliary.

Conclusion & Strategic Selection

The choice of a chiral auxiliary is a strategic decision based on a multi-faceted analysis of the specific synthetic challenge.

  • Evans-type oxazolidinones (and their thioxo-analogs) remain the gold standard for asymmetric aldol reactions and are highly reliable for alkylations of reactive electrophiles. Their mild cleavage conditions are a significant advantage.[1][18]

  • Oppolzer's camphorsultam offers exceptional performance due to its rigid structure, making it a powerful choice for a wide range of transformations, including cycloadditions, where predictable facial shielding is paramount.[10][12][13]

  • Myers' pseudoephedrine amides are unparalleled for their broad applicability in asymmetric alkylations and their diverse, selective cleavage pathways to furnish acids, alcohols, aldehydes, and ketones.[14][18] The low cost of pseudoephedrine and the crystallinity of the products make this method highly attractive for large-scale synthesis.[9]

While the trend in modern organic synthesis is towards catalytic enantioselective methods, substrate-controlled diastereoselective reactions using chiral auxiliaries remain an indispensable, robust, and often superior strategy. The predictability and high fidelity of these reagents ensure their continued and valued presence in the synthesis of complex, high-value molecules.

References

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  • Wikipedia. Camphorsultam. [Link]

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  • Yadav, V., & Sriram, M. (2012). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 8, 1413–1435. [Link]

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  • Wille, U., & L GRATTON, J. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

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Safety Operating Guide

Guide to the Proper Disposal of 3-Ethyl-2-thioxo-4-oxazolidinone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage these materials safely and responsibly throughout their lifecycle. The disposal of any chemical is a critical final step in an experimental workflow, directly impacting laboratory safety, environmental health, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Ethyl-2-thioxo-4-oxazolidinone, grounded in established safety standards and regulatory requirements.

The procedural choices outlined below are based on a fundamental principle of chemical safety: every chemical waste must be handled in a manner that presupposes it is hazardous until proven otherwise. For a compound like this compound, which contains a heterocyclic structure with sulfur and nitrogen, its potential for environmental and toxicological effects necessitates its management as regulated hazardous waste.

Part 1: Hazard Identification and Pre-Disposal Safety

Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic properties and associated hazards is paramount. This initial assessment dictates the necessary precautions to protect laboratory personnel and the environment.

Chemical Profile and Hazard Assessment

This compound is a solid organic compound. While comprehensive toxicological data may not be widely available, its chemical structure warrants a cautious approach. The Safety Data Sheet (SDS) is the primary source for critical safety information.

Property Value Source
CAS Number 10574-66-0[1]
Molecular Formula C₅H₇NO₂S[1][2]
Physical State Solid
Melting Point 39-41 °C
Flash Point 113 °C (235.4 °F) - closed cup
Storage Class 13 - Non-Combustible Solids
Water Contamination Class WGK 3 (highly hazardous for water)

The "highly hazardous for water" classification (WGK 3) is a critical determinant for its disposal pathway. This classification explicitly prohibits drain disposal, as the compound can pose a significant threat to aquatic ecosystems.

Required Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, all personnel must wear appropriate PPE as specified by the Occupational Safety and Health Administration (OSHA) laboratory standards and the product's SDS.[3][4][5]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.

  • Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved N95 respirator or higher is necessary. All handling of the solid should ideally occur within a certified chemical fume hood to minimize inhalation exposure.

  • Protective Clothing: A standard laboratory coat must be worn and fully fastened.

Part 2: Waste Segregation and Accumulation Protocol

The foundation of a compliant waste management program is the proper segregation and accumulation of hazardous materials at the point of generation.[6][7] This process is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8]

Waste Characterization

Any this compound, whether in its pure form, in a solution, or as contaminated materials (e.g., weighing paper, contaminated gloves, or spent reaction mixtures), must be classified as hazardous waste .[6][9]

Causality: This classification is necessary due to the compound's high water hazard potential and the general principle that laboratory chemicals, particularly those with limited ecotoxicity data, should be managed under the most stringent applicable regulations to ensure environmental protection.[8][10]

Satellite Accumulation Area (SAA)

Laboratories must establish a designated SAA at or near the point of waste generation.[7][11][12] This area is for the temporary storage of hazardous waste until it is collected by trained environmental health and safety (EHS) personnel or a licensed disposal vendor.

dot

Caption: Workflow for establishing a Satellite Accumulation Area (SAA).

Step-by-Step Accumulation Procedure
  • Select an Appropriate Container:

    • Use a container made of a material compatible with this compound. High-density polyethylene (HDPE) or borosilicate glass containers are generally suitable.

    • The container must have a secure, leak-proof screw-top cap. Food-grade containers are strictly prohibited for hazardous waste storage.[11]

    • Ensure the container is clean and dry before adding waste.

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.

    • The label must include:

      • The words "Hazardous Waste ".[7]

      • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[11]

      • A clear indication of the hazards (e.g., "Toxic," "Environmental Hazard").[7]

      • The accumulation start date (the date the first waste is added).

  • Store the Container Properly:

    • Place the labeled container in your designated SAA.

    • The container must be kept closed at all times except when actively adding waste.[6][13] This is a critical step to prevent the release of vapors and to avoid spills.

    • Segregate the container from incompatible materials, particularly strong oxidizing agents, acids, and bases.[11]

Part 3: Final Disposal Workflow

Drain and trash disposal are strictly prohibited for this compound. The only acceptable method of disposal is through your institution's designated hazardous waste management program, which utilizes licensed hazardous waste transporters and disposal facilities.

dot

Caption: Decision workflow for the disposal of this compound.

Detailed Disposal Protocol
  • Monitor Waste Volume: Keep track of the amount of waste in your SAA container. Do not exceed 55 gallons of total hazardous waste in the SAA.[6][7] For practical lab safety, it is best practice to use smaller containers (e.g., 1-4 liters) and request pickups more frequently.

  • Request a Waste Pickup: Once the container is full, or within one year of the accumulation start date, arrange for its removal.[11]

    • Follow your institution's specific procedure, which typically involves submitting a request through an online Environmental Health and Safety (EHS) portal.

    • Ensure the container cap is tightly sealed and the exterior is clean and free of contamination before the scheduled pickup.

  • Documentation and Transfer:

    • When the hazardous waste technician arrives, they will transport the waste to a Central Accumulation Area (CAA) or prepare it for shipment.

    • The waste will be tracked using a Uniform Hazardous Waste Manifest, a legal document that follows the waste from the point of generation to its final disposal facility.[13][14] Your institution's EHS department will manage this process.

  • Final Disposition:

    • The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the compound, preventing its release into the environment.

References

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratories - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Heritage-Crystal Clean, Inc. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • 4-Oxazolidinone, 3-ethyl-2-thioxo- - Substance Details. U.S. Environmental Protection Agency (EPA). [Link]

  • This compound. Chemical Point. [Link]

  • 4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)-1-methylethylidene]-2-thioxo- - Substance Details. U.S. Environmental Protection Agency (EPA). [Link]

  • 4-Oxazolidinone, 3-ethyl-2-thioxo- | C5H7NO2S | CID 82734. PubChem, National Institutes of Health. [Link]

Sources

Comprehensive Safety Protocol: Handling 3-Ethyl-2-thioxo-4-oxazolidinone in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3-Ethyl-2-thioxo-4-oxazolidinone (CAS No. 10574-66-0), a heterocyclic compound utilized in various chemical synthesis applications.[1][2] As drug development professionals and researchers, our primary responsibility is to foster a culture of safety that begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist to instill a risk-based assessment mindset, ensuring that safety protocols are both robust and logically applied.

While a comprehensive, publicly available Safety Data Sheet (SDS) with detailed GHS hazard classifications for this specific compound is not readily accessible, this guide synthesizes information from supplier data and established principles of laboratory safety to provide a reliable operational plan. The recommendations herein are based on the precautionary principle, treating the substance with a level of caution appropriate for a novel or under-documented chemical.

Hazard Assessment and Risk Mitigation

This compound is a solid crystalline substance with a melting point of 39-41°C.[1] A primary supplier, Sigma-Aldrich, recommends basic personal protective equipment (PPE), suggesting a low-to-moderate hazard level under standard laboratory conditions.[1] However, the absence of detailed toxicological data necessitates treating it as potentially hazardous upon skin contact, inhalation, or ingestion. The oxazolidinone family, to which this compound belongs, is known for diverse biological activities, reinforcing the need for cautious handling.[2]

The primary risks during handling include:

  • Dermal Exposure: Absorption through the skin upon contact with the solid or solutions.

  • Inhalation: Inhalation of airborne dust particles, particularly when weighing or transferring the solid.

  • Ocular Exposure: Eye irritation or injury from dust particles or splashes.

Our mitigation strategy is therefore centered on creating effective barriers to these exposure routes through the meticulous use of appropriate PPE and engineering controls.

Personal Protective Equipment (PPE): Selection and Rationale

The selection of PPE is dictated by the potential routes of exposure. Based on supplier recommendations and general best practices, the following PPE is mandatory for handling this compound.[1]

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles for solution work.Prevents airborne particles or splashes from contacting the eyes. Standard safety glasses are sufficient for handling solids, while goggles provide a seal for splash protection.
Hand Protection Nitrile gloves (standard laboratory grade).Provides a chemical-resistant barrier to prevent dermal absorption. Nitrile is a versatile choice for incidental contact with a wide range of chemicals.[3]
Body Protection Cotton lab coat, fully buttoned.Protects skin and personal clothing from contamination with dust or minor spills.[4]
Respiratory Protection NIOSH-approved N95 respirator or higher.Recommended when handling the powder outside of a chemical fume hood or when there is a potential for aerosolization (e.g., during weighing).[1]

Procedural Workflow for Safe Handling

Adherence to a systematic workflow is critical to minimize exposure and prevent contamination. The following step-by-step protocols must be followed.

  • Designated Area: All handling of this compound solid should occur in a designated area, such as a chemical fume hood or a specific benchtop area with controlled traffic.

  • Inspect PPE: Before use, visually inspect all PPE for defects such as cracks in safety glasses or tears in gloves.[5]

  • Donning Sequence:

    • Put on the lab coat and ensure it is fully buttoned.

    • If required, put on the N95 respirator, ensuring a proper seal around the nose and mouth.

    • Put on safety glasses or goggles.

    • Wash and dry hands thoroughly before donning nitrile gloves. Ensure gloves are pulled over the cuffs of the lab coat.

  • Engineering Controls: Whenever possible, handle the solid compound within a certified chemical fume hood to control dust.[5]

  • Weighing: Use a weigh boat or creased weighing paper to contain the solid. Perform this task in a fume hood or, if on an open bench, while wearing an N95 respirator.

  • Transfers: Use spatulas or other appropriate tools to transfer the solid. Avoid scooping in a manner that generates dust.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to prevent splashing.

  • Contamination Prevention: Never wear gloves outside the laboratory or use them to touch common surfaces like doorknobs, phones, or computer keyboards.[3]

The removal of PPE is a critical step to prevent self-contamination.

  • Glove Removal: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Dispose of Gloves: Discard the gloves in the appropriate chemical waste container.

  • Remove Lab Coat: Remove the lab coat by folding it inward to contain any surface contamination and hang it in its designated location or place it in a laundry bin if necessary.

  • Remove Eye/Respiratory Protection: Remove goggles/safety glasses and the respirator last.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.[5][6]

Diagram: PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of respiratory protection.

PPE_Workflow start Prepare to Handle This compound base_ppe Standard PPE: Lab Coat, Gloves, Safety Glasses start->base_ppe check_hood Is a certified chemical fume hood available and in use? weigh_powder Weighing or transferring powder that could become airborne? check_hood->weigh_powder No no_respirator Standard PPE: No respirator required check_hood->no_respirator Yes use_n95 Mandatory PPE: N95 Respirator weigh_powder->use_n95 Yes weigh_powder->no_respirator No proceed Proceed with Handling use_n95->proceed no_respirator->proceed base_ppe->check_hood

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.